molecular formula C4H3ClO3 B1600536 4-Chloro-5-hydroxyfuran-2(5H)-one CAS No. 40636-99-5

4-Chloro-5-hydroxyfuran-2(5H)-one

Cat. No.: B1600536
CAS No.: 40636-99-5
M. Wt: 134.52 g/mol
InChI Key: PVHSTWIOXQEZNB-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxyfuran-2(5H)-one (CAS 40636-99-5) is a high-purity (≥95% ) chemical reagent with the molecular formula C₄H₃ClO₃ and a molecular weight of 134.52 g/mol . It belongs to the class of 2(5H)-furanones, a pharmacophore present in numerous natural products and pharmaceuticals . This compound serves as a versatile and highly reactive synthetic building block due to its structure, which features a carbonyl group conjugated with a double bond, a hydroxyl group, and a labile chlorine atom, making it susceptible to nucleophilic substitution . Its primary research value lies in its role as a key precursor in the synthesis of more complex 3,4-dihalo-5-hydroxyfuranones, such as mucochloric acid, which are known for their wide array of biological activities . These activities include serving as core structures in insecticides, fungicides, and antimicrobial compounds . Furthermore, derivatives based on this furanone scaffold have demonstrated significant antitubercular activity against M. tuberculosis . The crystal structure of this compound, determined through X-ray diffraction, shows that molecules form infinite chains via O—H⋯O hydrogen bonds, which is critical for understanding its reactivity and solid-state properties . This product is intended for research and further manufacturing applications only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHSTWIOXQEZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(OC1=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450732
Record name 4-chloro-5-hydroxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40636-99-5
Record name 4-chloro-5-hydroxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Chloro-5-hydroxyfuran-2(5H)-one, a reactive heterocyclic compound. This document collates available data on its synthesis, chemical behavior, and potential biological activities, offering a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₄H₃ClO₃, is a chlorinated derivative of a 2(5H)-furanone ring system. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from related compounds and predictive models. It is known to be an intermediate in the synthesis of mucochloric acid.[1][2]

Tautomerism

A key characteristic of 5-hydroxy-2(5H)-furanones is their existence in a tautomeric equilibrium between the cyclic lactol form and an open-chain aldehyde form.[1] This ring-chain tautomerism is crucial to its reactivity and chemical behavior.

Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound for comparison.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₃ClO₃[3]
Molecular Weight 134.52 g/mol [3]
Boiling Point 364.1 ± 42.0 °C (Predicted)ChemicalBook
Density 1.62 ± 0.1 g/cm³ (Predicted)ChemicalBook
Melting Point Not Available[3]

Table 2: Spectroscopic Data for Related Furanone Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)
2(5H)-Furanone 6.1 (dd, 1H), 7.5 (dd, 1H), 4.9 (dd, 2H)173.5 (C=O), 154.0 (=CH), 122.9 (=CH), 70.0 (CH₂)1735 (C=O stretch), 1150-1200 (C=C stretch), 810 (C-H bend)84 (M+), 55, 39
Mucochloric Acid 6.5 (s, 1H), 7.0 (br s, 1H)Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined below. These are based on established methods for similar compounds.

Synthesis of this compound

This protocol is based on the described synthesis of mucochloric acid from furfural, where 4-chloro-5-hydroxy-2(5H)-furanone is a key intermediate.[1][2]

Objective: To synthesize this compound via the oxidative chlorination of furfural.

Materials:

  • Furfural

  • Manganese dioxide (MnO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, a suspension of manganese dioxide in concentrated hydrochloric acid is prepared.

  • Furfural is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred, and the temperature is carefully monitored. The formation of 4-chloro-5-hydroxy-2(5H)-furanone occurs as the first step in the reaction.[1][2]

  • To isolate the intermediate, the reaction is quenched before significant further oxidation to mucochloric acid can occur. This can be achieved by stopping the reaction after a shorter time period and at a lower temperature (e.g., below 60°C).

  • The reaction mixture is cooled and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification can be achieved via column chromatography on silica gel.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[4][5]

Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • S9 metabolic activation system (optional, to test for metabolites' mutagenicity)

  • Minimal glucose agar plates

  • Top agar supplemented with histidine and biotin

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • In a test tube, combine the tester strain culture, the test compound at various concentrations, and either a buffer or the S9 mix.

  • After a brief pre-incubation, add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[5]

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Isolation cluster_product Product & Purification Furfural Furfural Oxidation Oxidative Chlorination Furfural->Oxidation Reagents MnO₂ / HCl Reagents->Oxidation Extraction Work-up & Extraction Oxidation->Extraction Crude Crude Product Extraction->Crude Purification Column Chromatography Crude->Purification Final_Product 4-Chloro-5-hydroxy- furan-2(5H)-one Purification->Final_Product

Caption: Synthetic workflow for this compound.

Genotoxicity_Pathway Compound 4-Chloro-5-hydroxy- furan-2(5H)-one Cell Cellular Uptake Compound->Cell Activation Metabolic Activation (optional, e.g., via P450) Cell->Activation Electrophile Reactive Electrophile Cell->Electrophile Direct Acting Activation->Electrophile DNA Nuclear DNA Electrophile->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Damage DNA Damage (e.g., Strand Breaks) Adduct->Damage Mutation Mutation (Faulty Repair / Replication) Adduct->Mutation Damage->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: Proposed genotoxicity pathway for furanone derivatives.

Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the broader class of mucohalic acids and related chlorinated furanones are recognized for their biological activity, primarily their genotoxicity.[1]

Genotoxicity and Mutagenicity

Compounds structurally similar to this compound are known mutagens. Their reactivity is attributed to the electrophilic nature of the furanone ring system, which is enhanced by the presence of electron-withdrawing halogen substituents. These compounds can act as alkylating agents, reacting with nucleophilic sites on DNA bases such as guanosine, adenosine, and cytosine.[6] This covalent binding results in the formation of DNA adducts, which are lesions in the DNA structure.[6][7]

If these DNA adducts are not properly repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. Such mutations are a key initiating event in the process of carcinogenesis, classifying these compounds as potential carcinogens.[7] The mutagenic potential of related compounds has been demonstrated in bacterial reverse mutation assays, such as the Ames test.[6]

Conclusion

This compound is a reactive chemical intermediate with significant potential for use in organic synthesis. Its key chemical features include the tautomeric equilibrium between its cyclic and open-chain forms and the reactivity conferred by the chloro- and hydroxy-substituents. Based on data from structurally related compounds, it is predicted to possess genotoxic properties, likely mediated by the formation of DNA adducts. Further experimental validation of its physical properties and a more detailed investigation into its specific biological mechanisms are warranted to fully characterize its potential applications and associated risks in drug development and chemical research.

References

An In-depth Technical Guide on 4-Chloro-5-hydroxyfuran-2(5H)-one: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-hydroxyfuran-2(5H)-one, a molecule of significant interest in synthetic and medicinal chemistry. Commonly known as mucochloric acid (MCA), this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This document details its chemical structure, stereochemistry, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its known biological implications, with a focus on its mechanism of action.

Chemical Structure and Properties

This compound is a functionalized furanone derivative with the molecular formula C₄H₃ClO₃. Its structure features a five-membered lactone ring containing a double bond, a chlorine atom at the 4-position, and a hydroxyl group at the 5-position. The presence of these reactive functional groups makes it a highly valuable intermediate in organic synthesis.

The molecule exists in a tautomeric equilibrium between the cyclic hemiacetal form (this compound) and an open-chain aldehyde form ((Z)-2-chloro-3-formylacrylic acid). Spectroscopic evidence, particularly from ultraviolet absorption spectra in alcoholic solutions, indicates that the cyclic furanone form is predominant.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-Chloro-5-hydroxy-2,5-dihydrofuran-2-one-
Common Name Mucochloric Acid (MCA)[2]
CAS Number 87-56-9[2]
Molecular Formula C₄H₃ClO₃[2]
Molecular Weight 168.96 g/mol [3]
Melting Point 125-128 °C[2]
Boiling Point 364.1 ± 42.0 °C (Predicted)-
Density 1.62 ± 0.1 g/cm³ (Predicted)-
Appearance White to light beige crystalline powder[2]
Solubility Soluble in hot water, alcohol, and ether. Slightly soluble in cold water.[2]

Stereochemistry

The C5 carbon atom in the furanone ring is a chiral center, meaning this compound can exist as a pair of enantiomers, (5R)- and (5S)-4-chloro-5-hydroxyfuran-2(5H)-one. While the commercially available compound is typically a racemic mixture, the stereochemistry at this position is crucial in its reactions with other chiral molecules, leading to the formation of diastereomeric products. The absolute configuration of derivatives of mucochloric acid has been determined in several studies using X-ray crystallography, confirming the importance of this stereocenter in directing the outcome of chemical transformations.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Data not available in searched literature.-
¹³C NMR Data not available in searched literature.-
Mass Spectrometry (MS) Available through the NIST WebBook.[4]
Infrared (IR) Spectroscopy Available through the NIST WebBook.[5]
Ultraviolet (UV) Spectroscopy Exhibits no absorption maximum in the 260-280 nm region in alcoholic solution, indicating the predominance of the cyclic furanone form.[1]

Experimental Protocols

Synthesis of this compound from Furfural

A common and effective method for the synthesis of mucochloric acid is the oxidation of furfural in the presence of hydrochloric acid and an oxidizing agent. The following protocol is a generalized procedure based on established methods.[6][7]

Workflow for the Synthesis of Mucochloric Acid

Furfural Furfural Reaction Reaction Mixture (60-110 °C) Furfural->Reaction HCl Conc. Hydrochloric Acid HCl->Reaction Chlorine Chlorine Gas Chlorine->Reaction Cooling Cooling Reaction->Cooling Precipitation Precipitation of Mucochloric Acid Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product Pure Mucochloric Acid Drying->Product

Caption: Synthesis of Mucochloric Acid from Furfural.

Materials:

  • Furfural

  • Concentrated Hydrochloric Acid

  • Chlorine Gas

  • Water (for washing)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, a concentrated aqueous solution of hydrochloric acid is heated to a temperature between 60-110 °C.

  • Furfural and chlorine gas are conjointly added to the heated hydrochloric acid solution. A molar ratio of at least 6:1 of chlorine to furfural is maintained.[6]

  • The reaction mixture is stirred at the elevated temperature for a sufficient period to allow for the complete conversion of furfural.

  • After the reaction is complete, the solution is cooled, which leads to the precipitation of mucochloric acid.

  • The precipitated solid is collected by filtration.

  • The collected solid is washed with cold water to remove any remaining acid and impurities.

  • The purified mucochloric acid is then dried to yield the final product.

Characterization: The identity and purity of the synthesized mucochloric acid can be confirmed by:

  • Melting Point Determination: Compare the experimental melting point with the literature value (125-128 °C).

  • Spectroscopic Analysis: Obtain IR and Mass spectra and compare them with reference spectra.

  • NMR Spectroscopy: While reference spectra for the parent compound are scarce, ¹H and ¹³C NMR can be used to confirm the structure, particularly the presence of the furanone ring and the correct number of protons and carbons.

Biological Activity and Signaling Pathways

This compound and its derivatives have been the subject of numerous studies due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8]

The primary mechanism of action for the mutagenicity of mucochloric acid is believed to be its ability to interact with DNA. It has been shown to form adducts with DNA bases, particularly guanosine.[3] This interaction can lead to DNA damage and subsequent mutations.

While specific signaling pathways directly modulated by the parent this compound are not extensively detailed in the literature, studies on its more potent mutagenic derivative, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), have shown that it can inhibit gap junctional intercellular communication (GJIC) through the activation of the mitogen-activated protein kinases (MAPKs) signaling pathway.[9] Given the structural similarity, it is plausible that mucochloric acid may exert some of its biological effects through similar mechanisms, albeit likely with different potency.

Logical Relationship of Mucochloric Acid's Biological Effect

MCA This compound (Mucochloric Acid) DNA_Interaction Interaction with DNA (Adduct Formation) MCA->DNA_Interaction DNA_Damage DNA Damage DNA_Interaction->DNA_Damage Mutation Mutation DNA_Damage->Mutation Biological_Effects Biological Effects (e.g., Mutagenicity) Mutation->Biological_Effects

Caption: Postulated Mechanism of Mucochloric Acid's Mutagenicity.

Conclusion

This compound is a fundamentally important molecule with a rich chemistry and a broad spectrum of biological activities. Its utility as a synthetic precursor for pharmacologically relevant compounds continues to drive research in its synthesis, derivatization, and biological evaluation. This guide provides a foundational understanding of its chemical nature and properties, which is essential for researchers and professionals working in the fields of chemical synthesis and drug development. Further investigation into its specific interactions with biological signaling pathways will undoubtedly unveil new opportunities for its application in medicine.

References

Biological Activity of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-5-hydroxyfuran-2(5H)-one scaffold, a derivative of mucochloric acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties. The information is curated to assist researchers in the fields of drug discovery and development.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4e bis-2(5H)-furanoneC6 glioma12.1[1]
D 5-Alkoxy-3,4-dichloro-2(5H)-furanoneA5496.7 (µg/mL)[2]
E 5-Alkoxy-3,4-dichloro-2(5H)-furanoneA5497.7 (µg/mL)[2]
F Silyl ether of Mucobromic AcidHCT116Not specified[2]
G Silyl ether of Mucobromic AcidHCT116Not specified[2]
Signaling Pathway: Induction of Apoptosis

Several studies indicate that these furanone derivatives induce apoptosis by downregulating the anti-apoptotic protein survivin and activating caspase-3, a key executioner caspase.[2] While the precise upstream signaling cascade is still under investigation, a plausible pathway is illustrated below.

Proposed Apoptotic Pathway of this compound Derivatives Furanone This compound Derivative Unknown_Target Upstream Cellular Target(s) (Under Investigation) Furanone->Unknown_Target Interaction Survivin_Down Downregulation of Survivin Unknown_Target->Survivin_Down Inhibition Caspase9 Caspase-9 Activation Survivin_Down->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mechanism of Quorum Sensing Inhibition by Furanone Derivatives cluster_bacteria Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) Autoinducer LasR LasR/RhlR Receptor AHL->LasR Binds and Activates Degradation Proteolytic Degradation LasR->Degradation Increased Susceptibility Virulence Virulence Gene Expression (e.g., biofilm formation, toxin production) LasR->Virulence Promotes Furanone Furanone Derivative Furanone->LasR Competitively Binds & Destabilizes

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-5-hydroxyfuran-2(5H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-hydroxyfuran-2(5H)-one is a heterocyclic organic compound belonging to the furanone family. While this specific molecule is predominantly utilized as a versatile synthetic intermediate in the development of more complex molecules, the 2(5H)-furanone scaffold it possesses is a key pharmacophore in numerous natural and synthetic compounds exhibiting a wide array of biological activities. This guide elucidates the mechanism of action of this class of compounds, drawing inferences from closely related and well-studied analogs. The primary modes of action discussed are genotoxicity, through direct interaction with DNA, and antimicrobial/anti-biofilm activity, primarily through the inhibition of bacterial quorum sensing. This document provides a comprehensive overview of the chemical reactivity, potential cellular targets, and biological effects of chlorinated 5-hydroxy-2(5H)-furanones, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug development endeavors.

Introduction to the 2(5H)-Furanone Scaffold

The 2(5H)-furanone ring system is a recurring motif in a multitude of biologically active natural products and synthetic molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antifungal activities.[1] this compound serves as a crucial building block in organic synthesis, providing a reactive core for the generation of diverse libraries of substituted furanones.[2][3] Although detailed mechanistic studies on this compound itself are limited, the well-documented biological activities of its close analogs, such as mucochloric acid (MCA) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), offer significant insights into its potential mechanisms of action.[2][4]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic precursor stems from the high reactivity of its substituted lactone ring. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the C4 and C5 positions susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to the synthesis of novel compounds with potentially enhanced or new biological activities.

The general synthetic scheme involves the reaction of this compound with nucleophiles, such as amines or thiols, to yield 4-substituted derivatives. This reactivity is fundamental to the creation of combinatorial libraries for drug discovery.

G General Synthetic Pathway of 4-Substituted-5-hydroxy-2(5H)-furanones furanone 4-Chloro-5-hydroxy-2(5H)-one O=C1OC(O)C(Cl)=C1 product 4-Substituted-5-hydroxy-2(5H)-furanone O=C1OC(O)C(Nu)=C1 furanone->product Nucleophilic Substitution nucleophile Nucleophile (R-NH2 or R-SH) H-Nu nucleophile->product hcl HCl G Proposed Mechanism of Furanone-Induced Genotoxicity cluster_0 Proposed Mechanism of Furanone-Induced Genotoxicity cluster_1 Proposed Mechanism of Furanone-Induced Genotoxicity cluster_2 Proposed Mechanism of Furanone-Induced Genotoxicity furanone Reactive Furanone adduct DNA Adduct Formation furanone->adduct strand_break DNA Strand Break furanone->strand_break dna DNA mutation Mutation adduct->mutation apoptosis Apoptosis strand_break->apoptosis G Mechanism of Quorum Sensing Inhibition by Furanones cluster_0 Bacterial Cell receptor QS Receptor (e.g., LasR) activation Activation receptor->activation inhibition Inhibition receptor->inhibition genes Virulence & Biofilm Genes expression Gene Expression genes->expression no_expression No Gene Expression genes->no_expression ahl AHL Signal ahl->receptor furanone Furanone Derivative furanone->receptor activation->genes inhibition->genes

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Genotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated furanones are a class of compounds that have garnered significant attention due to their presence as disinfection byproducts in chlorinated drinking water. Among these, this compound and its structurally related analogues, such as the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), are of particular concern. These compounds are formed from the reaction of chlorine with natural organic matter, such as humic substances, present in water sources[1]. Given their widespread human exposure and potent mutagenic activity in bacterial assays, a thorough understanding of their genotoxicity is critical for assessing their risk to human health.[1][2]

This technical guide provides a comprehensive overview of the genotoxicity of this compound and related compounds. It summarizes quantitative data from key studies, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and testing workflows.

Mechanisms of Genotoxicity

The genotoxicity of these furanone derivatives is believed to stem from multiple mechanisms, primarily direct interaction with DNA and the induction of oxidative stress.

  • Direct DNA Interaction and Adduct Formation: The high reactivity of the furanone ring structure allows these compounds to act as direct-acting mutagens.[3] They can react with DNA bases, particularly guanine, to form stable DNA adducts.[4][5] For instance, CMCF reacts with 2'-deoxyadenosine to form several adducts, including 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR), with a yield of approximately six adducts per 100,000 bases in calf thymus DNA.[6] This adduct formation can lead to DNA damage, including single-strand breaks and alkali-labile sites, which, if not repaired, can result in mutations.[5][7] The closed-ring lactone form of these compounds is considered significantly more mutagenic than the open-ring conformation.[4]

  • Induction of Oxidative Stress: Studies have shown that compounds like MX can induce oxidative stress in mammalian cells. This is characterized by an increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular glutathione (GSH), a key antioxidant.[8] For example, treatment of L929 fibrosarcoma cells with 500 µM of MX resulted in a 120% increase in ROS production and a 48% decrease in GSH levels within one hour.[8] The resulting oxidative stress can cause damage to cellular macromolecules, including DNA, leading to oxidative DNA lesions and strand breaks.

dot digraph "Mechanism_of_Genotoxicity" { graph [rankdir="LR", splines=true, overlap=false, size="10,5", maxsize="10,5", ratio="fill"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Furanone [label="Halogenated Furanones\n(e.g., MX, CMCF)", fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Interaction [label="Direct Interaction\nwith DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Induction of\nOxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="DNA Adduct Formation\n(esp. with Guanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Decreased Glutathione\n(GSH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Strand Breaks, Alkali-Labile Sites)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity &\nMutagenicity", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Furanone -> Direct_Interaction [label=" Covalent Binding ", color="#5F6368"]; Furanone -> Oxidative_Stress [label=" Cellular Response ", color="#5F6368"]; Direct_Interaction -> Adducts [color="#5F6368"]; Oxidative_Stress -> ROS [color="#5F6368"]; Oxidative_Stress -> GSH [color="#5F6368"]; Adducts -> DNA_Damage [color="#5F6368"]; ROS -> DNA_Damage [color="#5F6368"]; DNA_Damage -> Genotoxicity [color="#5F6368"]; }

Caption: Mechanism of Furanone Genotoxicity.

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from various genotoxicity assays performed on MX and related compounds.

Table 1: In Vitro Genotoxicity Data

CompoundAssayCell LineConcentrationExposure TimeKey FindingReference
MX Alkaline ElutionRat Hepatocytes30-300 µM1 hConcentration-dependent DNA damage.[3]
MX Alkaline ElutionV79 Hamster Cells30-300 µM1 hInduced DNA damage.[3]
MX Sister Chromatid Exchange (SCE)V79 Hamster Cells2-5 µM2 hIncreased frequency of SCEs.[3]
MX Alkaline ElutionHL-60 Human Leukemia100-300 µM1 hIncreased DNA single-strand breaks (SSBs).[5]
MX Alkaline Elution (with repair inhibitors)HL-60 Human Leukemia1-3 µM1 h100-fold increase in sensitivity for detecting SSBs.[5]
MX Oxidative Stress (ROS)L929 Murine Fibrosarcoma500 µM1 h120% increase in ROS production.[8]
MX Oxidative Stress (GSH)L929 Murine Fibrosarcoma500 µM1 h48% decrease in intracellular GSH.[8]
CMCF DNA Adduct FormationCalf Thymus DNANot specifiedNot specified~6 adducts per 10^5 bases.[6]

Table 2: In Vivo Genotoxicity Data

CompoundAssayOrganismDoseExposure RouteKey FindingReference
MX Alkaline ElutionRat18-125 mg/kgOralNo evidence of genotoxicity in 9 organs studied.[3]
MX Comet AssayMouse100 mg/kgOralSignificant DNA damage in liver, kidney, lung, brain, and GI tract mucosa.[9]
MX Alkaline Elution (with repair inhibitors)Mouse40-80 mg/kgNot specifiedModerately increased, dose-dependent SSBs in liver and kidney.
Furan Micronucleus AssayMouseup to 300 mg/kgIntraperitonealNo significant increase in micronucleated erythrocytes.[10]

Experimental Protocols

A standard battery of tests is required to assess the genotoxicity of a compound, typically starting with in vitro assays and progressing to in vivo studies if positive results are found.

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Caption: Standard Genotoxicity Testing Strategy.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used initial screening assay to detect the mutagenic potential of a chemical by observing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12]

Methodology:

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into a nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[11]

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from Aroclor- or phenobarbital-induced rats is often included. Prepare the S9 mix containing cofactors like NADP and glucose-6-phosphate.[13]

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of sodium phosphate buffer or S9 mix.[11] Positive and negative (vehicle) controls are run in parallel.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test tube. Quickly vortex and pour the mixture onto a minimal glucose agar plate.[13]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11][13]

  • Scoring: Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the spontaneous revertant count seen in the negative control.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells.[14][15]

Methodology:

  • Cell/Tissue Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., liver, kidney, blood lymphocytes) or from cultured cells. For solid organs, this may involve homogenization and/or enzymatic digestion followed by filtration.[9]

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour. This step removes cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid".[15]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind. This step exposes single-strand breaks and alkali-labile sites.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes). Fragmented DNA will migrate away from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).

In Vivo Micronucleus Test

The micronucleus test detects damage to chromosomes or the mitotic apparatus. It scores micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16]

Methodology:

  • Animal Dosing: Administer the test compound to rodents (typically mice or rats) via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Dosing is usually done once or twice over a 24-48 hour period.[17] A positive control (e.g., a known clastogen like cyclophosphamide) and a vehicle control are included.

  • Tissue Collection: At an appropriate time after the final dose (e.g., 24 hours), euthanize the animals and collect bone marrow from the femurs.[17]

  • Slide Preparation: Flush the bone marrow from the femurs using fetal bovine serum. Create a cell suspension and prepare smears on microscope slides.[17]

  • Fixation and Staining: Fix the slides in methanol and stain with a dye such as Giemsa or acridine orange, which differentiates polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).[17]

  • Scoring: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The frequency of micronucleated PCEs (MN-PCEs) is calculated.[17] Cytotoxicity is assessed by determining the ratio of PCEs to NCEs. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.[17]

Discrepancies Between In Vitro and In Vivo Findings

A notable aspect in the study of furanone genotoxicity is the discrepancy often observed between in vitro and in vivo results. While compounds like MX are potent, direct-acting mutagens in a wide range of in vitro assays, demonstrating genotoxicity at low micromolar concentrations, their effects in vivo are more complex.[3]

Initial in vivo studies using the alkaline elution assay failed to detect significant DNA damage in multiple rat organs even at high doses.[3] However, more sensitive methods like the Comet assay, or the use of DNA repair inhibitors, have successfully demonstrated in vivo genotoxicity, particularly in tissues that are primary sites of contact or metabolism, such as the gastrointestinal tract and the liver.[9] This suggests that in a whole organism, efficient detoxification mechanisms and DNA repair processes may mitigate some of the genotoxic effects observed in isolated cell systems. Therefore, while in vitro tests are invaluable for hazard identification, in vivo assays are critical for a comprehensive risk assessment.

References

The Emerging Role of 4-Chloro-5-hydroxyfuran-2(5H)-one as a Privileged Pharmacophore in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5-hydroxyfuran-2(5H)-one scaffold, a derivative of mucochloric acid, has garnered significant attention in medicinal chemistry as a versatile pharmacophore. Its inherent reactivity and stereochemical features provide a unique starting point for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this pharmacophore, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in targeting various pathological pathways. The furanone core is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action for some of these derivatives involves the induction of cell cycle arrest and interaction with key oncogenic targets.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from mucochloric or mucobromic acid, the precursors to the title pharmacophore. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of 4-Biphenylamino-5-halo-2(5H)-furanone Derivatives

CompoundCancer Cell LineIC50 (μM)
3j MCF-7 (Breast)11.8
4e C6 (Glioma)12.1

Data sourced from multiple studies on furanone derivatives.[1][2]

Table 2: Cytotoxicity of 3,4-Dihalo-2(5H)-furanone Hydrazone Derivatives

CompoundCancer Cell LineIC50 (μM)
Hydrazone DerivativeMCF-7 (Breast)14.35
Hydrazone DerivativeU87 (Glioblastoma)> 25
Hydrazone DerivativeA549 (Lung)> 25

Data from a study on the cytotoxic activities of hydrazone derivatives of 3,4-dihalogeno-2-(5H)-furanone.[3]

Table 3: Cytotoxicity of Dithiocarbamate Derivatives containing a 2(5H)-furanone-piperazine group

CompoundCancer Cell LineIC50 (μM) (72h)
Dithiocarbamate LHeLa (Cervical)0.06 ± 0.01
Dithiocarbamate LSMMC-7721 (Hepatocellular Carcinoma)0.006 ± 0.04

Data from a study on the in vitro cytotoxic activity of dithiocarbamate derivatives.[3]

Mechanism of Anticancer Action: c-MYC G-Quadruplex Interaction

A promising mechanism of action for certain furanone derivatives is their ability to interact with and stabilize G-quadruplex structures in the promoter region of the c-MYC oncogene. The c-MYC protein is a transcription factor that is overexpressed in many human cancers and plays a critical role in cell proliferation, differentiation, and apoptosis. Stabilization of the G-quadruplex in the c-MYC promoter can inhibit its transcription, leading to downregulation of the c-MYC protein and subsequent suppression of tumor growth.[4][5]

c_MYC_Inhibition furanone Furanone Derivative g4 c-MYC Promoter G-Quadruplex furanone->g4 Stabilizes cmyc_gene c-MYC Gene g4->cmyc_gene Inhibits Transcription cmyc_mrna c-MYC mRNA cmyc_gene->cmyc_mrna Transcription cmyc_protein c-MYC Protein cmyc_mrna->cmyc_protein Translation proliferation Tumor Cell Proliferation cmyc_protein->proliferation Promotes

c-MYC transcription inhibition by furanone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial and Antibiofilm Activity

The this compound pharmacophore is also a promising scaffold for the development of novel antimicrobial agents, particularly those targeting biofilm formation, a key virulence factor in many pathogenic bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various furanone derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 4: Antimicrobial Activity of 2(5H)-Furanone Derivatives

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
2b Staphylococcus aureus48
2c Staphylococcus aureus48
F105 Staphylococcus aureus (MSSA)1040
F105 Staphylococcus aureus (MRSA)2080
Sulfone 26 Staphylococcus aureus8-
Sulfone 26 Bacillus subtilis8-

Data compiled from studies on various furanone derivatives.[4][7][8]

Mechanism of Biofilm Inhibition

Furanone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors. By disrupting these signaling pathways, furanone derivatives can prevent the formation of biofilms and, in some cases, disperse existing biofilms, rendering the bacteria more susceptible to conventional antibiotics.

Biofilm_Inhibition furanone Furanone Derivative qs_receptor Quorum Sensing Receptor furanone->qs_receptor Antagonizes gene_exp Virulence Gene Expression qs_receptor->gene_exp Regulates signal_mol Signaling Molecule signal_mol->qs_receptor Activates biofilm Biofilm Formation gene_exp->biofilm Leads to

Quorum sensing inhibition by furanone derivatives.
Experimental Protocol: Biofilm Inhibition Assay

This protocol outlines a method for determining the minimum biofilm inhibitory concentration (MBIC) of furanone derivatives.

  • Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

  • Compound Preparation: Prepare serial dilutions of the furanone derivatives in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well to a final concentration of approximately 106 CFU/mL.[9]

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by washing the wells with a sterile phosphate-buffered saline (PBS) solution.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining: Wash the wells again with PBS to remove excess stain and then add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the destained solution at 570 nm using a microplate reader. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the untreated control.[10]

Anti-inflammatory Activity

The furanone scaffold has also been explored for its anti-inflammatory properties, with some derivatives showing potent inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative COX-2 Inhibitory Activity

Table 5: COX-2 Inhibitory Activity of Furanone Derivatives

CompoundCOX-2 IC50 (µM)
Furanone Derivative 762.0
Kuwanon A14

Data from a quantitative structure-activity relationship (QSAR) study of furanone derivatives and a study on Kuwanon derivatives.[11][12]

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Furanone derivatives have been identified as potential selective COX-2 inhibitors.

COX2_Inhibition cluster_cell Cell stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) cox2 COX-2 Enzyme stimuli->cox2 Induces cell Cell Membrane aa Arachidonic Acid aa->cox2 Substrate pgs Prostaglandins cox2->pgs Catalyzes inflammation Inflammation (Pain, Swelling) pgs->inflammation Mediates furanone Furanone Derivative furanone->cox2 Inhibits

COX-2 inhibition pathway by furanone derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the furanone derivatives for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the wells.

  • Reaction Termination: Stop the reaction after a defined time by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without any inhibitor. The IC50 value is determined from the dose-response curve.

Synthesis of this compound Derivatives

The versatility of the this compound pharmacophore stems from its straightforward synthesis from readily available starting materials like mucochloric acid and the ease with which it can be functionalized at various positions.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 4-amino-5-hydroxy-2(5H)-furanone derivatives, a common class of bioactive compounds derived from the core pharmacophore.

Synthesis_Workflow start Mucochloric Acid intermediate1 4-Chloro-5-hydroxy- furan-2(5H)-one start->intermediate1 Reduction intermediate2 Resin-bound Furanone intermediate1->intermediate2 Attachment to Solid Support reaction1 Reaction with Amine (R-NH2) intermediate2->reaction1 product 4-Amino-5-hydroxy- furan-2(5H)-one Derivative reaction1->product cleavage Cleavage from Resin product->cleavage

General workflow for solid-phase synthesis of furanone derivatives.
Experimental Protocol: Solid-Phase Synthesis of 4-Amino-5-hydroxy-2(5H)-furanones

Solid-phase synthesis offers an efficient method for generating libraries of furanone derivatives for high-throughput screening.

  • Resin Preparation: Swell an appropriate solid support resin (e.g., isocyanate resin) in a suitable solvent like dichloromethane (DCM).

  • Attachment of Furanone: React the 4-chloro-5-hydroxy-2(5H)-furanone with the resin to form a carbamate linkage, tethering the furanone to the solid support.[13]

  • Washing: Thoroughly wash the resin-bound furanone with solvents like DCM and dimethylformamide (DMF) to remove any unreacted starting materials.

  • Amination: Add a solution of the desired amine in a suitable solvent to the resin and allow the reaction to proceed, which results in the substitution of the chloro group at the 4-position with the amino group.

  • Washing: Wash the resin again to remove excess amine and byproducts.

  • Cleavage: Cleave the final product from the resin using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).[13]

  • Isolation and Purification: Isolate the crude product by precipitation and purify it using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

The this compound scaffold represents a highly promising and versatile pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully exploit the therapeutic potential of this privileged chemical entity. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

In Vitro Cytotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and its Analogs on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, and its derivatives on various cancer cell lines. Due to the limited availability of specific data for this compound, this document focuses on the broader class of mucochloric acid derivatives and related furanone compounds to offer insights into their potential as anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.

Data Presentation: Cytotoxicity of Mucochloric Acid Derivatives

The following tables summarize the available quantitative data on the in vitro cytotoxicity of various derivatives of mucochloric acid against several cancer cell lines. It is important to note that these are not data for this compound itself but for structurally related compounds.

Table 1: IC50 Values of Mucochloric Acid Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Acetamido-furanone derivative of Mucochloric AcidMAC 13Murine Colon Adenocarcinoma18.4
Acetamido-furanone derivative of Mucochloric AcidMAC 16Murine Colon Adenocarcinoma18.4
5-Alkoxy-3,4-dichloro-2(5H)-furanone (Derivative D)A549Human Non-small Cell Lung Cancer6.7 µg/mL[1]
5-Alkoxy-3,4-dichloro-2(5H)-furanone (Derivative E)A549Human Non-small Cell Lung Cancer7.7 µg/mL[1]
Silyl ethers of Mucobromic Acid (MBA)HCT116Human Colon CancerStrong Antiproliferative Activity[1]
Dithiocarbamate derivative of a 2(5H)-furanoneHeLaHuman Cervical Cancer0.06 ± 0.01[1]
Dithiocarbamate derivative of a 2(5H)-furanoneSMMC-7721Human Hepatocellular Carcinoma0.006 ± 0.04[1]
Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanoneMCF-7Human Breast Cancer14.35[1]
Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanoneU87Human GlioblastomaModerate Cytotoxicity[1]
Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanoneA549Human Non-small Cell Lung CancerModerate Cytotoxicity[1]

Table 2: Apoptotic Effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)

Cell LineConcentration (µM)ObservationReference
HL-6030-100>30% of cells showed characteristic morphology and biochemical markers of apoptosis.[2]
HL-60300<5% of cells appeared to be apoptotic; cells arrested in early stages of chromatin condensation, eventually becoming necrotic.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory practices and the available literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. A vehicle control (e.g., DMSO) should also be included.

  • Incubation with Compound: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and to differentiate apoptotic from necrotic cells using the viability dye Propidium Iodide (PI).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h for cell attachment A->B C Add varying concentrations of This compound B->C D Incubate for 24h, 48h, or 72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 values I->J

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

General Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway Anticancer Agent\n(e.g., Furanone Derivative) Anticancer Agent (e.g., Furanone Derivative) Bcl2 Bcl-2 family (Bax, Bak) Anticancer Agent\n(e.g., Furanone Derivative)->Bcl2 DeathR Death Receptors (e.g., Fas, TNFR) Anticancer Agent\n(e.g., Furanone Derivative)->DeathR Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation (Apoptosome) Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DISC DISC formation DeathR->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp8->Bcl2 Bid cleavage Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The available data, primarily from derivatives of mucochloric acid, suggest that the furanone scaffold holds promise as a basis for the development of novel anticancer agents. These compounds have demonstrated cytotoxic and apoptotic effects against a variety of cancer cell lines. However, a significant need exists for further research to specifically evaluate the in vitro cytotoxicity of this compound across a broad panel of human cancer cell lines. Elucidating its precise mechanism of action and the specific signaling pathways involved will be crucial for its future development as a potential therapeutic agent. This guide provides a foundational understanding and practical protocols to support such research endeavors.

References

Furanone Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furanone derivatives have emerged as a promising class of compounds in the search for novel antimicrobial and antifungal agents. Originally identified as a defense mechanism in the red algae Delisea pulchra to prevent biofouling, these molecules and their synthetic analogs have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][2] Their multifaceted mechanisms of action, including the disruption of quorum sensing and induction of oxidative stress, make them attractive candidates for overcoming the challenges of antimicrobial resistance. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of furanone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity of Furanone Derivatives

Furanone derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][3][4] Their efficacy extends to both planktonic cells and biofilm-embedded bacteria, a critical feature for treating persistent infections.[3][5]

Quantitative Antimicrobial Data

The antimicrobial activity of several furanone derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Prevention Concentration (MBPC) values for selected compounds against various bacterial strains.

Table 1: Antibacterial Activity of Furanone Derivative F131 [1]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (clinical isolates)8–16
Staphylococcus aureus ATCC 292138–16

Table 2: Antibacterial Activity of Furanone Derivative F105 [3][4]

Bacterial StrainMIC (mg/L)MBC (mg/L)MBPC (µg/mL)
Staphylococcus aureus10408-16
Bacillus subtilis8--

Table 3: Biofilm Inhibition by Furanone C-30 against Pseudomonas aeruginosa [6]

Concentration (µg/mL)Biofilm Inhibition (%)
512100
256100
12892

Table 4: Synergistic Activity of Furanone Derivatives with Conventional Antibiotics

Furanone DerivativeAntibioticPathogenObservation
F105Aminoglycosides (amikacin, gentamicin, kanamycin)S. aureusTwo-fold reduction in antibiotic MICs at low F105 concentrations (0.5–1.3 mg/L).[3]
F131Fluconazole-gentamicin, Benzalkonium chlorideS. aureus - C. albicans mixed biofilmsIncreased antimicrobial activity against mixed biofilms.[1]
C-30ColistinGram-Negative BacteriaSignificant increase in colistin's antibacterial activity.[7]

Antifungal Activity of Furanone Derivatives

In addition to their antibacterial properties, furanone derivatives have demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Candida albicans.[1][8] They can also potentiate the effects of existing antifungal drugs, offering a potential strategy to combat drug-resistant fungal infections.[8]

Quantitative Antifungal Data

The antifungal efficacy of furanone derivatives has been evaluated, with MIC values determined for various fungal species.

Table 5: Antifungal Activity of Furanone Derivative F131 against Candida albicans [1]

Fungal StrainMIC (µg/mL)
Candida albicans (clinical isolates)32–128

Table 6: Antifungal Activity of Furanone Derivative F105 against Candida albicans [8]

Fungal StrainMIC (µg/mL)
Candida albicans32–256

Table 7: Antifungal Activity of Benzyl Furanone Derivatives against Candida albicans [9]

CompoundMIC (µg/mL)
(±)-132
(+)-116
(−)-164
264

Table 8: Antifungal Activity of a Furanone from Pseudomonas aureofaciens against Various Fungi [10]

Fungal SpeciesED₅₀ for Spore Germination (µg/mL)
Pythium ultimum45
Fusarium solani54
Fusarium oxysporum56
Thielaviopsis basicola25

Mechanisms of Action

The antimicrobial and antifungal effects of furanone derivatives are attributed to several mechanisms, making them robust against the development of resistance.

Quorum Sensing Inhibition

A primary mechanism of action for many furanone derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[2][11] Halogenated furanones, in particular, have been shown to interfere with N-Acylhomoserine lactone (AHL) signaling molecules in Gram-negative bacteria.[11]

Quorum_Sensing_Inhibition AHL AHL Signal Molecule Receptor Bacterial Receptor AHL->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Furanone Furanone Derivative Furanone->Receptor Inhibits Binding

Inhibition of AHL-mediated quorum sensing by furanone derivatives.
Induction of Reactive Oxygen Species (ROS)

Certain furanone derivatives, such as F105, have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[12][13] This leads to oxidative stress and nonspecific damage to a number of proteins, including those involved in the cell's own anti-ROS defense system. This dual action of inducing ROS and impairing the cell's ability to cope with it contributes significantly to the compound's antimicrobial activity.[12][13]

ROS_Induction_Mechanism Furanone Furanone Derivative (F105) Bacterial_Cell Bacterial Cell Furanone->Bacterial_Cell Penetrates Cellular_Proteins Cellular Proteins (including ROS-utilizing enzymes) Furanone->Cellular_Proteins Directly Interacts with & Damages ROS ROS (Reactive Oxygen Species) Bacterial_Cell->ROS Induces Formation ROS->Cellular_Proteins Damages Cell_Damage Cell Damage & Death Cellular_Proteins->Cell_Damage Leads to

Mechanism of ROS induction and cellular damage by furanone derivative F105.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of furanone derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC and MBC of furanone derivatives are typically determined using the broth microdilution method according to guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[3][14]

MIC_MBC_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Suspension Prepare Bacterial Suspension (e.g., 10^8 cells/mL) Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension and Furanone Dilutions Bacterial_Suspension->Inoculation Serial_Dilutions Prepare Serial Dilutions of Furanone Derivative Serial_Dilutions->Inoculation Incubate Incubate at 35°C for 24 hours Inoculation->Incubate MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubate->MIC_Determination MBC_Plating Plate Aliquots from Wells with No Visible Growth onto Nutrient Agar MIC_Determination->MBC_Plating MBC_Determination Determine MBC: Lowest concentration that reduces viable cells by ≥99.9% MBC_Plating->MBC_Determination

Workflow for the determination of MIC and MBC.

Protocol Details:

  • A bacterial suspension is prepared and diluted in a suitable broth, such as Mueller-Hinton broth, to a standardized concentration.[3]

  • Serial dilutions of the furanone derivative are prepared in a 96-well microtiter plate.[3]

  • The wells are inoculated with the bacterial suspension.

  • The plate is incubated, typically at 35°C for 24 hours.[3]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

  • To determine the MBC, aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]

Biofilm Inhibition and Eradication Assays

The ability of furanone derivatives to inhibit biofilm formation and eradicate established biofilms is often assessed using a crystal violet staining method or by determining cell viability within the biofilm.

Protocol Details:

  • For inhibition assays, bacterial cultures are grown in microtiter plates in the presence of various concentrations of the furanone derivative.

  • For eradication assays, biofilms are first allowed to form in the microtiter plates, and then the furanone derivative is added.

  • After incubation, the planktonic cells are removed, and the plates are washed.

  • The remaining biofilm is stained with crystal violet.

  • The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass.

  • Alternatively, cell viability within the biofilm can be assessed using methods like MTT assays or by colony-forming unit (CFU) counting.[6]

Ames Test for Genotoxicity

The mutagenic potential of new furanone derivatives is evaluated using the Ames test, which utilizes a histidine-dependent strain of Salmonella typhimurium (e.g., TA100).[15]

Protocol Details:

  • A mixture of the S. typhimurium TA100 strain, the test compound at various concentrations, and, if necessary, a metabolic activation system (S9 mix) is prepared.[15]

  • The mixture is incubated and then plated on a minimal glucose medium lacking histidine.[15]

  • The plates are incubated for 48 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[15]

  • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic activity.[15]

Conclusion

Furanone derivatives represent a versatile and potent class of antimicrobial and antifungal agents. Their ability to inhibit biofilm formation, a key factor in chronic and recurrent infections, coupled with their synergistic effects with existing antibiotics, positions them as strong candidates for further drug development. The multifaceted mechanisms of action, including quorum sensing inhibition and ROS induction, suggest a lower propensity for the development of microbial resistance. The data and protocols presented in this guide underscore the therapeutic potential of furanone derivatives and provide a solid foundation for researchers and drug development professionals to advance these promising compounds towards clinical applications.

References

Stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in aqueous solutions. Due to the limited availability of direct quantitative stability data for this specific compound, this guide leverages data from the closely related and extensively studied analogue, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), to infer and illustrate the expected stability profile. The methodologies and degradation pathways described are based on established principles for this class of compounds.

Introduction to this compound and its Aqueous Stability

This compound belongs to the family of 2(5H)-furanones, which are recognized for their high reactivity.[1] The structure, featuring a conjugated double bond, a carbonyl group, a hydroxyl group, and a labile chlorine atom, makes it susceptible to degradation in aqueous environments.[1] Understanding the stability of this compound is critical for applications in drug development, environmental science, and toxicology, as its degradation can lead to a loss of efficacy and the formation of new chemical entities.

The primary degradation pathway for 5-hydroxy-2(5H)-furanones in aqueous solutions is hydrolysis, which is significantly influenced by pH.[2] This class of compounds can exist in a pH-dependent equilibrium between the cyclic furanone form and an acyclic, open-chain carboxylic acid form.[1] Under basic conditions, the equilibrium shifts towards the open-chain form, leading to the degradation of the parent compound.[1]

Quantitative Stability Data

Table 1: Aqueous Stability of Mutagen X (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) - An Analogue for this compound

ParameterConditionValueReference
Half-lifepH 8, 23°C4.6 days[3]
Stability Order23°CpH 2 > pH 4 > pH 8 > pH 6[3]

Note: This data is for the analogue Mutagen X and should be used as an estimation of the stability profile of this compound. Experimental determination for the specific compound is recommended.

Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is believed to be a pH-dependent hydrolysis leading to ring-opening. This results in the formation of an acyclic carboxylic acid derivative. This is consistent with the observed degradation of other 3,4-dihalo-5-hydroxy-2(5H)-furanones.[1]

Degradation Pathway of this compound furanone This compound (Cyclic Form) open_chain 3-Chloro-4-oxo-2-butenoic acid (Acyclic Form) furanone->open_chain Hydrolysis (pH dependent)

Figure 1: Proposed degradation pathway of this compound.

Experimental Protocols for Aqueous Stability Assessment

A robust method for determining the aqueous stability of a compound is essential. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".

Principle

The rate of hydrolysis of this compound is determined by measuring its concentration in aqueous buffer solutions at various pH values (typically 4, 7, and 9) and a constant temperature over a period of time.

Materials and Reagents
  • This compound (of known purity)

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (sterile):

    • pH 4.0: e.g., 0.05 M acetate buffer

    • pH 7.0: e.g., 0.05 M phosphate buffer

    • pH 9.0: e.g., 0.05 M borate buffer

  • Acetonitrile or other suitable organic solvent for stock solution preparation

  • Analytical standards of the test compound

  • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS)

Experimental Workflow

Aqueous Stability Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_solution Prepare Stock Solution of Compound spiking Spike Compound into Buffer Solutions stock_solution->spiking buffer_prep Prepare Sterile Buffers (pH 4, 7, 9) buffer_prep->spiking incubation Incubate at Constant Temperature in the Dark spiking->incubation sampling Collect Samples at Defined Time Points incubation->sampling analysis Analyze Samples by HPLC or GC-MS sampling->analysis data_analysis Determine Concentration and Calculate Half-life analysis->data_analysis

References

The Versatility of 4-Chloro-5-hydroxyfuran-2(5H)-one: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxyfuran-2(5H)-one, existing in equilibrium with its open-chain form, 2,3-dichloro-4-oxobut-2-enoic acid, and often referred to as mucochloric acid, is a highly functionalized and reactive building block in organic synthesis. Its unique arrangement of electrophilic and nucleophilic centers, including a lactone, a carbon-carbon double bond, and reactive chlorine atoms, makes it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of the synthetic potential of this compound, with a focus on the preparation of pyridazinones, pyrazoles, and other key heterocyclic systems of interest in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.

Synthesis of Pyridazinone Derivatives

One of the most well-established applications of this compound is in the synthesis of pyridazin-3(2H)-ones. The reaction with hydrazine derivatives proceeds readily, leading to the formation of the six-membered heterocyclic ring.

The general reaction involves the condensation of this compound (or its activated derivatives) with a substituted or unsubstituted hydrazine. This reaction leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields, ranging from 35% to 90%.[1]

A key intermediate in many of these syntheses is a 2-substituted-4,5-dichloropyridazin-3-one. For instance, the reaction of mucochloric acid with p-methylphenyl hydrazine in dilute sulfuric acid provides [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one.[2] This intermediate can then undergo selective nucleophilic substitution at the C5 position.

Experimental Protocols

Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (3) [2]

To a mixture of mucochloric acid (1; 14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), p-methylphenyl hydrazine (2; 10.84 g, 88.75 mmol) is added, and the reaction mixture is stirred at room temperature. The solution is then refluxed for 2 hours. After completion of the reaction, as monitored by TLC, the suspension is filtered, washed with water, and dried under high vacuum to afford the crude solid compound 3 . The yield for this reaction is reported to be 96%.[2]

Synthesis of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one (4a-l) [2]

To a mixture of crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (3; 1.99 g, 7.84 mmol) in acetonitrile (20 mL), a substituted amine (10 mmol) and anhydrous cesium carbonate (2.54 g, 7.84 mmol) are added. The reaction mixture is then refluxed for 1.5 to 2.5 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired products.

Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone [3]

A mixture of 4,5-Dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110° C with stirring in a small autoclave for 4 hours. The reaction mixture is then cooled to room temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration, washed with water, and dried. This procedure yields 1.86 g of the pure product (91% yield) with a melting point of 206°-207° C.[3]

Data Presentation

Table 1: Synthesis of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives (4a-l) [2]

CompoundSubstituted AmineYield (%)1H NMR (DMSO-d6, 400 MHz) δ ppm13C NMR (CDCl3, 100 MHz) δ ppmLCMS (m/z)
4c N-ethylpiperazine858.06 (s, 1H), 7.36 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 7.6 Hz, 2H), 3.47 - 3.32 (m, 8H), 2.38 - 2.35 (m, 5H), 1.03 (t, J = 7.2 Hz, 3H)158.10, 147.17, 139.10, 138.02, 131.34, 129.27, 125.02, 117.11, 52.65, 52.28, 48.05, 21.17, 11.85333 (M+1)

Note: The original source provides data for a larger series of compounds (4a-l). Compound 4c is presented here as a representative example.

Reaction Pathway

pyridazinone_synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Products mucochloric_acid This compound (1) intermediate [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (3) mucochloric_acid->intermediate H2SO4 (3M), reflux hydrazine p-methylphenyl hydrazine (2) hydrazine->intermediate final_product 4-chloro-5-(substituted amino)- 2-p-tolyl-(2H)-pyridazin-3-one (4a-l) intermediate->final_product Reflux amine Substituted Amine Cs2CO3, Acetonitrile amine->final_product

Caption: Synthesis of pyridazinone derivatives from this compound.

Synthesis of Pyrazole Derivatives

While the synthesis of pyridazinones is a primary application, the furanone scaffold can also be a precursor to pyrazole-containing heterocycles. This often involves a multi-step sequence where the furanone is first transformed into an intermediate that is then cyclized to form the pyrazole ring.

For example, a pyrazolyl-substituted 2(3H)-furanone can be synthesized and subsequently reacted with various nitrogen nucleophiles to generate a range of N-heterocycles.[4][5] The furanone can be reacted with hydrazine hydrate to form an acid hydrazide, which is a key intermediate for further heterocyclic synthesis.[4][5]

Experimental Protocols

Synthesis of Pyrazolyl-2(3H)-furanone Derivative (3) [6]

A pyrazolyl-2(3H)-furanone derivative can be obtained in good yield via the Perkin condensation of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with 3-(4-methylbenzoyl)propionic acid in the presence of a cyclo-dehydrating agent like sodium acetate and acetic anhydride.[6]

Reaction of Pyrazolyl-2(3H)-furanone with Hydrazine Hydrate [4][5]

Refluxing the pyrazolyl-substituted 2(3H)-furanone with hydrazine hydrate in ethanol leads to the formation of the corresponding acid hydrazide derivative.[4][5] This acid hydrazide can then be used to synthesize other heterocyclic systems like oxadiazoles and pyridazinones.[4][5]

Data Presentation

Table 2: Heterocycles Derived from Pyrazolyl-Substituted Furanone Acid Hydrazide [4][5]

Reactant for Acid HydrazideResulting Heterocycle
4-ChlorobenzaldehydeSchiff Base
Chloroacetyl chlorideThiazolidinone
Acetic anhydridePyridazinone
-Oxadiazole

Reaction Pathway

pyrazole_synthesis cluster_start Precursors cluster_intermediate Key Intermediate cluster_hydrazide Hydrazide Formation cluster_final Final Heterocycles formyl_pyrazole 5-chloro-4-formyl-3-methyl- 1-phenylpyrazole furanone Pyrazolyl-2(3H)-furanone formyl_pyrazole->furanone Perkin Condensation propionic_acid 3-(4-methylbenzoyl)propionic acid propionic_acid->furanone acid_hydrazide Acid Hydrazide furanone->acid_hydrazide Hydrazine Hydrate, EtOH, reflux pyridazinone Pyridazinone acid_hydrazide->pyridazinone Acetic Anhydride oxadiazole Oxadiazole acid_hydrazide->oxadiazole Cyclization thiazolidinone Thiazolidinone acid_hydrazide->thiazolidinone Chloroacetyl chloride

Caption: Synthesis of pyrazole-derived heterocycles from a furanone precursor.

Synthesis of Other Heterocycles

The reactivity of this compound and its derivatives extends to the synthesis of other important heterocyclic systems, including oxadiazoles and triazoles, although these transformations are often part of a multi-step synthetic sequence.

1,3,4-Oxadiazoles

The acid hydrazides derived from furanone precursors, as described in the pyrazole section, are common starting materials for the synthesis of 1,3,4-oxadiazoles. Cyclodehydration of these hydrazides, often using reagents like phosphorus oxychloride or through oxidative cyclization, can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazoles.

Triazoles

While direct conversion of this compound to triazoles is less common, intermediates derived from it can be utilized. For instance, hydrazino-pyridazines, which can be synthesized from the corresponding chloro-pyridazines, can undergo annulation to form triazolo-pyridazino systems.

Logical Relationship of Precursor to Products

logical_flow cluster_primary Primary Derivatives cluster_secondary Secondary Derivatives cluster_final Final Heterocyclic Systems start This compound dihalo_pyridazinone 4,5-Dihalopyridazinone start->dihalo_pyridazinone Hydrazines pyrazolyl_furanone Pyrazolyl-furanone start->pyrazolyl_furanone Multi-step amino_pyridazinone 4-Chloro-5-aminopyridazinone dihalo_pyridazinone->amino_pyridazinone Amines acid_hydrazide Acid Hydrazide pyrazolyl_furanone->acid_hydrazide Hydrazine fused_pyridazinones Fused Pyridazinones amino_pyridazinone->fused_pyridazinones Further Cyclization triazoles Fused Triazoles amino_pyridazinone->triazoles Annulation oxadiazoles 1,3,4-Oxadiazoles acid_hydrazide->oxadiazoles Cyclodehydration other_heterocycles Other N-Heterocycles acid_hydrazide->other_heterocycles Various Reagents

Caption: Versatility of this compound in heterocyclic synthesis.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the preparation of pyridazinones is particularly well-documented, offering a straightforward route to this important class of compounds. Furthermore, through multi-step sequences, it serves as a valuable precursor for pyrazoles, oxadiazoles, and fused heterocyclic systems. The reactivity of its various functional groups allows for a high degree of substitution and the generation of diverse chemical libraries for biological screening. This guide provides a foundational understanding and practical protocols to encourage the further exploration of this potent synthetic tool in the development of novel bioactive molecules and functional materials.

References

An In-depth Technical Guide to the Reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-hydroxyfuran-2(5H)-one, a member of the 2(5H)-furanone family, is a highly reactive and versatile molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a lactone ring, a hydroxyl group, and a reactive chlorine atom, provides multiple sites for nucleophilic attack, making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including nitrogen, oxygen, sulfur, selenium, and phosphorus-centered reagents, as well as its utility in carbon-carbon bond-forming reactions. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its application in research and drug development.

Introduction: The Structural and Reactive Landscape

This compound, often referred to in the broader context of mucohalic acids, possesses a highly functionalized structure that dictates its reactivity. The molecule can exist in equilibrium between a cyclic lactone form and an acyclic aldehyde form, particularly in the presence of bases. This equilibrium influences its reaction pathways with different nucleophiles. The key reactive centers include:

  • The C4-Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic substitution, often proceeding through an addition-elimination mechanism.

  • The C5-Hydroxy Group: The hydroxyl group at the C5 position exhibits typical alcohol reactivity, allowing for esterification, etherification, and substitution reactions.

  • The Lactone Carbonyl Group: The carbonyl group can react with nucleophiles, particularly when the ring opens to its acyclic form.

The reactivity at these positions can be selectively controlled by carefully choosing the reaction conditions, such as the nucleophile, solvent, and catalyst.

Reactions with N-Nucleophiles

Nitrogen-containing nucleophiles react with this compound and its derivatives at various positions, leading to a wide array of nitrogen-containing heterocycles.

Amines

Primary and secondary amines readily react with this compound. The regioselectivity of the reaction is often dependent on the reaction conditions and the structure of the furanone derivative. For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines at room temperature in toluene to yield the corresponding 5-amino derivatives.[1]

Amino Alcohols

Amino alcohols react as N-nucleophiles in substitution reactions. For example, after converting the 5-hydroxyl group of 3,4-dichloro-5-hydroxy-2(5H)-furanone to a labile methoxycarbonyloxy group, it smoothly undergoes substitution by amino alcohols.[1]

Hydrazines

The reaction of this compound and its analogs with hydrazine and its derivatives can lead to ring transformation, forming pyridazinone structures.[2]

Azides

Sodium azide can substitute the chlorine atoms at both the C4 and C5 positions, depending on the reaction conditions and the starting material. For instance, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide in methanol to give substitution at the C4 position, and with an excess of sodium azide, substitution also occurs at the C5 position.[2][3]

Nucleobases

The acyclic form of mucochloric acid can react with the amino groups of nucleobases like adenosine and cytidine, leading to N-amination products. This reaction is implicated in the cytotoxic effects of these compounds.[2][3]

Reactions with O-Nucleophiles

Alcohols

The 5-hydroxyl group can be converted to an alkoxy group in the presence of an alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with yields typically ranging from 70-80%.[2]

Acylating Agents

The 5-hydroxyl group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base to form esters.[2][3]

Reactions with S-Nucleophiles

Thiols (Mercaptans)

This compound and its derivatives are susceptible to nucleophilic attack by thiols. The site of substitution (C4 or C5) can be controlled by the reaction conditions. For example, reaction with 2-mercaptoethanol in the presence of triethylamine leads to substitution at the C4 position.[2] Unsubstituted mucochloric acid can be coupled with aromatic thiols under acidic conditions to furnish 5-thiosubstituted derivatives in yields of 70-84%.[1]

Thiophenols

Mucochloric acid reacts readily with thiophenol derivatives. Under acidic conditions in benzene, 5-thioaryl derivatives are formed in high yields. In the presence of triethylamine in diethyl ether, the reaction proceeds via an addition-elimination mechanism to give 4-substituted products in yields ranging from 27-98%.[3]

Reactions with Other Nucleophiles

Selenium Nucleophiles

Selenophenols can displace the 4-chlorine atom in 5-ethoxy derivatives of mucochloric acid in diethyl ether, with the products isolated in very good yields.[3]

Phosphorus Nucleophiles

Tributylphosphine reacts with unsubstituted 3,4-dichloro-2(5H)-furanone to form a double tributylphosphonium salt.[2][3] Trimethoxyphosphite reacts with 3,4,5-trichloro-2(5H)-furanone or 5-methoxy-3,4-dichloro-2(5H)-furanone via an addition-elimination mechanism to yield a phosphonate product from substitution at the C4 position.[2][3]

Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation

In the presence of a Lewis acid like In(OAc)₃, 3,4-dihalo-2(5H)-furanones react at the C5 carbon with compounds containing an active hydrogen atom in good yields (60-95%).[2][3]

Mukaiyama Aldol Reaction

Alkylation at the C5 position can also be achieved through a Mukaiyama aldol reaction with silylated enol ethers catalyzed by Lewis acids.[2][3]

Arylation

In the presence of Lewis or Brønsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes to form a new bond between the C5 carbon and the aromatic ring, with yields in the range of 60-73%.[2][3]

Quantitative Data Summary

Nucleophile/ReagentReaction TypeProduct TypeYield (%)Reference
AlcoholsEtherification5-Alkoxy derivatives70-80[2]
Aromatic ThiolsThioetherification5-Thiosubstituted derivatives70-84[1]
Thiophenols (basic conditions)Nucleophilic Substitution4-Thioaryl derivatives27-98[3]
Active Methylene CompoundsKnoevenagel CondensationC5-Alkylated derivatives60-95[2][3]
Arenes/HeteroarenesArylationC5-Aryl derivatives60-73[2][3]
Secondary Amines (on 5-methoxycarbonyloxy derivative)Amination5-Amino derivatives61-79[1]
Furfural (oxidation with MnO₂/HCl)Synthesis of MCAMucochloric Acid59-67[2][3]

Experimental Protocols

General Procedure for the Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones

To a solution of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) in the appropriate alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to afford the desired 5-alkoxy derivative.[2]

General Procedure for the Synthesis of 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanones

3,4-Dichloro-5-hydroxy-2(5H)-furanone is first converted to a derivative with a labile group at the C5 position, such as 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, by reacting it with methyl chloroformate in the presence of a base like diisopropylethylamine.[1][4] This intermediate is then treated with an excess of the desired amino alcohol in a suitable solvent like dichloromethane at room temperature. The reaction progress is monitored by TLC. After completion, the excess amino alcohol and solvent are removed under reduced pressure to yield the product.[1]

General Procedure for the Thiolation of 5-Alkoxy-3,4-dihalo-2(5H)-furanones

To a solution of the 5-alkoxy-3,4-dihalo-2(5H)-furanone in a suitable solvent (e.g., dichloromethane), an equimolar amount of the desired arylthiol and a base such as triethylamine are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Reactivity of this compound

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products start 4-Chloro-5-hydroxy- furan-2(5H)-one N_nuc N-Nucleophiles (Amines, Azides, etc.) start->N_nuc Substitution/Ring Transformation O_nuc O-Nucleophiles (Alcohols, Acylating agents) start->O_nuc Esterification/Etherification S_nuc S-Nucleophiles (Thiols, Thiophenols) start->S_nuc Thioetherification C_nuc C-Nucleophiles (Arenes, Enol Ethers) start->C_nuc C-C Coupling P_nuc P-Nucleophiles (Phosphines, Phosphites) start->P_nuc Phosphonylation N_prod N-Substituted Derivatives N_nuc->N_prod O_prod O-Substituted Derivatives O_nuc->O_prod S_prod S-Substituted Derivatives S_nuc->S_prod C_prod C-C Bond Formation C_nuc->C_prod P_prod P-Containing Derivatives P_nuc->P_prod

Caption: Overview of nucleophilic reactions with this compound.

Diagram 2: Experimental Workflow for Synthesis of Glycoconjugates

G cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Glycosylation A 3,4-Dichloro-5-hydroxy- 2(5H)-furanone B Methyl Chloroformate, Diisopropylethylamine A->B Reaction C 5-Methoxycarbonyloxy- 3,4-dichloro-2(5H)-furanone B->C Product D Amino Alcohol C->D Reaction E 5-(ω-hydroxyalkylamino)- 3,4-dichloro-2(5H)-furanone D->E Product F Peracetylated Glucal, TPHB Catalyst E->F Reaction G Furanone Glycoconjugate F->G Final Product

Caption: Synthetic workflow for furanone glycoconjugates.

Diagram 3: Postulated Interaction with Biological Nucleophiles

G cluster_compound Furanone Derivative cluster_cellular Cellular Environment cluster_outcome Biological Outcome furanone 4-Chloro-5-hydroxy- furan-2(5H)-one (or its metabolite) dna DNA (Nucleophilic Sites on Bases) furanone->dna Alkylation proteins Proteins (e.g., Cysteine, Lysine residues) furanone->proteins Covalent Modification adducts DNA/Protein Adducts dna->adducts proteins->adducts mutagenesis Mutagenesis/ Genotoxicity adducts->mutagenesis cytotoxicity Cytotoxicity mutagenesis->cytotoxicity

Caption: Proposed mechanism of mutagenic action via nucleophilic attack.

Conclusion

This compound is a highly versatile synthetic intermediate with a rich and diverse reaction chemistry. Its ability to react with a wide range of nucleophiles at multiple sites allows for the construction of complex molecular architectures, many of which have potential applications in medicinal chemistry and materials science. This guide has summarized the key reactive pathways, provided quantitative data for selected transformations, and outlined general experimental procedures. The provided diagrams offer a visual representation of the reaction possibilities and workflows, intended to aid researchers in harnessing the synthetic potential of this valuable compound. Further exploration of its reactivity is likely to uncover novel transformations and lead to the development of new bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one from Furfural

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one from the bio-renewable feedstock, furfural. This furanone derivative is of significant interest due to its potential as a bioactive molecule, particularly as a quorum sensing inhibitor. The synthesis is achieved through a direct oxidative chlorination of furfural using manganese dioxide (MnO₂) and hydrochloric acid (HCl). This method offers a straightforward route to the target compound. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated furanone, a class of compounds known for their diverse biological activities. Halogenated furanones, naturally produced by the macroalga Delisea pulchra, have been identified as potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This makes them attractive lead compounds for the development of novel anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms, potentially reducing the development of antibiotic resistance. The synthesis of this compound from furfural, a readily available platform chemical derived from lignocellulosic biomass, represents a sustainable approach to accessing this valuable scaffold.

The synthesis proceeds via a one-pot oxidative chlorination reaction. This process is a two-step reaction where furfural is first oxidized and chlorinated to form 4-chloro-5-hydroxy-2(5H)-one as an intermediate.[1] Careful control of the reaction conditions is crucial to favor the formation and isolation of the desired mono-chlorinated product, as prolonged reaction times or higher temperatures can lead to the formation of the dichlorinated byproduct, mucochloric acid.[1]

Synthesis Pathway

The synthesis of this compound from furfural is a direct oxidative chlorination process. The proposed reaction mechanism involves the oxidation of the aldehyde group of furfural and subsequent chlorination of the furan ring.

Synthesis_Pathway Furfural Furfural Intermediate Reaction Intermediate Furfural->Intermediate MnO2, HCl Product This compound Intermediate->Product Ring Opening & Chlorination

Caption: Synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from furfural based on the oxidative chlorination with MnO₂/HCl.

Materials:

  • Furfural (freshly distilled)

  • Manganese dioxide (MnO₂, activated)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated manganese dioxide (1.5 eq).

  • To the flask, add a solution of freshly distilled furfural (1.0 eq) in concentrated hydrochloric acid.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be stopped once the starting material (furfural) is consumed and before a significant amount of the dichlorinated byproduct is formed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove the manganese salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValueReference
Reaction Oxidative chlorination[1]
Starting Material Furfural
Reagents MnO₂, HCl[1]
Intermediate This compound[1]
Reported Yield Moderate (specific yield depends on reaction control)
Product State Solid

Biological Context: Quorum Sensing Inhibition

Halogenated furanones, including this compound, are known to interfere with bacterial quorum sensing (QS). The primary mechanism of action is the destabilization of LuxR-type transcriptional regulator proteins.[2][3] LuxR and its homologues are key proteins in the QS systems of many Gram-negative bacteria. They bind to autoinducer molecules (N-acyl-homoserine lactones, AHLs) and subsequently activate the transcription of target genes, which often include those responsible for virulence and biofilm formation.

By promoting the proteolytic degradation of LuxR-type proteins, halogenated furanones reduce the cellular concentration of these essential regulators, thereby preventing the activation of QS-controlled genes.[2] This mode of action is particularly promising as it is less likely to impose strong selective pressure for the development of resistance compared to traditional antibiotics.

Quorum_Sensing_Inhibition cluster_0 Bacterial Cell AHL AHL Autoinducer LuxR_unstable Unstable LuxR AHL->LuxR_unstable Binds to LuxR_stable Stable LuxR-AHL Complex LuxR_unstable->LuxR_stable Proteasome Proteasome LuxR_unstable->Proteasome Degradation Target_Genes Target Gene Expression (Virulence, Biofilm) LuxR_stable->Target_Genes Activates Furanone This compound Furanone->LuxR_unstable Promotes Degradation

Caption: Inhibition of Quorum Sensing by this compound.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound is outlined below.

Experimental_Workflow Start Furfural Synthesis Oxidative Chlorination (MnO2, HCl) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Evaluation (Quorum Sensing Inhibition Assay) Characterization->Bioassay End Data Analysis Bioassay->End

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

The synthesis of this compound from furfural via oxidative chlorination with MnO₂ and HCl provides a direct route to a potentially valuable bioactive compound. The protocols and data presented herein offer a foundation for researchers to produce this compound for further investigation into its biological activities, particularly as a quorum sensing inhibitor. The provided diagrams illustrate the key chemical transformation, the proposed mechanism of biological action, and the overall experimental workflow, serving as a comprehensive guide for scientists in the field of drug discovery and development. Further optimization of the reaction conditions to maximize the yield of the mono-chlorinated product and detailed mechanistic studies of its biological activity are promising areas for future research.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 4-Amino-5-Hydroxy-2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-amino-5-hydroxy-2(5H)-furanone scaffold is a significant pharmacophore found in various natural products exhibiting a wide range of biological activities, including antibiotic and antitumor properties.[1] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient approach for the rapid generation of libraries of these compounds for high-throughput screening in drug discovery.[1] This document provides detailed protocols for the solid-phase synthesis of a library of 4-amino-5-hydroxy-2(5H)-furanones, based on a reported methodology.[1] The strategy involves the attachment of halogenated 5-hydroxy-Δ²-butenolide building blocks to a scavenger isocyanate resin, followed by nucleophilic substitution with a diverse set of amines and subsequent cleavage to yield the target compounds.[1]

Data Presentation

Table 1: Starting Materials and Reagents

Compound/ReagentSupplierGradePurpose
Scavenger Isocyanate ResinNovabiochem1.6 mmol/gSolid Support
4-Chloro-5-hydroxy-2(5H)-furanone (1C)Synthesis GradeBuilding Block
4-Bromo-5-hydroxy-2(5H)-furanone (1D)Synthesis GradeBuilding Block
N,N-Dimethylformamide (DMF)AcrosPeptide Synthesis GradeSolvent
Dichloromethane (DCM)AldrichAnhydrousSolvent
Trifluoroacetic acid (TFA)Iris Biotech GmbHReagent GradeCleavage Reagent
Various Primary & Secondary Amines (a-p)Reagent GradeBuilding Blocks
Diisopropylethylamine (DIPEA)AldrichReagent GradeBase

Table 2: Summary of a Representative Solid-Phase Synthesis of a 4-Amino-5-Hydroxy-2(5H)-Furanone Library

StepReactionReagents and ConditionsDurationExpected Yield
1Resin SwellingScavenger isocyanate resin, DCM30 minN/A
2Butenolide ImmobilizationResin, 10% solution of 1C or 1D in DMF/DCM, 50°COvernight>90% (for starting material synthesis)[1]
3Amine AdditionResin-bound butenolide, Amines (a-p) in DMF, 35°C2 daysVariable
4CleavageTFA, Room TemperatureNot SpecifiedVariable

Experimental Protocols

Protocol 1: Preparation of Resin-Bound Butenolides (2C and 2D)
  • Resin Swelling: In a peptide synthesis vessel, swell the scavenger isocyanate resin (1.6 mmol/g) in dichloromethane (DCM) for 30 minutes at room temperature.

  • Solvent Removal: Remove the DCM by filtration.

  • Butenolide Coupling:

    • Prepare a 10% solution of the 4-halogenated-5-hydroxy-2(5H)-furanone building block (1C or 1D) in a mixture of N,N-dimethylformamide (DMF) and DCM.[1]

    • Add the butenolide solution to the swollen resin.

    • Heat the reaction mixture at 50°C overnight with gentle agitation.[1]

    • Note: For the chlorinated furanone 1C, the coupling process may need to be repeated to ensure complete reaction.[1]

  • Washing: After the reaction is complete, wash the resin-bound butenolides (2C and 2D) sequentially with DMF, DCM, and again with DMF. Repeat each solvent wash three times to remove any unreacted starting materials.[1]

Protocol 2: Synthesis of the 4-Amino-5-Hydroxy-2(5H)-Furanone Library (3Ca-Cp and 3Da-Dp)
  • Resin Distribution: Distribute the resin-bound butenolides (2C or 2D) into individual peptide synthesis flasks, one for each amine to be reacted.

  • Amine Addition:

    • To each flask, add a solution of the corresponding amine (a-p) in DMF.

    • Incubate the reaction mixtures at 35°C for 2 days with gentle agitation.[1]

  • Washing: After the reaction period, wash the resin-bound products sequentially with DMF and DCM to remove excess amine and byproducts.

Protocol 3: Cleavage of the 4-Amino-5-Hydroxy-2(5H)-Furanones from the Resin
  • TFA Cleavage: Add trifluoroacetic acid (TFA) to each reaction vessel containing the resin-bound product at ambient temperature to cleave the furanones from the solid support.[1]

  • Product Collection:

    • Filter the resin and collect the TFA solution containing the cleaved product.

    • Evaporate the TFA from the filtrate under a constant stream of argon at ambient temperature to yield the crude 4-amino-5-hydroxy-2(5H)-furanones.[1]

  • Purification: The crude products can be purified by chromatography to isolate the desired compounds.[1]

  • Characterization: The purified 4-amino-5-hydroxy-2(5H)-furanones should be characterized by APCI mass spectroscopy, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their structures.[1]

Mandatory Visualization

Solid_Phase_Synthesis_Workflow Start Start: Scavenger Isocyanate Resin Swell 1. Resin Swelling in DCM Start->Swell Immobilize 2. Immobilization of 5-Hydroxy-Butenolide Swell->Immobilize Building Block (1C or 1D) Wash1 3. Washing (DMF, DCM) Immobilize->Wash1 Amination 4. Reaction with Amine Library (a-p) Wash1->Amination Wash2 5. Washing (DMF, DCM) Amination->Wash2 Cleavage 6. Cleavage with TFA Wash2->Cleavage Purification 7. Purification & Characterization Cleavage->Purification End End: 4-Amino-5-hydroxy- 2(5H)-furanone Library Purification->End

Caption: Workflow for the solid-phase synthesis of 4-amino-5-hydroxy-2(5H)-furanones.

Logical_Relationship Scaffold 5-Hydroxy-2(5H)-furanone Scaffold Linkage Carbamate Linkage Scaffold->Linkage attachment to Resin Solid Support (Isocyanate Resin) Resin->Linkage Amine Amine Diversity Elements (Primary & Secondary Amines) Substitution Nucleophilic Substitution at C4 Position Amine->Substitution provides nucleophile for Linkage->Substitution Product 4-Amino-5-hydroxy-2(5H)-furanone Library Substitution->Product leads to

Caption: Logical relationships in the solid-phase synthesis strategy.

References

Application Notes and Protocols for HPLC Analysis of 4-Hydroxyfuran-2(5H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyfuran-2(5H)-one and its derivatives are a class of compounds significant in flavor chemistry, natural product research, and as potential precursors in pharmaceutical synthesis. Accurate and reliable quantification of these compounds is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity, specificity, and versatility. These application notes provide detailed protocols for the analysis of 4-Hydroxyfuran-2(5H)-one and several of its key derivatives using Reverse-Phase HPLC (RP-HPLC).

Data Presentation: Quantitative HPLC Parameters

The following tables summarize the chromatographic conditions and performance data for the analysis of 4-Hydroxyfuran-2(5H)-one and its derivatives, compiled from various studies and application notes.

Table 1: HPLC Method for 4-Hydroxyfuran-2(5H)-one

ParameterConditionReference
Column Newcrom R1[1][2]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[1][3]
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid[1][2]
Detection UV-Vis / MS[1]
Application Preparative separation, Pharmacokinetics[1][2]

Table 2: HPLC Methods for Furanone Derivatives

ParameterMethod 1: Furaneol & Derivatives in StrawberriesMethod 2: Furan Derivatives in CoffeeMethod 3: DMHF in Pineapple Juice
Analytes 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol), furaneol-β-glucoside, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane)2-Furaldehyde (2-FA), 5-Hydroxymethylfurfural (HMF), Furfuryl alcohol (FFA), 2-Acetylfuran (2-ACF), 5-Methyl-2-furaldehyde (5-MEF)2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
Column RP C18 (4.6 mm x 250 mm, 5 µm)Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm)Zorbax ODS (C18)
Mobile Phase Acetate buffer and Methanol (binary)A: 0.1% Acetic acid in Water, B: Methanol (gradient)0.05M Sodium Acetate (pH 4.0) / Methanol (70:30)
Detection UV at 280 nmDiode Array Detector (DAD)UV at 290 nm
Run Time < 90 min15 min-
Reference [4][5][6][7][5]

Table 3: Quantitative Performance Data for Furanone Derivatives

AnalyteMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Recovery (%)Reference
FuraneolStrawberries0.5 - 600.14> 90[4][5]
Furaneol-β-glucosideStrawberries-0.05> 90[4][5]
MesifuraneStrawberries0.5 - 600.36> 90[4][5]
Furanic CompoundsTransformer Oil50 - 9000 (µg/L)-80 - 120[7]

Experimental Protocols

Protocol 1: HPLC Analysis of 4-Hydroxyfuran-2(5H)-one

This protocol is based on a reverse-phase HPLC method suitable for the quantification and isolation of 4-Hydroxyfuran-2(5H)-one.[1]

1. Materials and Reagents

  • 4-Hydroxyfuran-2(5H)-one standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • HPLC system with UV or MS detector

  • Newcrom R1 HPLC column

2. Chromatographic Conditions

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile, water, and a small percentage of phosphoric acid (e.g., 0.1%). For MS detection, replace phosphoric acid with formic acid (e.g., 0.1%). The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of 4-Hydroxyfuran-2(5H)-one, or a Mass Spectrometer with appropriate ionization source.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

3. Standard Preparation

  • Prepare a stock solution of 4-Hydroxyfuran-2(5H)-one in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 4-Hydroxyfuran-2(5H)-one in the samples from the calibration curve.

Protocol 2: Simultaneous HPLC Determination of Furaneol and its Derivatives in Strawberries

This protocol describes a method for the analysis of key flavor compounds in strawberries.[4][5]

1. Materials and Reagents

  • Furaneol, furaneol-β-glucoside, and mesifurane standards

  • Methanol (HPLC grade)

  • Acetate buffer (e.g., 0.05 M, pH 4.0)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • RP C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Chromatographic Conditions

  • Column: RP C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A binary mixture of acetate buffer and methanol. The specific gradient or isocratic conditions should be optimized for baseline separation of the analytes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.

  • Column Temperature: 25 °C.

3. Standard Preparation

  • Prepare individual stock solutions of furaneol, furaneol-β-glucoside, and mesifurane in methanol.

  • Prepare working standards by diluting the stock solutions in the mobile phase to create a calibration curve (e.g., 0.5-60 µg/mL for furaneol and mesifurane).[4]

4. Sample Preparation (Aqueous Extraction)

  • Homogenize a known weight of strawberry sample.

  • Extract the homogenate with water.

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis. This aqueous extraction procedure has been reported to yield recoveries greater than 90%.[4][5]

5. Analysis

  • Follow the analysis steps outlined in Protocol 1 to quantify the target analytes in the strawberry extracts.

Visualizations

Diagram 1: General HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Extraction (e.g., Aqueous, SPE) Sample->Filtration Injector Autosampler/ Injector Filtration->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column (e.g., C18, Newcrom R1) Injector->Column Detector Detector (UV/DAD/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis from sample preparation to data reporting.

Diagram 2: Decision Tree for Method Selection

Method_Selection Analyte Target Analyte? Derivatives Derivatives? Analyte->Derivatives Derivatives Protocol1 Protocol 1: 4-Hydroxyfuran-2(5H)-one (Newcrom R1 Column) Analyte->Protocol1 4-Hydroxyfuran- 2(5H)-one Matrix Sample Matrix? Derivatives->Matrix SimpleMatrix Simple Matrix (e.g., Pure Substance) Matrix->SimpleMatrix Simple ComplexMatrix Complex Matrix (e.g., Food, Biological) Matrix->ComplexMatrix Complex Detection Detection Method? UV_Vis UV-Vis Detection Detection->UV_Vis MS Mass Spectrometry (MS-compatible mobile phase) Detection->MS for higher sensitivity/ specificity Protocol1->Detection Protocol2 Protocol 2: Furaneol & Derivatives (RP-C18 Column) Protocol2->Detection SimpleMatrix->Protocol2 ComplexMatrix->Protocol2 Requires specific sample prep

References

Application Notes & Protocols for the Quantitative Determination of Chlorinated Furanones by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated furanones are a class of disinfection byproducts (DBPs) formed during the chlorination of water containing natural organic matter. One of the most studied compounds in this class is 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone, also known as Mutagen X (MX).[1][2][3] Due to its potent mutagenicity, sensitive and reliable methods for the quantitative determination of chlorinated furanones in various matrices, particularly drinking water, are crucial for public health and safety.[2][4] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for this purpose, often requiring a derivatization step to improve the volatility and thermal stability of these polar compounds.[5]

This document provides detailed application notes and protocols for the quantitative analysis of chlorinated furanones using GC-MS, compiled from established methodologies.

Quantitative Data Summary

The following table summarizes the quantitative performance of various GC-MS methods for the determination of chlorinated furanones, specifically MX. This allows for a direct comparison of different sample preparation and derivatization approaches.

Derivatization MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Trimethylsilylation (BSTFA)Drinking Water3.0 µg/L7.0 µg/L-[1]
Methylation (10% H₂SO₄ in Methanol)Chlorinated Water-10 ng/L73.8%[6]
N-methyl-bis-trifluoroacetamide (MBTFA)Drinking WaterImproved Detection Limits--[3]
Derivatization with sec-butanolDrinking WaterSignificantly Lowered Detection Levels--[2]

Experimental Protocols

Protocol 1: Analysis of MX in Drinking Water by GC-MS with Silylation Derivatization

This protocol is based on the method described by Rezemini et al. (2002) for the determination of MX in drinking water.[1]

1. Sample Preparation: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

  • Materials:

    • Drinking water sample

    • Solid Phase Extraction (SPE) cartridges

    • Dichloromethane (DCM)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Rotary evaporator

  • Procedure:

    • Perform a clean-up of the water sample using an appropriate SPE cartridge.

    • Extract the cleaned-up water sample with dichloromethane.

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Preconcentrate the extracted MX by evaporating the solvent using a rotary evaporator.

2. Derivatization

  • Reagent:

    • Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Procedure:

    • The derivatization of MX is carried out directly in the injector of the gas chromatograph.

    • Co-inject the concentrated sample extract with BSTFA. The high temperature of the injector port facilitates the derivatization reaction, forming the trimethylsilyl derivative of MX.

3. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation.[7][8][9][10] These columns are known for their low bleed characteristics and inertness, which are ideal for GC/MS applications.[7][8][9][10]

  • Typical GC-MS Parameters (starting point, optimization may be required):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp 1: 30 °C/min to 85 °C

      • Ramp 2: 5 °C/min to 95 °C

      • Ramp 3: 30 °C/min to 265 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the MX trimethylsilyl derivative.

4. Quantification

  • Create a calibration curve using standards of derivatized MX.

  • Quantify the MX in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of MX in Chlorinated Water with Methylation Derivatization

This protocol is based on a method that utilizes sample enrichment and methylation prior to GC-MS analysis.[6]

1. Sample Preparation and Enrichment

  • Materials:

    • 4 L chlorinated water sample

    • Vacuum rotary evaporator

    • Ethyl acetate

  • Procedure:

    • Enrich a 4 L water sample to a final volume of 0.4 L using a vacuum rotary evaporator at 30 °C.[6]

    • Extract the concentrated water sample twice with 100 mL of ethyl acetate.[6]

2. Derivatization

  • Reagent:

    • 10% H₂SO₄ in methanol

  • Procedure:

    • Combine the ethyl acetate extracts.

    • Add the 10% H₂SO₄ in methanol solution to the extract to methylate the MX.

3. GC-MS Analysis

  • Instrumentation and Parameters:

    • Follow the GC-MS instrumentation and general parameters as outlined in Protocol 1. The specific temperature program and SIM ions will need to be optimized for the methylated derivative of MX.

4. Quantification

  • Prepare calibration standards of methylated MX.

  • Construct a calibration curve and determine the concentration of MX in the sample.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of chlorinated furanones by GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Enrichment Enrichment (e.g., Rotary Evaporation) Sample->Enrichment Optional Extraction Extraction (SPE or LLE) Sample->Extraction Enrichment->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Silylation, Methylation) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for GC-MS analysis of chlorinated furanones.

References

Application Notes and Protocols: 4-Chloro-5-hydroxyfuran-2(5H)-one in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxyfuran-2(5H)-one and its di-halogenated analog, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA), are highly versatile and reactive molecules belonging to the 2(5H)-furanone family.[1][2] These compounds serve as valuable synthons in organic chemistry, particularly for the development of novel pharmacophores and biologically active molecules.[1][2] The 2(5H)-furanone skeleton is a core structure in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.[1][2][3]

The high reactivity of these furanones is attributed to the presence of a carbonyl group conjugated with a carbon-carbon double bond, a hemiacetal hydroxyl group at the C5 position, and one or more labile halogen atoms on the furanone ring.[1][2] These structural features provide multiple reactive sites for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for utilizing this compound and its analogs in nucleophilic substitution reactions.

Physicochemical Properties

While specific data for this compound is limited, its properties can be inferred from the well-studied mucochloric acid. In solution, these compounds can exist in equilibrium between a cyclic furanone form and an acyclic aldehyde acid form.[1]

PropertyValueReference
Molecular Formula C₄H₃ClO₃
Molecular Weight 134.52 g/mol
Appearance Crystalline solidInferred
Solubility Soluble in many organic solventsInferred

Reactivity and Reaction Mechanisms

The 2(5H)-furanone ring is susceptible to nucleophilic attack at several positions, primarily C4 and C5. The specific site of substitution is highly dependent on the nature of the nucleophile, the solvent, and the presence of acid or base catalysts.[1]

  • Substitution at C4: The chlorine atom at the C4 position is activated by the adjacent carbonyl group, making it a prime site for nucleophilic displacement. This is a common pathway for reactions with amines, thiols, and azides, often proceeding via an addition-elimination mechanism.[1][2]

  • Substitution at C5: The hydroxyl group at the C5 position can be activated or converted into a better leaving group to facilitate substitution. For instance, esterification of the hydroxyl group allows for its subsequent displacement by nucleophiles like amines or alcohols.[4][5] Reactions with arenes and heteroarenes, classified as Friedel-Crafts type reactions, also occur at the C5 position in the presence of a Lewis or Brönsted acid.[1]

  • Ring Transformation: Bifunctional nucleophiles, such as hydrazines, can lead to the transformation of the furanone ring into other heterocyclic systems, like pyridazinones.[1][2]

Below is a generalized workflow for nucleophilic substitution on a this compound scaffold.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_conditions Reaction Conditions cluster_products Product Classes start 4-Chloro-5-hydroxy- furan-2(5H)-one Amine R-NH2 (Amines) Thiol R-SH (Thiols) Alcohol R-OH (Alcohols/Phenols) Base Base Catalyst (e.g., TEA) Amine->Base Solvent Solvent (e.g., DCM, Toluene) Acid Acid Catalyst (e.g., H2SO4, Lewis Acid) Thiol->Acid Alcohol->Acid AminoFuranone 4-Amino-5-hydroxy- furan-2(5H)-one Base->AminoFuranone C4 Substitution ThioFuranone 4-Thio-5-hydroxy- furan-2(5H)-one Acid->ThioFuranone C4/C5 Substitution AlkoxyFuranone 5-Alkoxy-4-chloro- furan-2(5H)-one Acid->AlkoxyFuranone C5 Substitution

Caption: Generalized workflow for nucleophilic substitution reactions.

Applications in Drug Development

Derivatives synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities:

  • Antimicrobial Agents: The 2(5H)-furanone core is found in compounds that inhibit the growth of bacteria like Salmonella typhimurium and prevent biofilm formation by Bacillus subtilis.[1][2]

  • Quorum Sensing Inhibitors: Lactam derivatives of mucochloric acid have been synthesized and shown to act as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for bacterial virulence.[3]

  • Anticancer Agents: Certain 5-arylated 2(5H)-furanones and their pyridazinone derivatives have been evaluated as potential anti-cancer agents.[1]

The ability to readily introduce a variety of substituents allows for the creation of compound libraries for screening and lead optimization in drug development programs. The solid-phase synthesis approach, for example, has been successfully used to generate a library of 4-amino-5-hydroxy-2(5H)-furanones.[6]

Summary of Quantitative Data

The following tables summarize reported yields for various nucleophilic substitution reactions on mucochloric acid and its derivatives. These provide a benchmark for expected outcomes when using this compound.

Table 1: Substitution with N-Nucleophiles

NucleophileProduct TypeYield (%)ConditionsReference
Secondary Amines5-Amino derivatives61-79Toluene, RT[4]
Aliphatic/Aromatic AminesLactams (reductive amination)52-75NaBH(OAc)₃, AcOH, Chloroform/Dichloroethane, RT[4]
Amino Alcohols5-(ω-hydroxyalkylamino) derivativesNot specifiedDichloromethane, RT[4][5]
Hydrazine Derivatives4,5-Dihalogeno-3(2H)-pyridazinones35-90Aqueous acidic solution, elevated temp.[1]

Table 2: Substitution with S-Nucleophiles

NucleophileProduct TypeYield (%)ConditionsReference
Aromatic Thiols5-Thiosubstituted derivatives70-84Acidic conditions[4]
Thiophenols4-Thioaryl derivatives27-98Triethylamine, Diethyl ether[2]

Table 3: Substitution with O-Nucleophiles and Other Nucleophiles

NucleophileProduct TypeYield (%)ConditionsReference
Substituted Phenols5-Phenoxy derivativesHighPromoter, Methylene chloride[1][2]
Arenes/Heteroarenes5-Aryl derivatives60-73Lewis or Brönsted acid[1]
Compounds with active HC5-substituted (Knoevenagel)60-95In(OAc)₃[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-hydroxy-2(5H)-furanone Derivatives

This protocol is adapted from the synthesis of 5-(ω-hydroxyalkylamino) mucochloric acid derivatives and is a general procedure for the substitution of an activated C5 leaving group with an amine.[4][5]

Materials:

  • 5-O-Activated-4-chloro-2(5H)-furanone (e.g., 5-methoxycarbonyloxy derivative)

  • Amine (primary or secondary)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-O-activated-4-chloro-2(5H)-furanone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the desired amine (2.0 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, remove the excess amine and solvent by evaporation under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 4-amino-5-hydroxy-2(5H)-furanone derivative.

G A 1. Dissolve furanone in anhydrous DCM B 2. Add amine (2 eq) dropwise at RT A->B C 3. Monitor reaction by TLC (0.5-2h) B->C D 4. Evaporate solvent and excess amine C->D E 5. Purify by column chromatography D->E

Caption: Experimental workflow for amine substitution.

Protocol 2: Reductive Amination to form N-Substituted Pyrrolidinones (Lactams)

This protocol describes the reductive amination of the furanone ring with primary amines to yield N-substituted lactams, which have shown potential as quorum sensing inhibitors.[3][4]

Materials:

  • 4-Chloro-5-hydroxy-2(5H)-furanone

  • Primary amine (aliphatic or aromatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (catalytic amount)

  • Chloroform or Dichloroethane, anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-chloro-5-hydroxy-2(5H)-furanone (1.0 eq) in anhydrous chloroform or dichloroethane.

  • Add the primary amine (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the reaction solvent (chloroform or dichloroethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactam product by flash chromatography.

G cluster_imine Imine Formation cluster_reduction Reduction & Cyclization Furanone Furanone (acyclic form) Adduct Adduct Furanone->Adduct + Amine R-NH2 Imine Imine Adduct->Imine - H2O SecondaryAmine Secondary Amine Imine->SecondaryAmine Reduction [NaBH(OAc)3] Lactam Lactam Product SecondaryAmine->Lactam Intramolecular Nucleophilic Attack - H2O

Caption: Mechanism of reductive amination.[3]

Protocol 3: Synthesis of 4-Thioaryl-2(5H)-furanone Derivatives

This protocol is based on the reaction of mucochloric acid with thiophenols under basic conditions to achieve substitution at the C4 position.[2]

Materials:

  • 4-Chloro-5-hydroxy-2(5H)-furanone

  • Thiophenol derivative

  • Triethylamine (TEA)

  • Diethyl ether, anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a flask at room temperature.

  • Prepare a separate solution of 4-chloro-5-hydroxy-2(5H)-furanone (1.0 eq) in anhydrous diethyl ether.

  • Add the furanone solution dropwise to the thiophenol/TEA mixture with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove triethylammonium chloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the 4-thioaryl-2(5H)-furanone.

References

Application Notes and Protocols: Esterification of 4-Chloro-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive lactone ring, a vinyl chloride moiety, and a hemiacetal hydroxyl group, allows for a variety of chemical transformations. The esterification of the 5-hydroxy group is a key reaction that enables the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the esterification of this compound via two primary methods: Fischer esterification with alcohols and acylation with acyl chlorides and anhydrides.

Data Presentation

The following tables summarize the quantitative data for the esterification of this compound under different reaction conditions.

Table 1: Fischer Esterification of this compound with Various Alcohols

AlcoholCatalystReaction ConditionsYield (%)Reference
MethanolSulfuric AcidReflux overnight77[1]
Isopropyl AlcoholSulfuric AcidReflux overnight in toluene (with Dean-Stark trap)96
Allyl AlcoholSulfuric AcidReflux in benzene (with Dean-Stark trap)Not specified[1]
n-Dodecyl AlcoholSulfuric AcidAnalogous to allyl alcohol method84[1]
Various AlcoholsSulfuric Acid or p-TSANot specified70-80[2][3]

Table 2: Acylation of this compound with Acylating Agents

Acylating AgentBase/CatalystReaction ConditionsYield (%)Reference
Benzoyl ChlorideNone (neat)100-110°C, 3 hours95[1]
Acetic AnhydrideNone (neat)Reflux73[1]
Methyl ChloroformateDiisopropylethylamine-10°C to 25°C in CH₂Cl₂82[4]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with an alcohol. The example below details the synthesis of 3,4-dichloro-5-isopropoxy-2(5H)-furanone.

Materials:

  • This compound (mucochloric acid)

  • Isopropyl alcohol

  • Toluene

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Round-bottomed flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1-L round-bottomed flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add this compound (50.7 g, 0.30 mol), isopropyl alcohol (46 mL, 0.60 mol), and toluene (300 mL).

  • Carefully add 20 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux with stirring. Continue refluxing overnight (approximately 18 hours) while monitoring the collection of water in the Dean-Stark trap.

  • After the reaction is complete, cool the solution to room temperature.

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to yield 3,4-dichloro-5-isopropoxy-2(5H)-furanone as a clear, colorless liquid (yield: 96%).

Protocol 2: Acylation of this compound with Benzoyl Chloride

This protocol details the synthesis of the benzoic acid ester of this compound.

Materials:

  • This compound (mucochloric acid)

  • Benzoyl chloride

  • Hexane

  • Heating apparatus (e.g., heating block or oil bath)

  • Reaction vessel

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine this compound (33.6 g, 0.2 mole) and benzoyl chloride (28 g, 0.2 mole).[1]

  • Heat the mixture to 100-110°C for three hours with stirring. Hydrogen chloride gas will be evolved during the reaction, so ensure adequate ventilation.[1]

  • After three hours, cool the reaction mixture.

  • Pour the product into cold hexane and triturate to induce crystallization.

  • Filter the solid product and wash with cold hexane.

  • The resulting solid is mucochloric benzoic anhydride (yield: 95%).[1] The product can be further purified by recrystallization from aqueous methanol.[1]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product MCA This compound Reflux Reflux with Dean-Stark Trap MCA->Reflux Alcohol Alcohol (e.g., Isopropanol) Alcohol->Reflux Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reflux Wash Wash with NaHCO₃ and Brine Reflux->Wash Cooling Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Ester Ester Product Evaporate->Ester Purification (Distillation)

Caption: Workflow for the Fischer Esterification.

Acylation with Acyl Chloride Workflow

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product MCA This compound Heat Heat (100-110°C) MCA->Heat AcylChloride Acyl Chloride (e.g., Benzoyl Chloride) AcylChloride->Heat Precipitate Precipitate in Hexane Heat->Precipitate Cooling Filter Filter and Wash Precipitate->Filter Ester Ester Product Filter->Ester Purification (Recrystallization)

Caption: Workflow for Acylation with Acyl Chloride.

References

Application Notes and Protocols: Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihalo-2(5H)-furanone derivatives, such as mucochloric and mucobromic acids, are highly versatile synthons in organic chemistry due to their multiple reactive sites.[1][2] The presence of a lactone ring, a carbon-carbon double bond, and two halogen atoms makes them ideal starting materials for the synthesis of a diverse range of heterocyclic compounds. Among the various transformations, reductive amination stands out as a powerful tool for introducing nitrogen-containing functionalities, leading to the formation of substituted γ-lactams and other nitrogen heterocycles. These products are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4]

This document provides detailed application notes and experimental protocols for the reductive amination of 3,4-dihalo-2(5H)-furanone derivatives. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the reaction workflow and relevant biological signaling pathways.

Data Presentation

The reductive amination of 3,4-dihalo-2(5H)-furanones can be achieved with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The choice of amine substrate, reaction conditions, and the nature of the halogen atoms on the furanone ring can influence the reaction outcome and yield. Below is a summary of representative examples of this transformation.

EntryFuranone DerivativeAmineProductYield (%)Reference
1Mucochloric AcidBenzylamineN-Benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one85[5]
2Mucochloric AcidAnilineN-Phenyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one78[5]
3Mucochloric Acid4-FluoroanilineN-(4-Fluorophenyl)-3,4-dichloro-1,5-dihydro-pyrrol-2-one82[3]
4Mucochloric Acid2-AminopyridineN-(Pyridin-2-yl)-3,4-dichloro-1,5-dihydro-pyrrol-2-one75[3]
5Mucobromic AcidBenzylamineN-Benzyl-3,4-dibromo-1,5-dihydro-pyrrol-2-one88[3]
6Mucobromic Acid4-MethoxyanilineN-(4-Methoxyphenyl)-3,4-dibromo-1,5-dihydro-pyrrol-2-one81[3]
7Mucochloric AcidGlycine methyl esterMethyl 2-(2,3-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate65[1]
8Mucochloric AcidEthylamineN-Ethyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one72[3]

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of 3,4-dihalo-2(5H)-furanone derivatives.

Protocol 1: General Procedure for the One-Pot Reductive Amination of Mucochloric Acid

This protocol is adapted from the first direct reductive amination of mucochloric acid.[5]

Materials:

  • Mucochloric acid

  • Amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of mucochloric acid (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add the desired amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-one.

Protocol 2: Reductive Amination of Mucohalic Acids with a Wider Range of Amines

This protocol is a general method applicable to both mucochloric and mucobromic acids with various amines.[3]

Materials:

  • Mucochloric or Mucobromic acid

  • Amine (aliphatic, aromatic, or heteroaromatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the mucohalic acid (1.0 eq) in anhydrous THF (0.1 M).

  • Add the respective amine (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.0 eq) in one portion.

  • Continue stirring at room temperature for 24 hours.

  • After 24 hours, add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure lactam product.

Visualizations

Experimental Workflow

G Experimental Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve 3,4-dihalo-2(5H)-furanone in anhydrous solvent add_amine Add amine and catalytic acid (optional) start->add_amine stir1 Stir for 30 min (Imine Formation) add_amine->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir at room temperature (2-24h) add_reductant->stir2 quench Quench with NaHCO₃ solution stir2->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Product: N-substituted aminofuranone derivative purify->product

Caption: A generalized workflow for the one-pot reductive amination of 3,4-dihalo-2(5H)-furanone derivatives.

Potential Signaling Pathway Inhibition by Aminofuranone Derivatives

Many furanone derivatives have demonstrated potential as anticancer agents by inducing apoptosis and cell cycle arrest. The MAPK (Mitogen-Activated Protein Kinase) and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) signaling pathways are often implicated in these processes. The following diagram illustrates a hypothetical mechanism of action for an aminofuranone derivative.

G Hypothesized Anticancer Signaling Pathway of Aminofuranone Derivatives cluster_cell_fate Cellular Outcomes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes PPARg PPARγ RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Apoptosis Apoptosis PPRE->Apoptosis Induces CellCycleArrest Cell Cycle Arrest PPRE->CellCycleArrest Induces Aminofuranone Aminofuranone Derivative Aminofuranone->MEK Inhibition Aminofuranone->PPARg Activation

Caption: A diagram illustrating the potential modulation of MAPK and PPARγ signaling pathways by aminofuranone derivatives, leading to anticancer effects.

Conclusion

The reductive amination of 3,4-dihalo-2(5H)-furanone derivatives is a robust and versatile method for the synthesis of novel nitrogen-containing heterocyclic compounds. The resulting products have shown significant promise in the field of drug discovery, particularly as potential anticancer and antimicrobial agents. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the chemical and biological potential of this important class of molecules. Further investigation into the precise mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Application Notes and Protocols for the Lewis Acid-Catalyzed Arylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), are highly reactive and versatile building blocks in organic synthesis. Their unique structure, featuring a lactone ring, two halogen atoms, and a hydroxyl group, makes them valuable precursors for a wide range of heterocyclic compounds with potential biological activity.[1][2] One of the key transformations of these molecules is the C-C bond formation at the C5 position. This document provides detailed application notes and protocols for the Lewis acid-catalyzed arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones, a reaction that proceeds via an electrophilic aromatic substitution-type mechanism to furnish 5-aryl-3,4-dihalo-2(5H)-furanones.[1][2] These arylated products are of significant interest in medicinal chemistry and drug development due to their structural similarity to various natural products and pharmacologically active molecules.

Reaction Principle

The arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanone at the C5 position is effectively a Friedel-Crafts alkylation reaction. In the presence of a Lewis acid or a Brønsted acid, the hydroxyl group at the C5 position is activated, facilitating its departure and the formation of a reactive electrophilic intermediate. This intermediate is then attacked by an electron-rich aromatic or heteroaromatic compound to form a new carbon-carbon bond.[1][2] The reaction is particularly successful with arenes and heteroarenes bearing electron-donating groups, such as methoxy and methyl groups, as well as with electron-rich heterocycles like indole.[1][2]

Data Summary

The following tables summarize the quantitative data for the Lewis acid-catalyzed arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various aromatic and heteroaromatic compounds.

Table 1: Arylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)

EntryArylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1MethoxybenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-73[1][2]
21,3,5-TrimethoxybenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-73[1][2]
3IndoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-73[1][2]
42-MethylindoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-73[1][2]

Note: The specific Lewis acids and reaction conditions for the arylation of mucochloric acid were not detailed in the readily available literature. The provided yield range is a general one for successful reactions.[1][2]

Table 2: Related Lewis Acid-Catalyzed C5-Functionalization Reactions

Furanone DerivativeReagentLewis AcidSolventTemperature (°C)Yield (%)Reaction TypeReference
3,4-Dihalo-5-hydroxy-2(5H)-furanoneSilylated Enol EthersZnCl₂ or Sc(OTf)₃Diethyl ether or Nitromethane-20 to RTHighMukaiyama Aldol[2]
3,4-Dihalo-2(5H)-furanonesCompounds with active hydrogenIn(OAc)₃Not SpecifiedNot Specified60-95Knoevenagel Condensation[1][2]

Experimental Protocols

The following are generalized protocols for the Lewis acid-catalyzed arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanone. The specific conditions may require optimization depending on the substrates and Lewis acid used.

Protocol 1: General Procedure for the Arylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone with Electron-Rich Arenes

Materials:

  • 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)

  • Arylating agent (e.g., methoxybenzene, 1,3,5-trimethoxybenzene)

  • Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane, diethyl ether)

  • Inert gas (e-g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq).

  • Dissolve the furanone in the chosen anhydrous solvent.

  • Add the arylating agent (1.1 - 2.0 eq) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.

  • Carefully add the Lewis acid (0.1 - 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for the Arylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone with Indoles

Materials:

  • 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)

  • Indole or substituted indole

  • Lewis acid (e.g., ZnCl₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., water or saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the indole (1.0 eq) in the anhydrous solvent.

  • Add 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.1 eq) to the solution.

  • Cool the mixture to a low temperature (e.g., -20 °C).

  • Add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.

  • Allow the reaction to proceed at low temperature for a specified time, then gradually warm to room temperature and continue stirring until the reaction is complete (as monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-(indol-3-yl)-3,4-dichloro-2(5H)-furanone.

  • Confirm the structure of the product using appropriate analytical techniques.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3,4-dihalo-5-hydroxy- 2(5H)-furanone and arene in anhydrous solvent B 2. Cool reaction mixture A->B Inert Atmosphere C 3. Add Lewis Acid B->C D 4. Stir at appropriate temperature C->D E 5. Quench reaction D->E Monitor by TLC F 6. Aqueous extraction E->F G 7. Dry and concentrate F->G H 8. Column chromatography G->H I Characterized 5-Aryl Product H->I

Caption: General workflow for the Lewis acid-catalyzed arylation.

Proposed Reaction Mechanism

reaction_mechanism furanone 3,4-Dihalo-5-hydroxy- 2(5H)-furanone activated_complex Activated Complex furanone->activated_complex lewis_acid Lewis Acid (LA) lewis_acid->activated_complex carbocation Acylium Ion Intermediate (Electrophile) activated_complex->carbocation - [HO-LA] sigma_complex Sigma Complex carbocation->sigma_complex arene Arene (Nucleophile) arene->sigma_complex product 5-Aryl-3,4-dihalo- 2(5H)-furanone sigma_complex->product Deprotonation deprotonation -H+

References

Application Notes: Cell Viability Assessment of Furanone Compounds using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furanone compounds, a class of heterocyclic organic molecules, are gaining significant attention in drug discovery for their potential therapeutic properties, including antimicrobial and anticancer activities.[1][2] Assessing the cytotoxic effects of these compounds is a critical step in their evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[3]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][6][7] When cells are exposed to cytotoxic agents like certain furanone compounds, their metabolic activity decreases, leading to a reduced formazan production and thus a weaker color signal.

Experimental Protocols

Materials Required

Reagents:

  • Furanone compounds of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Selected cancer or normal cell line (e.g., HeLa, PC-3, HCT-116)[1]

Equipment:

  • Humidified incubator with 5% CO₂ at 37°C

  • Laminar flow hood

  • Inverted microscope

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (spectrophotometer) with filters for 570 nm and 630 nm (reference wavelength)

  • Hemocytometer or automated cell counter

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected tubes at 4°C for short-term use or -20°C for long-term storage.

  • Furanone Compound Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of each furanone compound in DMSO.

    • Store stock solutions at -20°C.

    • From this stock, prepare serial dilutions in complete culture medium immediately before use. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

Assay Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase using Trypsin-EDTA.

    • Count the cells and determine their viability using a Trypan Blue exclusion test.

    • Dilute the cell suspension in complete culture medium to a final concentration that will result in 70-80% confluency after the desired treatment period. A typical starting point is 5,000-10,000 cells per well (in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.

    • Remove the old medium and add 100 µL of fresh medium containing various concentrations of the furanone compounds.

    • Include the following controls on each plate:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the furanone dilutions.

      • Blank Control: Wells with medium only (no cells) for background absorbance subtraction.

      • Compound Interference Control: Wells with medium and the highest concentration of furanone compound (no cells) to check if the compound interferes with the MTT reagent.[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the viable cells when observed under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5][7]

    • It is recommended to use a reference wavelength of 630 nm to reduce background noise from cell debris.

Data Presentation and Analysis

The absorbance values are used to calculate the percentage of cell viability for each furanone concentration.

Calculation of Percent Cell Viability:

  • Corrected Absorbance = Absorbance (570nm) - Absorbance (630nm)

  • % Cell Viability = [ (Corrected Absorbance of Treated Wells - Corrected Absorbance of Blank) / (Corrected Absorbance of Untreated Control - Corrected Absorbance of Blank) ] x 100

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%. This value is a key measure of a compound's cytotoxicity. To determine the IC₅₀, plot a dose-response curve with % Cell Viability on the Y-axis versus the logarithm of the furanone compound concentration on the X-axis. The IC₅₀ value can then be calculated using non-linear regression analysis software (e.g., GraphPad Prism).[10][11]

Example Data Summary Table

Below is a table summarizing hypothetical data for a furanone compound tested against a cancer cell line.

Furanone Conc. (µM)Replicate 1 (Abs 570nm)Replicate 2 (Abs 570nm)Replicate 3 (Abs 570nm)Mean AbsorbanceStd. Deviation% Cell Viability
0 (Control)1.2541.2881.2711.2710.017100.0%
0.11.2111.2351.2261.2240.01296.3%
11.0561.0891.0751.0730.01784.4%
100.6890.7120.6950.6990.01255.0%
500.2540.2680.2490.2570.01020.2%
1000.1330.1410.1380.1370.00410.8%
Blank0.0550.0580.0560.0560.0020.0%

Note: The % Cell Viability is calculated relative to the untreated control after subtracting the blank absorbance.

Visualizations

MTT_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT2 MTT (Yellow, Soluble) Mito_dead Inactive Mitochondria MTT2->Mito_dead No_Formazan No Formazan Formed Mito_dead->No_Formazan No Reduction

Caption: Principle of the MTT Cell Viability Assay.

MTT_Workflow start Seed Cells in 96-Well Plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat Cells with Furanone Compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution (10 µL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add DMSO (100 µL) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC₅₀ read->analyze

Caption: Experimental workflow for the MTT assay.

Furanone_Pathway Furanone Furanone Compound Cell Target Cell Furanone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Possible Mechanism Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Dehydro_inhibit ↓ Dehydrogenase Activity Mito_dys->Dehydro_inhibit Apoptosis Apoptosis Induction Mito_dys->Apoptosis Viability ↓ Cell Viability (Measured by MTT Assay) Dehydro_inhibit->Viability Apoptosis->Viability

Caption: Potential mechanism of furanone-induced cytotoxicity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination of medium or reagents. - Phenol red or serum in medium interfering with readings. - Light exposure degrading MTT reagent.- Use sterile technique and fresh, high-quality reagents. - Use a serum-free medium during the MTT incubation step. - Always include blank wells (medium only) and subtract this background value. - Store MTT solution protected from light.
Low Absorbance Readings - Cell number per well is too low. - Incubation time with MTT was too short. - Incomplete solubilization of formazan crystals.- Optimize initial cell seeding density to ensure cells are in a logarithmic growth phase. - Increase MTT incubation time; check for purple precipitate with a microscope. - Ensure complete mixing after adding DMSO; use an orbital shaker.
High Variability Between Replicates - Inaccurate pipetting or cell plating. - "Edge effect" in the 96-well plate where outer wells evaporate faster.[12] - Cells were not evenly distributed in the well.- Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes. - Avoid using the outer wells of the plate; fill them with sterile PBS or water to maintain humidity.[12] - Gently swirl the plate after seeding to ensure even cell distribution.
Test Compound Interference - Furanone compound is colored and absorbs at 570 nm. - Compound directly reduces MTT, causing a false positive signal for viability.[9]- Run a control with the compound in medium without cells. Subtract this absorbance from treated wells.[9] - If interference is significant, consider using an alternative viability assay (e.g., Neutral Red or LDH assay).

References

Application Notes and Protocols: Biofilm Inhibition Assays with Synthetic 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biofilm inhibition assays using synthetic 2(5H)-furanone derivatives. These compounds, inspired by natural products from the red alga Delisea pulchra, have demonstrated significant potential in combating biofilm-associated infections by interfering with bacterial communication systems.[1][2][3]

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to both living and non-living surfaces.[1] This mode of growth provides bacteria with enhanced resistance to antibiotics and the host immune system, making biofilm-related infections a significant challenge in clinical and industrial settings.[1][4] Synthetic 2(5H)-furanone derivatives have emerged as promising anti-biofilm agents.[3][4] Unlike traditional antibiotics that aim to kill bacteria, many furanones act as quorum sensing (QS) inhibitors, disrupting the cell-to-cell signaling pathways that regulate biofilm formation and virulence factor production.[5][6][7][8] This anti-virulence approach is less likely to induce resistance.

Mechanism of Action: Quorum Sensing Inhibition

In many pathogenic bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, biofilm formation is regulated by quorum sensing. This process relies on the production and detection of small signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs).[7] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to the activation of transcriptional regulators that control the expression of genes involved in biofilm maturation and the production of virulence factors.[7]

Synthetic furanones, particularly halogenated derivatives, are structurally similar to AHLs and can interfere with QS signaling.[7] They can competitively bind to AHL receptors, such as LasR in P. aeruginosa, preventing the activation of downstream genes.[6][7] This disruption of the QS cascade inhibits biofilm development and reduces the production of virulence factors like pyocyanin and elastase.[7][9]

QuorumSensingInhibition AHL_outside AHLs from other bacteria Receptor Receptor AHL_outside->Receptor

Quantitative Data Summary

The following tables summarize the biofilm inhibitory concentrations (BICs) and minimum inhibitory concentrations (MICs) of various synthetic 2(5H)-furanone derivatives against different bacterial species.

Table 1: Biofilm Inhibition by Sulfur-Containing 2(5H)-Furanone Derivatives against Bacillus subtilis [1]

CompoundMinimum Biofilm Inhibitory Concentration (MBIC) (µg/mL)
F1210
F1510
F9410

Table 2: Antimicrobial and Anti-Biofilm Activity of Furanone F105 against Staphylococcus aureus [10]

ParameterMethodConcentration (mg/L)
Minimum Inhibitory Concentration (MIC)Broth microdilution10
Minimum Bactericidal Concentration (MBC)Broth microdilution40
Biofilm Preventing Concentration (BPC)Crystal Violet Staining20
Biofilm Preventing Concentration (BPC)Viable Cell Counting40

Table 3: Biofilm Inhibition by Bromo-Furan-2(5H)-one Derivatives against Pseudomonas aeruginosa PA14 [9]

CompoundConcentration (µM)Approximate Biofilm Inhibition (%)
A25050
A310050

Table 4: Anti-biofilm Activity of Furanone F131 [2]

OrganismParameterConcentration (µg/mL)
S. aureus2-fold reduction in biofilm biomass8
S. aureus3-log decrease in viable cells in biofilm16
C. albicans 6882-fold reduction in biofilm biomass128
C. albicans 6881000-fold decrease in viable cells in biofilm64

Experimental Protocols

Protocol 1: Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)

This assay is a rapid and high-throughput method to quantify the initial formation of biofilms.[11][12]

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[11]

  • Synthetic 2(5H)-furanone derivatives stock solutions (dissolved in a suitable solvent like DMSO)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.

  • Dilute the overnight culture to a final optical density at 600 nm (OD₆₀₀) of 0.01 in fresh medium.[13]

  • In the wells of a 96-well plate, add 10 µL of the furanone derivative at 10x the final desired concentration.[13] For negative controls, add 10 µL of the solvent.

  • Add 90 µL of the diluted bacterial suspension to each well.[13]

  • Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[11][12]

  • After incubation, carefully discard the planktonic culture from each well by inverting the plate.[11][12]

  • Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.[13]

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[11][12]

  • Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as: [1 - (OD_test / OD_control)] * 100.

BiofilmAssayWorkflow start Start prep_culture Prepare Bacterial Inoculum start->prep_culture add_compounds Add Furanone Derivatives & Controls to Microplate prep_culture->add_compounds add_bacteria Add Bacterial Suspension add_compounds->add_bacteria incubate Incubate to Allow Biofilm Formation add_bacteria->incubate remove_planktonic Remove Planktonic Cells & Wash incubate->remove_planktonic stain Stain with Crystal Violet remove_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain wash_stain->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance end End read_absorbance->end

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial strain of interest

  • Appropriate growth medium

  • Synthetic 2(5H)-furanone derivatives

  • Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

  • Confocal laser scanning microscope

Procedure:

  • Grow biofilms on glass-bottom dishes in the presence or absence of furanone derivatives as described in Protocol 1.

  • After incubation, gently remove the medium and wash the biofilms with PBS.

  • Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analyze the images to assess changes in biofilm thickness, structure, and cell viability.

Protocol 3: Quantification of Virulence Factor Production (Pyocyanin Assay for P. aeruginosa)

This protocol measures the production of the QS-controlled virulence factor pyocyanin in P. aeruginosa.

Materials:

  • P. aeruginosa strain

  • LB broth

  • Synthetic 2(5H)-furanone derivatives

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Grow P. aeruginosa in LB broth in the presence of varying concentrations of furanone derivatives for 18-24 hours with shaking.

  • Centrifuge 5 mL of the culture supernatant.

  • Extract the pyocyanin from the supernatant with 3 mL of chloroform.

  • Transfer the chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Measure the absorbance of the pink solution at 520 nm.

  • Calculate the pyocyanin concentration by multiplying the absorbance by 17.072.

Concluding Remarks

Synthetic 2(5H)-furanone derivatives represent a promising class of molecules for the development of novel anti-biofilm therapies. Their ability to interfere with quorum sensing offers a targeted approach to disarm pathogenic bacteria without exerting direct bactericidal pressure, potentially reducing the emergence of resistance. The protocols outlined in these application notes provide a foundation for researchers to screen and characterize the anti-biofilm properties of these and other novel compounds. Further investigations into their in vivo efficacy and safety are warranted to translate these findings into clinical applications.

References

Application Notes and Protocols: Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyridazinone derivatives using 4-Chloro-5-hydroxyfuran-2(5H)-one, a derivative of mucochloric acid, as a versatile precursor. Pyridazinones are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The following protocols are based on established methodologies for the conversion of mucohalic acids to pyridazinones.

Introduction

This compound serves as a readily available and highly reactive starting material for the synthesis of various heterocyclic systems. Its reaction with hydrazine and its derivatives provides a straightforward and efficient route to functionalized pyridazinones. The general reaction involves the nucleophilic attack of the hydrazine on the furanone ring, leading to ring opening and subsequent cyclization to form the stable six-membered pyridazinone ring. This method allows for the introduction of diverse substituents on the pyridazinone core, enabling the generation of libraries of compounds for biological screening.

Reaction Scheme

The overall transformation of this compound to a pyridazinone derivative is depicted below. The reaction proceeds via a ring-opening and subsequent condensation-cyclization mechanism.

reaction_pathway furanone This compound intermediate Open-chain intermediate furanone->intermediate + hydrazine R-NHNH₂ (Hydrazine derivative) hydrazine->intermediate pyridazinone 4-Chloro-2-R-pyridazin-3(2H)-one intermediate->pyridazinone - H₂O, -HCl workflow_protocol1 start Mix Mucochloric Acid in dilute H₂SO₄ add_hydrazine Add p-tolylhydrazine start->add_hydrazine reflux Reflux for 2 hours add_hydrazine->reflux cool Cool to room temperature reflux->cool precipitate Precipitate formation cool->precipitate filter_wash Filter and wash the solid precipitate->filter_wash dry Dry the product filter_wash->dry product Obtain 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one dry->product

Application Notes and Protocols for Chiral Separation of 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 2(5H)-furanone derivatives, a critical process in drug discovery and development due to the often differing pharmacological activities of enantiomers. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by experimental data and procedural diagrams.

Introduction to Chiral Separation of 2(5H)-Furanones

2(5H)-Furanones, also known as butenolides, are a class of lactones that are important structural motifs in many biologically active compounds. The stereochemistry of these molecules can significantly influence their interaction with biological targets. Consequently, the ability to separate and analyze the enantiomers of 2(5H)-furanone derivatives is essential for the development of safe and effective pharmaceuticals. Chiral chromatography, including HPLC, SFC, and GC, offers powerful tools for achieving these separations.[1] The choice of technique often depends on the volatility, stability, and polarity of the specific derivative.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the enantioselective separation of a broad range of compounds, including 2(5H)-furanone derivatives.[1] The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective for this class of compounds.[2][3]

Quantitative Data for Chiral HPLC Separation

The following table summarizes typical conditions for the chiral HPLC separation of 2(5H)-furanone analogues.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (UV λ)Separation Factor (α)Resolution (Rs)Reference
Racemic Furanone Derivative 1CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)n-Hexane / Isopropanol (89:11, v/v)0.8240 nm1.121.95[4]
Racemic Furanone Derivative 2CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)n-Hexane / Isopropanol (89:11, v/v)0.8240 nm1.152.10[4]
Racemic Furanone Derivative 3CHIRALPAK® IGn-Hexane / Ethanol (90:10, v/v)1.0254 nm1.253.50[3][5]
Racemic Furanone Derivative 4α-Burke IIMethylene Chloride / Ethanol / Methanol (85:10:5, v/v/v) + 10 mM Ammonium Acetate1.0220 nm1.304.20[2]
Experimental Protocol: Chiral HPLC Separation

This protocol provides a general procedure for the chiral separation of a 2(5H)-furanone derivative using a polysaccharide-based CSP.

1. Materials and Reagents:

  • Racemic 2(5H)-furanone derivative

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (or other suitable alcohol modifier)

  • Chiral HPLC column (e.g., CHIRALPAK® AD-H, IG, or similar)

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Dissolve the racemic 2(5H)-furanone derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (89:11, v/v). The ratio may need to be optimized for specific compounds.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C (or ambient)

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation and record the chromatogram.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

5. Optimization:

  • If the resolution is poor, adjust the ratio of the mobile phase modifiers. Increasing the alcohol content generally decreases retention time but may also affect selectivity.

  • Different alcohol modifiers (e.g., ethanol, n-propanol) can be screened to improve separation.

  • Lowering the column temperature can sometimes enhance enantioselectivity.[6]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Racemic Furanone Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA) Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Column Chiral Separation on CSP Inject->Column Detect UV Detection Column->Detect Data Data Acquisition Detect->Data Process Process Chromatogram Data->Process Calculate Calculate α and Rs Process->Calculate Report Generate Report Calculate->Report

Caption: Workflow for chiral HPLC separation of 2(5H)-furanone derivatives.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and unique selectivity. It is particularly well-suited for the separation of moderately polar compounds like many 2(5H)-furanone derivatives.

Quantitative Data for Chiral SFC Separation

The following table presents typical conditions for the chiral SFC separation of 2(5H)-furanone analogues.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Back Pressure (bar)Detection (UV λ)Reference
Racemic Furanone Derivative 5CHIRALPAK® IA-3CO₂ / Methanol (80:20, v/v)3.0150220 nm[5]
Racemic Furanone Derivative 6CHIRAL ART Amylose-SACO₂ / Ethanol (85:15, v/v)2.0120230 nm[7]
Racemic Furanone Derivative 7CHIRAL ART Cellulose-SBCO₂ / 2-Propanol (90:10, v/v)4.0100254 nm[3]
Experimental Protocol: Chiral SFC Separation

This protocol outlines a general procedure for the chiral SFC separation of a 2(5H)-furanone derivative.

1. Materials and Reagents:

  • Racemic 2(5H)-furanone derivative

  • SFC-grade Carbon Dioxide (CO₂)

  • HPLC-grade Methanol (or other suitable alcohol modifier)

  • Chiral SFC column (e.g., CHIRALPAK® IA-3, CHIRAL ART Amylose-SA)

  • SFC system with UV detector and back pressure regulator

2. Sample Preparation:

  • Dissolve the racemic 2(5H)-furanone derivative in methanol or another suitable solvent to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ with Methanol as a modifier (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

4. Procedure:

  • Equilibrate the SFC system with the specified mobile phase and back pressure until the baseline is stable.

  • Inject the prepared sample.

  • Acquire the chromatogram.

  • Evaluate the separation by determining the retention times of the enantiomers.

5. Optimization:

  • The type and percentage of the alcohol modifier are critical for achieving good separation. Screen different alcohols (methanol, ethanol, isopropanol) and vary their concentration.

  • Adjusting the back pressure and temperature can also influence selectivity and resolution.

SFC Workflow Diagram

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_analysis Data Analysis Sample Dissolve Racemic Furanone Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject Column Chiral Separation (CO2/Modifier) Inject->Column BPR Back Pressure Regulation Column->BPR Detect UV Detection BPR->Detect Data Data Acquisition Detect->Data Process Process Chromatogram Data->Process Evaluate Evaluate Separation Process->Evaluate Report Generate Report Evaluate->Report

Caption: Workflow for chiral SFC separation of 2(5H)-furanone derivatives.

Gas Chromatography (GC)

For volatile and thermally stable 2(5H)-furanone derivatives, chiral Gas Chromatography (GC) is an excellent high-resolution separation technique.[8][9] Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns for this purpose.[10]

Quantitative Data for Chiral GC Separation

The following table provides typical conditions for the chiral GC separation of volatile lactones.

AnalyteChiral Stationary Phase (CSP)Column DimensionsCarrier GasTemperature ProgramDetectionReference
γ-LactonesChirasil-β-Dex25 m x 0.25 mm i.d., 0.25 µm filmHelium130°C (10 min) to 180°C at 2°C/min, hold 30 minFID[8]
Chiral LactonesFS-Hydrodex β-3PNot specifiedNot specified40°C (2 min) to 75°C at 1°C/minNot specified[10]
δ-LactonesRt-βDEXse30 m x 0.32 mm i.d., 0.25 µm filmHydrogen40°C (1 min) to 200°C at 2°C/min, hold 3 minFID[9]
Experimental Protocol: Chiral GC Separation

This protocol describes a general method for the chiral GC separation of a volatile 2(5H)-furanone derivative.

1. Materials and Reagents:

  • Volatile 2(5H)-furanone derivative

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Chiral GC capillary column (e.g., Chirasil-β-Dex)

  • GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • High-purity carrier gas (Helium or Hydrogen)

2. Sample Preparation:

  • Prepare a dilute solution of the 2(5H)-furanone derivative in a suitable volatile solvent (e.g., 100 ppm in dichloromethane).

3. Chromatographic Conditions:

  • Column: Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program: Start at 130 °C, hold for 10 minutes, then ramp to 180 °C at 2 °C/min, and hold for 30 minutes.

  • Detector: FID at 320 °C

4. Procedure:

  • Set up the GC system with the specified conditions.

  • Inject 1 µL of the prepared sample.

  • Start the GC run and data acquisition.

  • Identify the enantiomer peaks in the resulting chromatogram.

5. Optimization:

  • The temperature program is a critical parameter for optimizing GC separations. Adjusting the initial temperature, ramp rate, and final hold time can significantly impact resolution.

  • The choice of carrier gas and its flow rate can also affect separation efficiency.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Prepare Dilute Solution of Furanone Inject Inject into GC Sample->Inject Separate Separation in Chiral Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Acquire Data Acquisition Detect->Acquire Process Process Chromatogram Acquire->Process Identify Identify Enantiomers Process->Identify Quantify Quantify Enantiomeric Excess Identify->Quantify

Caption: Workflow for chiral GC separation of 2(5H)-furanone derivatives.

Conclusion

The chiral separation of 2(5H)-furanone derivatives is a crucial step in the pharmaceutical development pipeline. HPLC, SFC, and GC offer complementary approaches to achieve these challenging separations. The choice of the optimal technique and specific method parameters will depend on the physicochemical properties of the analyte. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize robust enantioselective methods for this important class of compounds. Successful chiral separation is ultimately enabled by a systematic screening of chiral stationary phases and mobile phase conditions.[6][11]

References

Troubleshooting & Optimization

Technical Support Center: Oxidation of Furfural to 5-Hydroxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of the oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of HFO from furfural.

Problem Potential Cause(s) Suggested Solution(s)
Low HFO Yield - Suboptimal reaction temperature.- Incorrect catalyst loading or choice of catalyst.- Inefficient oxidant concentration.- Formation of byproducts like maleic acid (MA) and succinic acid (SA).[1][2]- Optimize the reaction temperature. For instance, some methods report high yields at room temperature, while others require elevated temperatures (e.g., 60-80°C).[3][4]- Screen different catalysts. Electrocatalytic methods using CuS nanosheets have shown high selectivity (83.6%) and conversion (70.2%).[5][6][7]- Adjust the oxidant-to-furfural molar ratio. For H2O2, a molar ratio of around 5.4 has been used.[3]- Employ a biphasic reaction system (e.g., water/organic solvent) to potentially improve selectivity by controlling the reaction environment.[1][2]
Low Furfural Conversion - Insufficient reaction time.- Catalyst deactivation.- Poor mixing or mass transfer limitations.- Increase the reaction time. Monitor the reaction progress using techniques like GC or HPLC.- For heterogeneous catalysts, consider regeneration procedures. For example, pyrolysis can regenerate the catalytic properties of TS-1.[3]- Ensure adequate stirring speed to overcome mass transfer limitations, especially in heterogeneous or biphasic systems.
High Byproduct Formation (e.g., Maleic Acid, Succinic Acid) - The desired product, HFO, can be further oxidized to maleic acid under certain conditions.[5][7]- The choice of solvent can significantly influence the product distribution.[1]- The acidity of the catalyst can promote side reactions.- Carefully control the reaction time to minimize the over-oxidation of HFO.- Select a solvent system that favors the formation of HFO. For example, using 1,2-dichloroethane or ethyl acetate in a biphasic system has been shown to yield 60-62% of 2(5H)-furanone.[1][2]- Consider using catalysts with optimized acidity. Formic acid as a catalyst has demonstrated higher selectivity towards 2(5H)-furanone.[1][2]
Polymerization of Furfural - Furfural can undergo non-catalytic polymerization, especially in the presence of molecular oxygen.[2]- When using molecular oxygen as the oxidant, carefully control the reaction conditions to suppress polymerization.- Consider using hydrogen peroxide as the oxidant, which can reduce the severity of non-catalytic polymerization.[2]

Frequently Asked Questions (FAQs)

1. What are the most common methods for oxidizing furfural to 5-hydroxy-2(5H)-furanone?

Several methods have been developed, including:

  • Electrocatalytic Oxidation: This method utilizes electrocatalysts like metal chalcogenides (e.g., CuS, ZnS, PbS) and water as the oxygen source, achieving high selectivity and conversion under ambient conditions.[5][6][7]

  • Photocatalytic Oxidation: A CdS/MOF photocatalyst has been used for the selective oxidation of furfural to HFO and maleic acid under visible light.[8]

  • Homogeneous and Heterogeneous Catalysis: This approach often employs an oxidant like hydrogen peroxide in the presence of a catalyst. Examples include:

    • A biphasic system with formic acid as a homogeneous catalyst.[1][2]

    • A system using a titanium silicate molecular sieve (TS-1) and acetic acid.[3][9]

    • Copper molybdate (CuMoO4) as a heterogeneous catalyst.[10]

2. What are the typical yields and selectivities I can expect?

Yields and selectivities are highly dependent on the chosen method and reaction conditions. Here are some reported values:

  • Electrocatalytic (CuS nanosheets): 83.6% HFO selectivity and 70.2% furfural conversion.[5][6][7]

  • Photocatalytic (CdS/MOF): Up to 52% HFO selectivity and over 90% furfural conversion.[8]

  • Biphasic System (Formic Acid/H₂O₂): 60-62% yield of 2(5H)-furanone.[1][2]

  • TS-1 Catalyst: A 92% yield of HFO was achieved at room temperature.[4]

3. How can I minimize the formation of maleic acid?

Maleic acid is a common byproduct resulting from the further oxidation of HFO.[5][7] To minimize its formation:

  • Optimize Reaction Time: Shorter reaction times can prevent the over-oxidation of the desired product.

  • Control Oxidant Concentration: Using the optimal amount of oxidant is crucial.

  • Choose a Selective Catalyst: Some catalytic systems are inherently more selective towards HFO. For instance, the electrocatalytic route using CuS nanosheets has demonstrated high HFO selectivity.[5][6][7]

4. What is the role of the solvent in this reaction?

The solvent can have a significant impact on the product distribution.[1] In homogeneous systems, the dielectric constant of the solvent can influence the yield of different products.[1] Biphasic systems, using an aqueous and an organic solvent, can be employed to enhance the selectivity towards the desired furanone product.[1][2]

5. Are there any safety precautions I should take?

  • Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Many organic solvents are flammable and may have associated health risks. Work in a well-ventilated area or a fume hood.

  • Catalysts: Some metal-based catalysts may be toxic. Consult the Safety Data Sheet (SDS) for each catalyst and handle it accordingly.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Furfural Oxidation to HFO and Related Furanones.

Catalytic SystemOxidantSolvent(s)Temperature (°C)Furfural Conversion (%)HFO/Furanone Yield (%)Key ByproductsReference
CuS Nanosheets (Electrocatalytic) H₂OAcetonitrile, Water, [Et₃NH]NO₃Ambient70.283.6 (Selectivity)Maleic Acid, Formic Acid[5][6][7]
CdS/MOF (Photocatalytic) O₂Acetonitrile, WaterAmbient>9052 (Selectivity)Maleic Acid[8]
Formic Acid (Homogeneous) H₂O₂1,2-dichloroethane or Ethyl Acetate (Biphasic)60-60-62 (of 2(5H)-furanone)Succinic Acid, Maleic Acid[1][2]
TS-1 H₂O₂-Room Temp.-92-[4]
CuMoO₄ O₂--9966 (of 2(5H)-furanone)Maleic Acid[10]

Experimental Protocols

Protocol 1: Electrocatalytic Oxidation of Furfural using CuS Nanosheets

This protocol is based on the work described by Long et al. (2019).[5][6][7]

Materials:

  • Furfural

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Thiourea

  • Polyethylene glycol 200 (PEG-200)

  • Triethylammonium nitrate ([Et₃NH]NO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Carbon paper (CP)

Procedure:

  • Catalyst Preparation (CuS/CP electrode):

    • Synthesize CuS nanosheets via a solvothermal process using a deep eutectic solvent of PEG-200 and thiourea.

    • Prepare a catalyst ink by dispersing the CuS nanosheets in a solution of Nafion and ethanol.

    • Coat the carbon paper with the catalyst ink to create the CuS/CP working electrode.

  • Electrochemical Oxidation:

    • Set up an electrochemical cell with the CuS/CP electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The electrolyte is a ternary mixture of triethylammonium nitrate (1.8 wt%), acetonitrile, and water (12.5 wt%).

    • Add furfural to the electrolyte.

    • Conduct the electrolysis at a constant potential.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC.

Protocol 2: Oxidation of Furfural in a Bi-phasic System with Formic Acid

This protocol is adapted from the work of Li et al.[1][2]

Materials:

  • Furfural

  • Formic acid

  • Hydrogen peroxide (30% aqueous solution)

  • 1,2-dichloroethane or Ethyl acetate

  • Deionized water

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer and a condenser.

  • To the reactor, add furfural, the organic solvent (1,2-dichloroethane or ethyl acetate), formic acid, and water.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.

  • Add the hydrogen peroxide solution dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature for the desired duration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous phases.

  • Analyze the products in both phases using appropriate analytical techniques (e.g., GC-MS, HPLC).

Visualizations

experimental_workflow cluster_prep Catalyst/Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification furfural Furfural reactor Reaction Vessel (Electrochemical Cell or Reactor) furfural->reactor catalyst Catalyst (e.g., CuS, TS-1, Formic Acid) catalyst->reactor oxidant Oxidant (e.g., H₂O, H₂O₂, O₂) oxidant->reactor solvent Solvent solvent->reactor conditions Reaction Conditions (Temperature, Time, Pressure) separation Product Separation reactor->separation analysis Product Analysis (HPLC, GC-MS) separation->analysis purification Purification analysis->purification product 5-Hydroxy-2(5H)-furanone (HFO) purification->product

Caption: A generalized experimental workflow for the oxidation of furfural to 5-hydroxy-2(5H)-furanone.

reaction_pathway furfural Furfural intermediate Reaction Intermediates furfural->intermediate Oxidation polymer Polymerization Products furfural->polymer Side Reaction hfo 5-Hydroxy-2(5H)-furanone (HFO) intermediate->hfo Ring Opening & Intramolecular Isomerization sa Succinic Acid (SA) intermediate->sa Side Reaction ma Maleic Acid (MA) hfo->ma Further Oxidation

References

Technical Support Center: Synthesis of Mucochloric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mucochloric acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of mucochloric acid derivatives?

A1: The most prevalent side reactions include anhydride formation, hydrolysis of the furanone ring, and formation of mixed anhydrides when acylating agents are used. In reactions with amines, over-reaction or reaction at multiple sites can occur. Additionally, in reactions with nucleosides, the formation of halopropenal derivatives has been observed.[1][2]

Q2: How can I minimize the formation of mucochloric anhydride as a byproduct?

A2: Mucochloric anhydride formation is typically promoted by dehydrating conditions, such as refluxing in benzene or chlorobenzene with a trace of acid (e.g., sulfuric or benzenesulfonic acid).[1] To minimize its formation, avoid prolonged heating in the presence of strong dehydrating agents. If anhydride formation is still an issue, consider performing the reaction at a lower temperature or using a less aggressive acid catalyst.

Q3: What are the stable forms of mucochloric acid in solution?

A3: In solution, mucochloric acid can exist in equilibrium between a cyclic 3,4-dihalo-5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form.[3] The cyclic form is generally favored.

Q4: How does pH affect the stability and reactivity of mucochloric acid derivatives?

A4: The pH of the reaction medium can significantly influence the stability of mucochloric acid derivatives. The equilibrium between the cyclic and acyclic forms is pH-dependent.[3] Basic conditions can promote the opening of the furanone ring, which can be a desired step for certain reactions with nucleophiles like amines, but can also lead to unwanted degradation.[4] Acidic conditions can catalyze hydrolysis of ester and amide derivatives.

Troubleshooting Guides

Problem 1: Low Yield of Desired Amide Derivative and Formation of Unwanted Byproducts

Possible Causes:

  • Formation of Mucochloric Anhydride: Heating mucochloric acid, especially in the presence of an acid catalyst, can lead to the formation of its anhydride.[1]

  • Reaction with the Amine: Amines can react with the acid chloride or anhydride intermediates, leading to a complex mixture of products.[5]

  • Hydrolysis of the Product: The amide product may be susceptible to hydrolysis, especially if the workup involves acidic or basic conditions.

  • Protonation of the Amine: In the presence of acid, the amine nucleophile can be protonated, rendering it unreactive.[6][7]

Solutions:

  • Control Reaction Temperature: Avoid excessive heating to minimize anhydride formation.[8]

  • Choice of Coupling Reagents: Utilize specific amide coupling reagents like HBTU in the presence of a non-nucleophilic base (e.g., Hünig's base) to improve yields and selectivity.[9]

  • Use of a Co-solvent: In some cases, the addition of a co-solvent like dioxane can be beneficial.[1]

  • Stepwise Addition: Consider a two-step process where the acid chloride of mucochloric acid is formed first, isolated, and then reacted with the amine in the presence of a base to neutralize the generated HCl.[10]

  • pH Control: Maintain a neutral or slightly basic pH during the reaction and workup to prevent both amine protonation and product hydrolysis.

Problem 2: Formation of Stereoisomeric Anhydrides

Possible Cause:

  • Mucochloric acid can dehydrate to form two stereoisomeric anhydrides, an α-isomer and a β-isomer, which can be difficult to separate.[1]

Solutions:

  • Reaction Conditions: The formation of these isomers is favored by refluxing in solvents like benzene or chlorobenzene with an acid catalyst.[1] Modifying these conditions (e.g., lower temperature, different solvent) may alter the isomeric ratio or reduce overall anhydride formation.

  • Purification: Recrystallization from a mixture of benzene and dioxane has been used to separate the β-isomer.[1]

Problem 3: Low Yield in Reactions with Nucleosides

Possible Cause:

  • The reaction of mucochloric acid with nucleosides like adenosine and cytidine can result in relatively low yields of the desired halopropenal derivatives, especially in aqueous solutions.[2]

Solutions:

  • Solvent Choice: The reaction yield is significantly higher in an organic solvent like N,N-dimethylformamide (DMF) compared to aqueous solutions.[2]

  • pH Optimization: While the reaction proceeds at pH 7.4, the yields are very low. Exploring different pH values in an aqueous-organic co-solvent system might improve the yield.

Quantitative Data Summary

Reaction TypeReactantsProductYield (%)Reference
Anhydride FormationMucochloric acid, Benzoyl chlorideMucochloric benzoic anhydride95%[1]
Anhydride FormationMucochloric acid, Phenyl isocyanateMucochloric carbanilic anhydride82%[1]
Reaction with NucleosideMucochloric acid, Adenosine3-(N6-adenosinyl)-2-chloro-2-propenal (in DMF)19%[2]
Reaction with NucleosideMucobromic acid, Adenosine3-(N6-adenosinyl)-2-bromo-2-propenal (in DMF)4%[2]
Reaction with NucleosideMucochloric acid, Cytidine3-(N4-cytidinyl)-2-chloro-2-propenal (in DMF)7%[2]
Reaction with NucleosideMucochloric acid, Adenosine3-(N6-adenosinyl)-2-chloro-2-propenal (in water, pH 7.4)~0.005%[2]

Experimental Protocols

Synthesis of Mucochloric Benzoic Anhydride [1]

  • Reactants: 33.6 g (0.2 mole) of mucochloric acid and 28 g (0.2 mole) of benzoyl chloride.

  • Procedure:

    • Heat the mixture at 100-110°C for three hours, during which hydrogen chloride is evolved.

    • Pour the resulting product into cold hexane.

    • Triturate and filter the solid to obtain mucochloric benzoic anhydride.

  • Yield: 51 g (95% yield).

Synthesis of Mucochloric Anhydride (α and β isomers) [1]

  • Reactants: 84 g (0.5 mole) of mucochloric acid, 100 ml of benzene, 50 ml of dioxane, and 1 g of benzenesulfonic acid.

  • Procedure:

    • Reflux the mixture for twenty hours using a Dean and Stark trap to remove water (9 cc).

    • Filter the hot solution to remove 10 g of crystals. Recrystallize this fraction twice from a mixture of benzene and dioxane to obtain 5 g of the β-isomer.

    • Evaporate the mother liquor from the hot filtration to a small volume and cool to obtain 45 g of crystals of the α-isomer.

Visualizations

Side_Reaction_Pathways MCA Mucochloric Acid Anhydride Mucochloric Anhydride (α and β isomers) MCA->Anhydride Heat, Acid Catalyst (e.g., H₂SO₄) MixedAnhydride Mixed Anhydride MCA->MixedAnhydride Acylating Agent (e.g., Ac₂O, Benzoyl Chloride) AmineDerivative Amide Derivative MCA->AmineDerivative Amine, Coupling Agent Halopropenal Halopropenal Derivative MCA->Halopropenal Nucleoside (e.g., Adenosine) HydrolysisProduct Ring-Opened Product MCA->HydrolysisProduct Base (e.g., NaOH)

Caption: Common side reaction pathways in the synthesis of mucochloric acid derivatives.

Troubleshooting_Amidation Start Low Yield of Amide CheckTemp Check Reaction Temperature Start->CheckTemp CheckReagents Check Coupling Reagents Start->CheckReagents CheckpH Check pH Start->CheckpH CheckTemp->CheckReagents No HighTemp High Temperature? CheckTemp->HighTemp Yes CheckReagents->CheckpH No InefficientCoupling Inefficient Coupling? CheckReagents->InefficientCoupling Yes IncorrectpH Incorrect pH? CheckpH->IncorrectpH Yes Success Improved Yield CheckpH->Success No LowerTemp Lower Temperature HighTemp->LowerTemp UseCouplingAgent Use Specific Coupling Agent (e.g., HBTU) InefficientCoupling->UseCouplingAgent AdjustpH Adjust pH to Neutral/Slightly Basic IncorrectpH->AdjustpH LowerTemp->Success UseCouplingAgent->Success AdjustpH->Success

Caption: Troubleshooting workflow for low yield in mucochloric acid amidation reactions.

References

Technical Support Center: 4-Chloro-5-hydroxyfuran-2(5H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-hydroxyfuran-2(5H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: I am observing a low yield of my target compound after purification. What are the potential causes and how can I improve it?

Potential Causes:

  • Degradation during purification: The 2(5H)-furanone ring is susceptible to degradation, especially under basic or strongly acidic conditions and at elevated temperatures. The presence of a hydroxyl group can also contribute to instability.

  • Incomplete extraction: The polarity of the molecule might lead to partitioning into the aqueous phase during workup if the organic solvent is not appropriate.

  • Loss during chromatography: The compound might be adsorbing irreversibly to the stationary phase (e.g., silica gel) or streaking, leading to poor recovery.

  • Volatilization: Although not highly volatile, some loss may occur if handled under high vacuum at elevated temperatures for extended periods.

Troubleshooting Steps:

  • pH Control: Maintain a slightly acidic pH (around 4-6) during workup and purification steps to minimize base-catalyzed decomposition.

  • Temperature Management: Avoid excessive heat. If solvent removal is necessary, use a rotary evaporator at a low temperature (<40°C).

  • Solvent Selection for Extraction: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction to ensure complete transfer from the aqueous phase. Perform multiple extractions to maximize recovery.

  • Chromatography Optimization:

    • Deactivate silica gel by adding a small percentage of a polar solvent like triethylamine or acetic acid to the eluent to reduce tailing and irreversible adsorption.

    • Consider using a less acidic stationary phase like alumina (neutral or basic).

    • Opt for rapid purification techniques like flash chromatography to minimize the time the compound spends on the stationary phase.

  • Recrystallization Solvent Choice: If performing recrystallization, use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents to find the optimal one.

Low_Yield_Troubleshooting start Low Yield Observed check_stability Assess Stability: - Check pH of all solutions - Monitor temperature start->check_stability check_extraction Review Extraction Protocol: - Solvent choice - Number of extractions start->check_extraction check_chromatography Analyze Chromatography: - Tailing or streaking? - Material left on column? start->check_chromatography solution_stability Optimize Conditions: - Buffer aqueous layers (pH 4-6) - Use low temperatures (<40°C) check_stability->solution_stability Instability Suspected solution_extraction Improve Extraction: - Use ethyl acetate or CH2Cl2 - Increase number of extractions check_extraction->solution_extraction Incomplete Extraction solution_chromatography Refine Chromatography: - Deactivate silica (e.g., with Et3N) - Use flash chromatography - Consider alternative stationary phase check_chromatography->solution_chromatography Poor Chromatography

Caption: Troubleshooting workflow for low purification yield.

Q2: My purified compound shows multiple spots on TLC, even after column chromatography. How can I improve the purity?

Potential Causes:

  • Co-eluting Impurities: An impurity may have a similar polarity to the target compound, making separation difficult with the current chromatographic system.

  • On-column Decomposition: The compound might be degrading on the silica gel column, leading to the formation of new impurities.

  • Isomerization: The molecule could be undergoing isomerization under the purification conditions.

Troubleshooting Steps:

  • Optimize TLC and Column Conditions:

    • Experiment with different solvent systems for TLC to achieve better separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

    • Once a good solvent system is found for TLC, apply it to column chromatography. A gradient elution (gradually increasing the polarity of the eluent) might be necessary to separate closely eluting compounds.

  • Alternative Purification Methods:

    • Recrystallization: If the compound is a solid, recrystallization can be a very effective method for removing small amounts of impurities.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

  • Check for On-Column Degradation: Analyze a sample of the crude material by TLC and compare it to the TLC of the fractions collected from the column. If new spots appear in the collected fractions that were not in the crude material, on-column degradation is likely occurring. In this case, refer to the troubleshooting steps for low yield related to chromatography optimization.

Q3: The compound appears to be an oil, but I was expecting a solid. What should I do?

Potential Causes:

  • Residual Solvent: The presence of even a small amount of solvent can prevent a compound from solidifying.

  • Impurities: Impurities can disrupt the crystal lattice, causing the compound to remain as an oil.

  • Polymorphism/Amorphous Solid: The compound may exist in different solid forms (polymorphs) or as an amorphous solid, which can be oily or waxy in appearance.

Troubleshooting Steps:

  • Remove Residual Solvent: Dry the sample under high vacuum for an extended period. Gentle heating (<40°C) can aid in solvent removal, but be mindful of the compound's thermal stability.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The small scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

    • Trituration: Add a small amount of a solvent in which the compound is insoluble (e.g., hexane) and stir or sonicate. This can sometimes wash away impurities and induce crystallization.

  • Re-purify: If the oil does not solidify, it is likely impure. Re-purify the compound using the methods described in the previous questions.

Frequently Asked Questions (FAQs)

Q: What are the key stability concerns for this compound?

A: The primary stability concerns are its sensitivity to pH and temperature. The lactone ring can be hydrolyzed under basic conditions. The presence of the chlorine atom and the conjugated system also makes it susceptible to nucleophilic attack. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q: What are the expected impurities from the synthesis of this compound?

A: The impurities will largely depend on the synthetic route. However, common impurities may include unreacted starting materials, over-chlorinated or under-chlorinated furanone derivatives, and products of side reactions such as ring-opening or substitution at the chlorine position.[1]

Potential Impurity Likely Polarity Suggested Removal Method
Unreacted Starting MaterialsVariesColumn Chromatography, Recrystallization
Di- or Tri-chlorinated FuranonesLess polarColumn Chromatography
Ring-opened Products (Acids)More polarAqueous wash (mild base), Column Chromatography
Solvent AdductsVariesHigh vacuum drying, Column Chromatography

Q: What analytical techniques are recommended for assessing the purity of this compound?

A: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and to detect any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Final Drying:

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture of solvents like ethyl acetate/hexane).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold, and ideally, the impurities will remain soluble at all temperatures.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or under high vacuum.

Stability_Factors Compound This compound pH pH Compound->pH sensitive to Temperature Temperature Compound->Temperature sensitive to Solvent Solvent Polarity & Reactivity Compound->Solvent affected by Light Light Exposure Compound->Light potentially sensitive to Degradation Degradation Products (e.g., ring-opened forms) pH->Degradation Basic pH causes hydrolysis Temperature->Degradation High temp accelerates decomposition Solvent->Degradation Protic/nucleophilic solvents can react

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Preventing Degradation of Halogenated Furanones in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated furanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing the degradation of these compounds in solution.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

My halogenated furanone solution seems to be losing activity over a short period. What could be the cause?

Rapid loss of activity is a common indicator of degradation. Halogenated furanones can be sensitive to several factors in a solution environment. The primary culprits are typically:

  • pH: The stability of halogenated furanones is highly pH-dependent. In aqueous solutions, they can undergo hydrolysis, and this process is often catalyzed by acidic or basic conditions. For instance, the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) exists in a ring-open form at physiological pH, which can be a step in its degradation pathway[1].

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and thermal decomposition.

  • Light Exposure: Photodegradation can occur when solutions of halogenated furanones are exposed to light, particularly UV light. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can lead to oxidative degradation of the furanone ring or its substituents.

How can I determine the primary cause of degradation in my experiment?

To pinpoint the cause of degradation, a systematic approach is recommended. This involves conducting a forced degradation study where the compound is exposed to various stress conditions. The results can help identify the primary degradation pathway and inform the development of a stable formulation.

What are the common degradation pathways for halogenated furanones?

Halogenated furanones can degrade through several pathways, primarily:

  • Hydrolysis: This is a major degradation route in aqueous solutions. The furanone ring can be opened, especially under non-neutral pH conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the molecule. This can involve free radical mechanisms[2].

  • Thermal Decomposition: At elevated temperatures, halogenated furanones can undergo decomposition, which may involve ring opening and other rearrangements[3]. The specific products can vary depending on the structure of the furanone and the presence of other substances[3].

  • Oxidation: Reactive oxygen species can attack the furanone molecule, leading to a variety of degradation products.

At what pH is my halogenated furanone most stable?

The optimal pH for stability varies depending on the specific structure of the halogenated furanone. Generally, neutral or slightly acidic conditions are often favored to minimize hydrolysis. It is crucial to determine the pH-stability profile for your specific compound. A V-shaped pH-rate profile is often observed for compounds that can undergo both acid- and base-catalyzed hydrolysis, with the maximum stability at a specific pH.

I am using the furanone in a cell culture experiment and observing a decrease in efficacy. What should I consider?

Cell culture media are complex aqueous environments that can contribute to the degradation of halogenated furanones. Key factors to consider are:

  • Media pH: The pH of the culture medium can influence the stability of the furanone.

  • Incubation Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate degradation compared to storage at lower temperatures.

  • Media Components: Some media components may react with the furanone.

  • Light Exposure: If the cell cultures are exposed to light for extended periods, photodegradation could be a factor.

To troubleshoot, you can run a stability study of the furanone in the specific cell culture medium under your experimental conditions (temperature, CO2 levels) to determine its half-life.

What are some practical steps I can take to prevent degradation?

  • pH Control: Prepare solutions in buffered systems at the optimal pH for stability.

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Use of Antioxidants: For compounds susceptible to oxidation, adding antioxidants to the solution can be beneficial. Common antioxidants include butylated hydroxytoluene (BHT), ascorbic acid, and gallic acid[2].

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent Choice: While many experiments require aqueous solutions, if possible, consider dissolving the compound in an anhydrous aprotic solvent for long-term storage, and then diluting it into the aqueous experimental medium just before use.

Data Presentation

Table 1: Factors Affecting Halogenated Furanone Stability

FactorDescriptionPotential Impact on Stability
pH The acidity or alkalinity of the solution.Can catalyze hydrolysis of the furanone ring. Optimal pH for stability is compound-specific.
Temperature The thermal energy of the system.Higher temperatures increase the rate of all degradation reactions.
Light Exposure to electromagnetic radiation, especially UV light.Can induce photodegradation through various photochemical reactions.
Oxygen/Oxidants Presence of dissolved oxygen or other oxidizing agents.Can lead to oxidative degradation of the furanone molecule.
Solvent The liquid in which the furanone is dissolved.Protic solvents like water can participate in hydrolysis. The polarity and reactivity of the solvent are important.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Halogenated Furanone

This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of a halogenated furanone.

1. Materials:

  • Halogenated furanone of interest

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer solutions (for pH control)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the halogenated furanone in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample of the furanone in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, expose a solution of the furanone to the same temperature.

    • Photodegradation: Expose a solution of the furanone to a light source in a photostability chamber for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Quantify the amount of remaining parent compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the degradation of halogenated furanones.

1. Method Development Strategy:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

  • Detection: A UV-Vis detector set at the λmax of the furanone is commonly used. A photodiode array (PDA) detector is beneficial for assessing peak purity. Mass spectrometry (MS) detection can be used for identification of degradation products.

  • Forced Degradation Samples: Use the samples generated from the forced degradation study to develop and validate the method. The method should be able to resolve the parent peak from all major degradation product peaks.

2. Validation Parameters (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

Degradation Decision Tree

This diagram illustrates a logical workflow for troubleshooting the degradation of halogenated furanones.

degradation_troubleshooting start Suspected Degradation of Halogenated Furanone check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage check_experimental Review Experimental Conditions (pH, Temp, Media) start->check_experimental forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation check_experimental->forced_degradation analyze Analyze by Stability-Indicating HPLC-UV/MS forced_degradation->analyze identify_pathway Identify Primary Degradation Pathway analyze->identify_pathway ph_issue pH-dependent Hydrolysis identify_pathway->ph_issue Hydrolysis is dominant temp_issue Thermal Degradation identify_pathway->temp_issue Degradation at high temp light_issue Photodegradation identify_pathway->light_issue Degradation in light oxidation_issue Oxidative Degradation identify_pathway->oxidation_issue Degradation with H2O2 implement_strategy Implement Targeted Stabilization Strategy optimize_ph Optimize pH with Buffers ph_issue->optimize_ph control_temp Control Temperature (Refrigerate/Freeze) temp_issue->control_temp protect_light Protect from Light (Amber Vials) light_issue->protect_light use_antioxidant Use Antioxidants/ Inert Atmosphere oxidation_issue->use_antioxidant optimize_ph->implement_strategy control_temp->implement_strategy protect_light->implement_strategy use_antioxidant->implement_strategy degradation_pathways furanone Halogenated Furanone hydrolysis Hydrolysis (Ring Opening) furanone->hydrolysis H₂O, H⁺/OH⁻ photodegradation Photodegradation (Radical Formation) furanone->photodegradation Light (hν) oxidation Oxidation furanone->oxidation [O] thermal Thermal Decomposition furanone->thermal Heat (Δ) products Degradation Products hydrolysis->products photodegradation->products oxidation->products thermal->products

References

Enhancing the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability is its susceptibility to hydrolysis, which is highly dependent on pH. The furanone ring can open to form an inactive, acyclic carboxylic acid derivative. This process is accelerated in neutral to basic conditions. In solution, this compound can exist in equilibrium between its cyclic form and the open-ring acyclic form.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of the compound in my biological assay medium?

A3: The stability in aqueous media is condition-dependent. For a structurally similar compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), the half-life at 23°C was 4.6 days at pH 8, with stability being significantly greater at acidic pH.[1] Given that most cell culture media are buffered around pH 7.2-7.4, a gradual loss of activity should be expected over the course of a multi-day experiment.

Q4: Can I use standard biological buffers like Tris or HEPES?

A4: Caution is advised when using buffers with primary or secondary amine groups, such as Tris. Furanones are known to be reactive towards nucleophiles, and amines can potentially react with the compound, leading to its degradation or the formation of adducts.[3] If possible, consider using non-nucleophilic buffers like MES or MOPS if the experimental conditions allow for a more acidic pH.

Q5: Are there any additives I can use to improve stability in my assay?

A5: While specific data for this compound is limited, general strategies for stabilizing lactones include the use of antioxidants. Glutathione has been shown to stabilize other reactive small molecules in aqueous solutions.[4] However, the compatibility and effectiveness of such additives must be empirically determined for your specific assay, ensuring they do not interfere with the biological system being studied.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments. Degradation of the compound in stock solution or working solution.Prepare fresh working solutions for each experiment from a frozen stock aliquot. Minimize the time the compound spends in aqueous buffer before being added to the assay. Ensure consistent timing in your experimental protocol.
Loss of compound activity over the duration of a long-term assay (e.g., >24 hours). pH-mediated hydrolysis of the furanone ring in the assay medium.Replenish the compound by performing partial media changes with freshly prepared compound at regular intervals. If the assay allows, consider using a more acidic medium to slow down degradation.
Lower than expected potency compared to literature values. Reaction with components in the assay medium (e.g., proteins, amino acids, nucleophilic buffers).If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the duration of the compound treatment, if experimentally feasible. Avoid amine-based buffers like Tris.
Precipitation of the compound upon dilution into aqueous media. Poor solubility of the compound at the desired final concentration.Revise the dilution scheme. A serial dilution in the organic solvent used for the stock solution before the final dilution into the aqueous medium may help. Ensure the final concentration of the organic solvent is compatible with your assay and below its toxicity threshold.

Data Presentation

Table 1: Stability of a Structurally Related Furanone (MX) in Aqueous Solution

The following table summarizes the stability of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a compound with a similar furanone core, at various pH values. This data provides a strong indication of the pH-dependent stability profile you can expect.

pHTemperature (°C)Half-lifeRelative Stability
223Not specified, but highestMost Stable
423Not specifiedHigh
623Not specifiedLow
8234.6 daysLower
Data sourced from a study on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and contamination.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in anhydrous DMSO to get to a concentration that is 1000x your final desired assay concentration.

    • Immediately before adding to your assay, dilute the intermediate DMSO solution 1:1000 into your pre-warmed assay medium.

    • Mix thoroughly by gentle inversion or pipetting, but avoid vigorous vortexing to prevent precipitation.

    • Use the final working solution immediately. Do not store working solutions in aqueous media.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Day cluster_troubleshooting Troubleshooting prep_stock Prepare 10 mM stock in anhydrous DMSO store_stock Aliquot and store at -80°C prep_stock->store_stock thaw Thaw one aliquot store_stock->thaw dilute Prepare final working solution in assay medium (use immediately) thaw->dilute add_to_assay Add to biological assay dilute->add_to_assay inconsistent_results Inconsistent Results? add_to_assay->inconsistent_results check_freshness Use fresh working solution for each experiment inconsistent_results->check_freshness yes check_timing Standardize incubation times inconsistent_results->check_timing yes

Caption: Recommended workflow for handling this compound.

degradation_pathway furanone This compound (Active) Cyclic Form open_form Acyclic Carboxylic Acid (Inactive) Open-Ring Form furanone->open_form Hydrolysis (pH ≥ 7) open_form->furanone Cyclization (pH < 7)

Caption: pH-dependent equilibrium of this compound.

References

Technical Support Center: Enhancing Aqueous Solubility of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of furanone derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My furanone derivative is precipitating from my aqueous buffer. What is the first thing I should try?

A1: The simplest initial approaches involve adjusting the pH of your medium or using a co-solvent.[1][2]

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[2] If your furanone derivative has acidic or basic functional groups, altering the pH of the buffer can significantly increase its solubility.[1][3] For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, lowering the pH may be effective.[3] It is crucial to determine the pKa of your compound to guide the pH adjustment.

  • Co-solvency: For non-ionizable compounds or when pH modification is not feasible, using a water-miscible organic solvent, or co-solvent, is a common strategy.[4] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol (PEG) 400 can be mixed with water to increase the solubility of hydrophobic compounds.[1][2] Typically, a concentrated stock solution is prepared in the pure co-solvent (e.g., DMSO) and then diluted into the aqueous medium, ensuring the final co-solvent concentration is low enough to not affect the experiment.[1]

Q2: I'm using DMSO as a co-solvent, but I'm concerned about its effects on my cells/assay. What are the best practices?

A2: While DMSO is a powerful and common solvent, it can exhibit toxicity and interfere with experimental results at higher concentrations. Best practices include:

  • Minimize Final Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, typically well below 1%, and ideally under 0.1%.

  • Run Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.

  • Check for Compound Precipitation: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. Visually inspect the solution for any cloudiness or particulates.[5]

Q3: Adjusting pH and using co-solvents isn't providing enough solubility for my in vivo studies. What are more advanced strategies?

A3: For applications requiring higher concentrations or for in vivo administration, more advanced formulation strategies are necessary. These include creating solid dispersions, using cyclodextrins, or developing prodrugs.[6][7]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix.[6][8] The drug can exist in an amorphous state within the carrier, which enhances wettability and dissolution rates.[9] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like furanone derivatives, forming an inclusion complex that has greatly improved aqueous solubility.[10][11] Hydrophilic derivatives like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) are often used due to their high water solubility and low toxicity.[11]

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent drug in vivo.[12] This approach can be used to attach hydrophilic functional groups to the furanone derivative, significantly increasing its water solubility for administration.[7][12][13]

Q4: What is the difference between micronization and nanonization, and can they help with my furanone derivative?

A4: Both micronization and nanonization are particle size reduction techniques used to increase the dissolution rate of a compound by increasing its surface area-to-volume ratio.[14][15]

  • Micronization reduces particle size to the micrometer range (1-10 µm).[16]

  • Nanonization , which creates nanoparticles, is often more effective for compounds with very low solubility where micronization is insufficient.[15] Nanonization can be achieved through methods like high-pressure homogenization or wet milling.[15][17] These techniques can be particularly useful for oral and parenteral drug delivery.[18][19]

Q5: How do I choose the best solubility enhancement technique for my specific furanone derivative and experiment?

A5: The choice depends on several factors: the physicochemical properties of your compound, the required concentration, the experimental system (in vitro vs. in vivo), and the intended route of administration. The flowchart below provides a logical progression for troubleshooting solubility issues.

G cluster_0 cluster_1 Advanced Strategies start Initial Problem: Furanone derivative precipitates in aqueous media check_ionizable Is the compound ionizable? (Check pKa) start->check_ionizable adjust_ph Adjust Buffer pH check_ionizable->adjust_ph  Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_ionizable->use_cosolvent  No check_sol_ph Solubility sufficient? adjust_ph->check_sol_ph check_sol_ph->use_cosolvent  No success Proceed with Experiment check_sol_ph->success  Yes check_sol_co Solubility sufficient & concentration non-toxic? use_cosolvent->check_sol_co advanced Consider Advanced Formulation Strategies check_sol_co->advanced  No check_sol_co->success  Yes solid_disp Solid Dispersion advanced->solid_disp cyclo Cyclodextrin Complexation advanced->cyclo prodrug Prodrug Approach advanced->prodrug nano Particle Size Reduction advanced->nano

Caption: Troubleshooting workflow for poor solubility.

Data on Solubility Enhancement

The following tables summarize quantitative data on the improvement of drug solubility using various techniques.

Table 1: Prodrug Approach

Parent DrugProdrug StrategyFold Increase in Aqueous SolubilityReference(s)
OridoninGlucuronide prodrug80x[13]
AcyclovirPeptide prodrugs> 5000x[13]
Furanone-based COX-2 InhibitorImidate or ortho-ester prodrugsNot quantified, but resulted in water-soluble compounds[12]
Fluoroquinolone (PA2789)Phosphate ester prodrug (PA2808)Marked increase over a pH range suitable for delivery[20]

Table 2: Solid Dispersion & pH Modifier Approach

DrugCarrier / MethodFold Increase in Solubility (vs. pure drug)Reference(s)
TelmisartanHPMCAS LG (Hot-Melt Extrusion)6x[3]
TelmisartanHPMCAS LG with pH modifiers (Hot-Melt Extrusion)up to 13x[3]

Key Experimental Protocols

Protocol 1: General Solubility Determination

This protocol provides a basic framework for determining the solubility of your furanone derivative.

  • Preparation: Weigh a precise amount of the test compound (e.g., 10 mg) into a clear glass vial.[21]

  • Solvent Addition: Add a measured volume of the desired aqueous medium (e.g., 0.5 mL for a target concentration of 20 mg/mL) at room temperature.[21]

  • Mixing: Vortex the vial vigorously for 1-2 minutes.[21] Visually inspect for undissolved particles against a dark background.[5]

  • Sonication (Optional): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for up to 15 minutes.[5][21]

  • Heating (Optional): If solids remain, the solution can be warmed to 37°C for up to 60 minutes.[21]

  • Equilibration: Allow the suspension to equilibrate for a set period (e.g., 24 hours) under constant agitation at a controlled temperature.

  • Separation: Centrifuge the suspension to pellet the excess undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing solid dispersions in a laboratory setting.[22][23]

  • Dissolution: Dissolve both the furanone derivative and a hydrophilic carrier (e.g., PVP K30) in a common, volatile organic solvent (e.g., ethanol, methanol, or a mixture).[8] Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Drying: Place the resulting solid film in a vacuum oven to remove any residual solvent until a constant weight is achieved.

  • Processing: Scrape the solid dispersion from the flask, then pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[3]

G cluster_0 start 1. Dissolve Furanone Derivative & Hydrophilic Carrier in Common Solvent evap 2. Evaporate Solvent (e.g., Rotary Evaporator) start->evap dry 3. Dry Under Vacuum to Remove Residual Solvent evap->dry process 4. Pulverize and Sieve the Solid Dispersion dry->process end Amorphous Solid Dispersion process->end

Caption: Workflow for solid dispersion preparation.

Protocol 3: Preparation of Cyclodextrin Inclusion Complex by Kneading

The kneading method is a simple and effective way to prepare inclusion complexes.[9]

  • Mixing: Place the cyclodextrin (e.g., 2-HPβCD) in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol 50:50 v/v) to form a homogeneous paste.

  • Drug Addition: Add the furanone derivative to the paste in small increments while triturating continuously for a specified period (e.g., 45-60 minutes).

  • Kneading: During trituration, maintain a pasty consistency by adding small volumes of the solvent if the mixture becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm complex formation using methods such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Caption: Cyclodextrin inclusion complex formation.

References

Minimizing by-product formation in nucleophilic substitution of furanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in the nucleophilic substitution of furanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during nucleophilic substitution reactions on furanones?

A1: The primary by-products in nucleophilic substitutions of furanones typically arise from three main competing reaction pathways:

  • Michael (1,4-Conjugate) Addition: Furanones are α,β-unsaturated lactones, making them susceptible to Michael addition, where the nucleophile attacks the β-carbon of the unsaturated system instead of the carbon bearing the leaving group. This is one of the most common sources of by-products.

  • Hydrolysis: The lactone ring of the furanone is an ester and can be hydrolyzed to the corresponding γ-keto- or γ-hydroxy-carboxylic acid, especially in the presence of water and acid or base catalysts.

  • Lack of Regioselectivity: When the furanone has multiple potential electrophilic sites, the nucleophile may attack at a position other than the desired one, leading to a mixture of regioisomers. For example, in di- or tri-substituted furanones, substitution may occur at different carbons.[1]

Q2: How can I control the regioselectivity of nucleophilic attack on a substituted furanone?

A2: Controlling regioselectivity is crucial for minimizing by-product formation. The outcome of the reaction is influenced by several factors:

  • Nature of the Substrate: The electronic properties and steric hindrance of the substituents on the furanone ring play a significant role. Electron-withdrawing groups can activate certain positions for nucleophilic attack.

  • Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols, cyanides) tend to favor Michael addition (1,4-addition), while "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the carbonyl carbon (1,2-addition).

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reactivity of both the nucleophile and the substrate. A simplified reaction network analysis has shown that in some oxidation reactions to form 2(5H)-furanone, the yield decreases with an increasing dielectric constant of the solvent.[2]

    • Temperature: Lower temperatures generally favor kinetic control, which can enhance selectivity.

    • Catalyst: The use of specific catalysts, such as palladium complexes in cross-coupling reactions, can direct the substitution to a particular position with high regioselectivity.[3] For instance, palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with boronic acids is an efficient method for synthesizing 4-substituted 2(5H)-furanones.[3]

Q3: What conditions favor the unwanted Michael addition by-product?

A3: Michael addition is favored by conditions that promote conjugate addition over direct substitution. These include:

  • Use of soft nucleophiles: As mentioned, nucleophiles with diffuse orbitals and lower charge density are more prone to 1,4-addition.

  • Thermodynamic control: Longer reaction times and higher temperatures can sometimes favor the thermodynamically more stable Michael adduct.

  • Presence of aprotic solvents: These solvents can enhance the nucleophilicity of the attacking species.

Q4: How can I prevent hydrolysis of the furanone ring during the reaction?

A4: Preventing hydrolysis is critical for maintaining the integrity of the furanone core. Key strategies include:

  • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[4]

  • pH Control: Hydrolysis can be catalyzed by both acids and bases. Maintaining a neutral pH, if the reaction allows, can significantly reduce the rate of hydrolysis. If an acid or base is required for the primary reaction, its concentration and exposure time should be minimized.[4]

  • Use of Desiccants: In some cases, adding a desiccant to the reaction mixture can help to scavenge any trace amounts of water.[4]

  • Protective Coatings: For storage or formulation, protective coatings can prevent direct contact with water.[4]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and a significant amount of a Michael addition by-product.

Possible Cause Troubleshooting Step
The nucleophile is too "soft".Consider using a "harder" nucleophile if the desired reaction is direct substitution.
Reaction conditions favor thermodynamic control.Try running the reaction at a lower temperature to favor the kinetically controlled substitution product.
The solvent is promoting Michael addition.Experiment with different solvents. A more polar, protic solvent may disfavor the Michael addition in some cases.
The catalyst is not selective.If using a catalyst, screen for one that is known to promote the desired substitution pathway.

Problem 2: The furanone starting material is consumed, but the main product is a ring-opened carboxylic acid.

Possible Cause Troubleshooting Step
Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly.[4]
Acidic or basic reaction conditions.If possible, buffer the reaction mixture to a neutral pH. If an acid or base is necessary, use the minimum effective amount and consider a weaker acid/base or shorter reaction times.[4]
High reaction temperature.Perform the reaction at a lower temperature to reduce the rate of hydrolysis.

Problem 3: A mixture of regioisomers is obtained.

Possible Cause Troubleshooting Step
Multiple reactive sites on the furanone.Modify the substrate to block the undesired reactive site with a protecting group.
Lack of catalyst control.Employ a catalyst known for high regioselectivity in similar systems. For example, palladium catalysts are effective for regioselective C-C bond formation.[3]
Steric and electronic factors are not sufficiently differentiated.Change the substitution pattern on the furanone to increase the steric or electronic bias for the desired reaction site.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 4-Substituted-2(5H)-Furanones via Palladium-Catalyzed Cross-Coupling of 4-Tosyl-2(5H)-furanone with Phenylboronic Acid.

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene801245
2PdCl₂(PPh₃)₂K₂CO₃Toluene801252
3Pd(OAc)₂K₂CO₃Toluene801238
4PdCl₂(PPh₃)₂KFTHF/H₂O60685
5PdCl₂(dppf)K₂CO₃Toluene801265

Data synthesized from information presented in J. Org. Chem. 2003, 68, 670-673.[3]

Experimental Protocols

Protocol 1: Minimizing Michael Addition By-product in the Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones

This protocol is designed to favor the highly regioselective 4-thiosubstituted product over the Michael addition by-product.[5]

  • Reagents and Materials:

    • 5-alkoxy-3,4-dihalo-2(5H)-furanone

    • Aromatic thiol

    • Triethylamine (base)

    • Anhydrous diethyl ether (solvent)

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer

  • Procedure:

    • Dissolve the 5-alkoxy-3,4-dihalo-2(5H)-furanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • In a separate flask, prepare a solution of the aromatic thiol (1.0 eq) in anhydrous diethyl ether.

    • In a third flask, prepare a solution of triethylamine (1.0 eq) in anhydrous diethyl ether.

    • With vigorous stirring, add the thiol solution dropwise to the furanone solution at room temperature.

    • Subsequently, add the triethylamine solution dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated triethylamine hydrochloride can be removed by filtration.

    • Wash the precipitate with diethyl ether.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Minimizing Hydrolysis in Furanone Reactions

This protocol provides general guidelines for preventing the hydrolytic opening of the furanone ring.[4]

  • Glassware and Apparatus Preparation:

    • Thoroughly clean all glassware.

    • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Assemble the apparatus under a stream of inert gas (nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Handling:

    • Use anhydrous grade solvents. If necessary, distill the solvents from an appropriate drying agent.

    • Use freshly opened or properly stored solid reagents.

    • If a liquid reagent is suspected to contain water, it should be appropriately dried before use.

  • Reaction Setup and Execution:

    • Add the furanone substrate and any other solid reagents to the reaction flask under a positive flow of inert gas.

    • Add the anhydrous solvent via a syringe or cannula.

    • If the reaction requires a base or acid, use a non-aqueous source if possible (e.g., sodium hydride as a base). If an aqueous acid or base is unavoidable, use the lowest effective concentration and add it slowly at a low temperature.

    • Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of potential hydrolysis.

    • Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.

Visualizations

Byproduct_Formation_Pathways cluster_products Reaction Products Furanone Substituted Furanone (Electrophile) Desired_Product Desired Substitution Product (e.g., C4-Substitution) Furanone->Desired_Product Direct Substitution (Kinetic Control) Michael_Adduct Michael Addition By-product (1,4-Adduct) Furanone->Michael_Adduct Conjugate Addition (Soft Nucleophiles) Hydrolysis_Product Hydrolysis By-product (Ring-Opened Acid) Furanone->Hydrolysis_Product + H₂O (Acid/Base Catalysis) Regioisomer Regioisomeric By-product (e.g., C5-Substitution) Furanone->Regioisomer Attack at alternative site Nucleophile Nucleophile Nucleophile->Furanone Nucleophilic Attack

Caption: Competing reaction pathways in nucleophilic substitution of furanones.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Identify_Byproduct Identify Major By-product(s) (e.g., via NMR, GC-MS) Start->Identify_Byproduct Michael_Byproduct Michael Addition? Identify_Byproduct->Michael_Byproduct Hydrolysis_Byproduct Hydrolysis? Michael_Byproduct->Hydrolysis_Byproduct No Adjust_Nucleophile Use 'harder' nucleophile Lower Temperature Michael_Byproduct->Adjust_Nucleophile Yes Regioisomer_Byproduct Regioisomers? Hydrolysis_Byproduct->Regioisomer_Byproduct No Anhydrous_Conditions Ensure Anhydrous Conditions Control pH Hydrolysis_Byproduct->Anhydrous_Conditions Yes Change_Catalyst Modify Substrate Use Regioselective Catalyst Regioisomer_Byproduct->Change_Catalyst Yes Optimize Re-run and Analyze Adjust_Nucleophile->Optimize Anhydrous_Conditions->Optimize Change_Catalyst->Optimize

Caption: Troubleshooting workflow for minimizing by-product formation.

References

Technical Support Center: Regioselective Functionalization of Furanones at C4 vs. C5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the selectivity of reactions at the C4 versus C5 positions on the furanone ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of reactions at the C4 vs. C5 positions of the furanone ring?

A1: The regioselectivity of furanone functionalization is a multifactorial issue influenced by a combination of electronic and steric effects, reaction conditions, and the nature of the reactants. Key factors include:

  • Electronic Properties of the Furanone Ring: The electron density at the C4 and C5 positions can be manipulated by the substituents already present on the ring. Electron-withdrawing groups can make one position more electrophilic, while electron-donating groups can enhance nucleophilicity.

  • Steric Hindrance: Bulky substituents on or near the furanone ring can sterically hinder the approach of reagents to a specific position, thereby favoring reaction at the less hindered site.

  • Directing Groups: The use of directing groups is a powerful strategy to achieve high regioselectivity. These groups are temporarily installed on the substrate to chelate to a metal catalyst and direct the reaction to a specific C-H bond, often overriding the inherent reactivity of the molecule.[1][2][3][4]

  • Catalyst and Ligand Choice: The metal catalyst and its associated ligands play a critical role in determining the regiochemical outcome. Different catalyst systems can favor different reaction pathways and transition states, leading to selective functionalization at either C4 or C5.

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the selectivity of the reaction. Optimization of these conditions is often crucial for achieving the desired outcome.

Q2: How can I favor functionalization at the C4 position of a 2(5H)-furanone?

A2: Several strategies can be employed to promote selective reactions at the C4 position:

  • Use of Directing Groups: Employing a directing group that positions a metal catalyst in proximity to the C4-H bond is a highly effective method. For instance, a ketone group within the substrate can direct rhodium-catalyzed C-H activation.[2]

  • Pre-functionalization with a Good Leaving Group: Introducing a leaving group, such as a tosyl group, at the C4 position allows for subsequent cross-coupling reactions, like the Suzuki coupling with boronic acids, to introduce a variety of substituents specifically at C4.[5]

  • Halogenation followed by Substitution: In 3,4-dihalo-2(5H)-furanones, the C4 position can be susceptible to nucleophilic attack under specific conditions, leading to substitution of the halogen.[6][7] For example, reaction with sodium azide in a methanolic solution can lead to substitution at the C4 carbon.[6]

Q3: What methods are available for selective functionalization at the C5 position?

A3: Achieving selectivity at the C5 position often involves leveraging the unique reactivity of this site:

  • Mukaiyama Aldol Reaction: For 3,4-dihalo-5-hydroxy-2(5H)-furanones, the C5 position can be alkylated via a Lewis acid-catalyzed Mukaiyama aldol reaction with silyl enol ethers.[6]

  • Knoevenagel Condensation: Compounds with an active hydrogen atom can react at the C5 carbon of 3,4-dibromo and 3,4-dichloro-2(5H)-furanones in the presence of a Lewis acid.[6]

  • Nucleophilic Substitution at C5: Depending on the substrate and reaction conditions, nucleophiles can preferentially attack the C5 position. For instance, primary and secondary aliphatic amines can react at C5 in the presence of an acid catalyst.[6]

Troubleshooting Guides

Problem 1: Poor or no selectivity between C4 and C5 in my reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Similar intrinsic reactivity of C4 and C5 Introduce a directing group to force the reaction to one site.[1][2][3][4]
Suboptimal Reaction Conditions Systematically screen solvents of varying polarity, adjust the reaction temperature, and test different catalysts and ligands.
Steric hindrance is not sufficiently differentiated Modify the substrate to introduce a bulky group near one position to sterically block it.
Incorrect catalyst or reagent choice Review the literature for catalyst systems known to favor the desired regioselectivity for your specific reaction type.
Problem 2: My directing group strategy is not providing the expected regioselectivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect directing group for the desired transformation Ensure the chosen directing group is appropriate for the metal catalyst and the C-H activation mechanism.[1][3]
Suboptimal linker length or geometry of the directing group If using a template-based directing group, the linker connecting the directing group to the furanone may need to be optimized to favor the desired cyclometalation intermediate.[4]
Decomposition of the directing group or catalyst Verify the stability of the directing group and catalyst under the reaction conditions using techniques like NMR or LC-MS. Consider milder reaction conditions.
Competitive coordination sites If other functional groups in the molecule can coordinate to the catalyst, they may compete with the directing group. It may be necessary to protect these competing sites.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling for C4-Arylation of 2(5H)-Furanone

This protocol is adapted from the work of Wu et al. and provides a method for the synthesis of 4-substituted 2(5H)-furanones.[5]

Materials:

  • 4-Tosyl-2(5H)-furanone

  • Arylboronic acid (1.2 equivalents)

  • PdCl2(PPh3)2 (5 mol%)

  • Potassium fluoride (2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add 4-tosyl-2(5H)-furanone, the arylboronic acid, PdCl2(PPh3)2, and potassium fluoride.

  • Add a mixture of THF and water as the solvent.

  • Heat the reaction mixture to 60°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2(5H)-furanone.

Quantitative Data Summary (Selected Examples):

Arylboronic Acid Yield (%)
Phenylboronic acid85
4-Methoxyphenylboronic acid82
3-Thienylboronic acid75

(Data is illustrative and based on reported yields in the literature. Actual yields may vary.)

Protocol 2: Rh(III)-Catalyzed C-H Activation for Furanone-Fused Benzothiazine Synthesis

This protocol, based on the work of Kumar et al., demonstrates a sulfoximine-directed C-H activation strategy.[8]

Materials:

  • Substituted Sulfoximine

  • 4-Hydroxy-2-alkynoate (1.2 equivalents)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine the sulfoximine, 4-hydroxy-2-alkynoate, [RhCp*Cl2]2, and AgSbF6.

  • Add DCE as the solvent.

  • Heat the reaction mixture at 80°C for the specified time (typically 12-24 hours).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the furanone-fused 1,2-benzothiazine.

Visual Guides

reaction_selectivity cluster_c4 C4-Selective Functionalization cluster_c5 C5-Selective Functionalization c4_directing Directing Group Approach product_c4 product_c4 c4_directing->product_c4 C4-Functionalized Product c4_coupling Cross-Coupling (e.g., Suzuki) c4_coupling->product_c4 c4_substitution Nucleophilic Substitution c4_substitution->product_c4 c5_aldol Mukaiyama Aldol Reaction product_c5 product_c5 c5_aldol->product_c5 C5-Functionalized Product c5_knoevenagel Knoevenagel Condensation c5_knoevenagel->product_c5 c5_nucleophilic Nucleophilic Attack c5_nucleophilic->product_c5 furanone Furanone Substrate furanone->c4_directing Chelation Control furanone->c4_coupling Pre-functionalization furanone->c4_substitution Halogenated Substrate furanone->c5_aldol Lewis Acid Catalysis furanone->c5_knoevenagel Active Methylene Compounds furanone->c5_nucleophilic Specific Nucleophiles

Caption: Strategies for achieving C4 vs. C5 selectivity.

troubleshooting_workflow start Poor C4/C5 Selectivity check_directing_group Is a directing group being used? start->check_directing_group implement_dg Implement a suitable directing group strategy check_directing_group->implement_dg No optimize_conditions Systematically optimize reaction conditions (solvent, temp, catalyst) check_directing_group->optimize_conditions Yes end_success Improved Selectivity implement_dg->end_success modify_substrate Modify substrate to enhance steric/electronic differentiation optimize_conditions->modify_substrate modify_substrate->end_success

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of furanones in complex mixtures. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantitative analysis of furanones?

A1: The primary challenges in quantifying furanones, such as furaneol, stem from their high polarity and instability, making them difficult to extract from food matrices and separate using gas chromatography (GC).[1][2] Additionally, their low concentrations in complex samples and susceptibility to matrix effects can interfere with accurate quantification.[2][3]

Q2: When should I use GC-MS versus HPLC for furanone analysis?

A2: GC-MS is a common and powerful technique for furanone analysis, often coupled with sample preparation methods like Solid Phase Microextraction (SPME).[1][4] However, the thermal instability of some furanones can be a concern with GC analysis.[5] HPLC is a suitable alternative that avoids high temperatures, but resolution from other components in a complex matrix can be challenging.[5][6] The choice depends on the specific furanone, the complexity of the matrix, and the available equipment.

Q3: Is derivatization necessary for the GC-MS analysis of furanones?

A3: Derivatization is often employed in GC-MS analysis of furanones to improve their volatility and thermal stability.[7][8] By modifying the furanone molecule, derivatization can lead to better chromatographic separation and enhanced sensitivity.[3][9] For example, reacting furaneol with pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative suitable for SPME-GC-MS analysis.[1][2]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of complex samples.[10][11][12] To mitigate these effects, several strategies can be employed:

  • Improve sample cleanup: Utilize techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[13][14]

  • Optimize chromatography: Adjusting the mobile phase and gradient can help separate the analyte from co-eluting matrix components.[12]

  • Use matrix-matched calibration curves: Preparing calibration standards in a blank matrix that matches the sample can help compensate for matrix effects.[10][14]

  • Employ stable isotope-labeled internal standards: This is a highly effective way to correct for matrix effects and variations in sample preparation and injection.[14][15]

Q5: What are common issues with sample preparation for furanone analysis?

A5: A significant challenge in sample preparation is the efficient extraction of polar furanones from complex matrices, especially those with high oil content.[16] For instance, solvent extraction of furanones from a sample with a high oil concentration can lead to the co-extraction of lipids, which can interfere with subsequent analysis.[16] Techniques like headspace analysis or SPME can be effective for volatile furanones, but may not be suitable for all furanone compounds.[2][16]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in GC-MS Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Active sites in the GC system: The polar nature of furanones can lead to interactions with active sites in the injector, column, or detector. 2. Column degradation: The stationary phase of the column may be degraded.1. Deactivate the GC system: Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Derivatize the analyte: Derivatization can reduce the polarity of the furanone, minimizing interactions with active sites.[8] 3. Replace the GC column.
Peak Fronting 1. Column overload: Injecting too much sample can lead to peak fronting. 2. Incompatible solvent: The injection solvent may not be compatible with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Change the injection solvent to one that is more compatible with the GC column's stationary phase.
Poor Resolution 1. Inadequate chromatographic separation: The GC temperature program may not be optimized. 2. Co-elution with matrix components. 1. Optimize the GC temperature program: Adjust the initial temperature, ramp rate, and final temperature to improve separation. 2. Improve sample cleanup: Use SPE or other cleanup techniques to remove interfering compounds. 3. Consider a different GC column with a different stationary phase for better selectivity.
Guide 2: Inaccurate Quantification and Low Recovery
Symptom Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery 1. Inefficient extraction: The chosen extraction method (e.g., LLE, SPE, SPME) may not be optimal for the target furanone and matrix. 2. Analyte degradation: Furanones can be unstable, especially at high temperatures or certain pH values.[1][5]1. Optimize the extraction method: Experiment with different solvents, sorbents (for SPE), or fiber coatings (for SPME). 2. Control temperature and pH during sample preparation and storage. 3. Use a stable isotope-labeled internal standard to correct for recovery losses.[15]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.[17] 2. Instrument instability: Fluctuations in GC or LC system performance.[17]1. Standardize the sample preparation protocol: Ensure all steps are performed consistently for all samples and standards. 2. Automate sample preparation where possible to improve reproducibility. 3. Perform regular instrument maintenance and calibration.
Inaccurate Quantification 1. Matrix effects (ion suppression or enhancement in LC-MS): Co-eluting matrix components can interfere with the ionization of the analyte.[10][11] 2. Non-linearity of the calibration curve. 1. Address matrix effects: Use matrix-matched standards, standard addition, or a stable isotope-labeled internal standard.[10][14] 2. Evaluate the linearity of the method over the desired concentration range and use an appropriate regression model.[18][19]

Quantitative Data Summary

Table 1: Method Performance for Furanone Analysis in Various Matrices

FuranoneMatrixAnalytical MethodLOQRecovery (%)Reference
2(5H)-furanoneMeat, Fish, CheeseGC-MS/MS50 µg/kgNot specified[20]
3-methyl-2(5H)-furanoneMeat, Fish, CheeseGC-MS/MS10 µg/kgNot specified[20]
4-hydroxy-2,5-dimethyl-3-furanone (Furaneol)Fruit SamplesDerivatization/SPME-GC/MS2 ng/mLNot specified[1]
FuranVarious FoodsSPME-GC-MS0.04-0.06 ng/g77.81-111.47[4]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Baby FoodLC-MS/MS20 µg/kg94-110[13]
Methyl anthranilate, 2'-aminoacetophenone, and furaneolGrape Juice and WineGC-MS96-277 µg/L76.6-106.3[21]

Experimental Protocols

Protocol 1: Quantitative Analysis of Furaneol in Fruit Samples using Derivatization/SPME-GC/MS

This protocol is a summary of the methodology described for the quantification of furaneol in fruit samples.[1][2]

1. Sample Preparation and Derivatization:

  • Homogenize the fruit sample.

  • In a basic solution, react the sample with pentafluorobenzyl bromide (PFBBr) at an elevated temperature to derivatize the furaneol. This reaction creates a more stable and less polar derivative.[1][2]

2. Solid Phase Microextraction (SPME):

  • Expose a SPME fiber to the headspace of the derivatized sample to extract the analyte.

3. GC-MS Analysis:

  • Desorb the extracted derivative from the SPME fiber in the hot GC inlet.

  • Separate the components on a suitable GC column (e.g., DB-5ms).

  • Detect and quantify the derivatized furaneol using a mass spectrometer.

Protocol 2: Simultaneous Determination of Acrylamide and HDMF in Baby Food by LC-MS/MS

This protocol is a summary of the methodology described for the simultaneous analysis of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food.[13]

1. Extraction:

  • Extract the baby food sample with acetonitrile.

2. Cleanup:

  • Perform a dispersive primary secondary amine (PSA) cleanup to remove interferences.

  • Further purify the extract using cation-exchange solid-phase extraction (SPE).

3. LC-MS/MS Analysis:

  • Inject the cleaned extract into a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Separate the analytes using a suitable LC column and mobile phase gradient.

  • Detect and quantify acrylamide and HDMF using multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Food) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE, SPE, SPME) Homogenization->Extraction Derivatization Derivatization (Optional for GC) Extraction->Derivatization If GC Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Derivatization->Cleanup GCMS GC-MS Cleanup->GCMS HPLC HPLC / LC-MS Cleanup->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for quantitative analysis of furanones.

troubleshooting_logic start Inaccurate Results? check_recovery Check Analyte Recovery start->check_recovery Low? check_precision Check Precision (RSD) start->check_precision High Variability? check_matrix Investigate Matrix Effects start->check_matrix Systematic Error? optimize_extraction Optimize Extraction check_recovery->optimize_extraction check_stability Verify Analyte Stability check_recovery->check_stability standardize_prep Standardize Sample Prep check_precision->standardize_prep instrument_maintenance Instrument Maintenance check_precision->instrument_maintenance matrix_matched_cal Use Matrix-Matched Calibration check_matrix->matrix_matched_cal internal_standard Use Internal Standard check_matrix->internal_standard

Caption: Troubleshooting logic for inaccurate furanone quantification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one and Mucochloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one and its dichlorinated analog, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-one). While both compounds share a core furanone structure, the presence of an additional chlorine atom in mucochloric acid significantly influences its reactivity and utility as a synthetic building block. This document summarizes their known chemical behaviors, supported by available experimental data and protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.

Overview and Structural Differences

Mucochloric acid is a well-studied and commercially available compound, widely recognized for its high reactivity and versatility in organic synthesis.[1][2] Its dense functionalization, including two vinyl chlorine atoms, a lactone ring, and a hemiacetal hydroxyl group, makes it a valuable precursor for a diverse range of heterocyclic compounds.[1][2]

In contrast, this compound is primarily known as an intermediate in the synthesis of mucochloric acid from the oxidation of furfural.[3][4] Detailed studies on its isolated reactivity are limited. The key structural difference is the presence of a single chlorine atom at the 4-position, which inherently alters the electronic properties and reactivity of the molecule compared to its dichlorinated counterpart.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. Data for this compound is limited, reflecting its status as a transient intermediate.

PropertyThis compoundMucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-one)
Molecular Formula C₄H₃ClO₃C₄H₂Cl₂O₃
Molecular Weight 134.52 g/mol [5]168.96 g/mol [6]
CAS Number 40636-99-587-56-9
Appearance Not well-documented (intermediate)Yellowish crystals[6]
Melting Point Not available125-128 °C[6]
Boiling Point Not availableNot available
Solubility Not well-documentedSoluble in organic solvents, slightly soluble in water.[3]
Spectroscopic Data Limited data available.¹H NMR, ¹³C NMR, IR, and MS data are available.[4]

Comparative Reactivity

The primary difference in reactivity stems from the number of chlorine substituents on the furanone ring.

Mucochloric Acid:

The two electron-withdrawing chlorine atoms in mucochloric acid render the double bond highly electron-deficient and susceptible to nucleophilic attack.[3] This high reactivity is the cornerstone of its synthetic utility. Key reaction types include:

  • Nucleophilic Substitution: Mucochloric acid readily undergoes substitution of one or both chlorine atoms with a variety of nucleophiles, including amines, thiols, and alkoxides. The chlorine at the 4-position is generally more reactive.[3][7]

  • Ring-Opening and Rearrangement: In the presence of base, mucochloric acid can exist in equilibrium with its open-chain aldehyde form, which can participate in further reactions.[3]

  • Cyclization Reactions: It serves as a versatile scaffold for the synthesis of various five- and six-membered heterocyclic systems, such as pyridazinones, by reaction with dinucleophiles like hydrazine.[8]

  • Reactions at the Hydroxyl Group: The hemiacetal hydroxyl group can be acylated, alkylated, or replaced by other functional groups.[8]

This compound:

Due to the presence of only one chlorine atom, this compound is expected to be less reactive towards nucleophilic attack compared to mucochloric acid. The electron-withdrawing effect on the double bond is less pronounced. Its known reactivity is primarily centered on its role as a precursor to mucochloric acid.

  • Further Chlorination: It can be chlorinated to yield mucochloric acid.[3]

  • Nucleophilic Substitution: While less reactive than mucochloric acid, the vinyl chloride is still susceptible to nucleophilic substitution, though potentially requiring more forcing conditions.

The following diagram illustrates the synthetic relationship between these two compounds, starting from furfural.

G Furfural Furfural Intermediate This compound Furfural->Intermediate Oxidation & Chlorination (e.g., MnO2, HCl) MCA Mucochloric Acid Intermediate->MCA Further Chlorination

Fig. 1: Synthetic pathway from furfural to mucochloric acid.

Experimental Protocols

Synthesis of this compound and its Conversion to Mucochloric Acid

A detailed investigation of the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid has shown that it is a two-step reaction.[3][4]

  • Formation of this compound: The initial step involves the formation of 4-chloro-5-hydroxy-2(5H)-furanone.[3][4]

  • Formation of Mucochloric Acid: Further heating of the reaction mixture at 60–80 °C leads to the formation of mucochloric acid, along with a small amount of 3-chloro-5-hydroxy-2(5H)-furanone.[3][4]

General Protocol for Nucleophilic Substitution of Mucochloric Acid with an Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve mucochloric acid (1 equivalent) in a suitable organic solvent (e.g., ethanol, dichloromethane, or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a suitable base (e.g., triethylamine, diisopropylethylamine; 2-3 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.

  • Addition of Nucleophile: Slowly add the amine nucleophile (1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted furanone.

The following diagram illustrates the general workflow for a nucleophilic substitution reaction with mucochloric acid.

G Start Dissolve Mucochloric Acid and Base in Solvent AddNuc Add Nucleophile (e.g., Amine) Start->AddNuc React Stir and Monitor (TLC) AddNuc->React Workup Quench and Extract React->Workup Purify Purify Product (Chromatography/Recrystallization) Workup->Purify

Fig. 2: General experimental workflow for nucleophilic substitution.

Signaling Pathways and Biological Activity

Derivatives of both 3,4-dihalo-2(5H)-furanones have been investigated for their biological activities. The furanone scaffold is present in many natural products with diverse biological properties.[1] Mucochloric acid itself is known to be a mutagen.[9] The reactivity of these compounds towards biological nucleophiles, such as amino and thiol groups in proteins and DNA, is the basis for their biological effects. The difference in reactivity between the monochloro and dichloro derivatives would likely translate to different potencies and mechanisms of biological action, though this is an area that requires further investigation.

Conclusion

References

A Comparative Analysis of Chlorinated and Brominated Furanones: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals distinct and overlapping biological activities of chlorinated and brominated furanones, compounds recognized for their potential in combating bacterial resistance. This guide provides a comparative analysis of their efficacy, particularly in the inhibition of biofilm formation and quorum sensing, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Introduction to Halogenated Furanones

Halogenated furanones, naturally produced by the red alga Delisea pulchra, have garnered significant interest as potential antimicrobial and anti-biofilm agents. Their mechanism of action often involves the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as virulence and biofilm formation. This guide focuses on a comparative analysis of chlorinated and brominated furanones, highlighting their structure-activity relationships and potential for therapeutic applications.

Comparative Biological Activity: Experimental Data

The biological activity of halogenated furanones is significantly influenced by the nature and position of the halogen substituents. While research has been more extensive for brominated derivatives, emerging data on chlorinated furanones allows for a comparative assessment.

Quorum Sensing and Biofilm Inhibition

Studies have demonstrated that both brominated and chlorinated furanones can effectively inhibit quorum sensing and biofilm formation in a variety of bacterial species. Brominated furanones, such as C-30 and its structural isomer GBr, have been shown to be potent inhibitors of virulence factors in Pseudomonas aeruginosa.[1][2] For instance, GBr demonstrated a more potent activity in inhibiting pyocyanin production in clinical isolates of P. aeruginosa compared to C-30.[1][2]

A direct comparison between a chlorinated and a brominated furanone was observed in their activity against Listeria monocytogenes biofilms. Both 3,4-Dichloro-2(5H)-furanone and (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone significantly reduced the adhesion of L. monocytogenes to stainless steel surfaces.

Table 1: Comparative Biological Activity of Chlorinated vs. Brominated Furanones

CompoundHalogenTarget OrganismBiological ActivityQuantitative DataReference
(Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (C-30)BrominePseudomonas aeruginosa PA14Biofilm Formation Inhibition~90% inhibition at 10 µM and 50 µM[1][2]
5-(dibromomethylene)-2(5H)-furanone (GBr)BrominePseudomonas aeruginosa PA14Biofilm Formation Inhibition~90% inhibition at 10 µM and 50 µM[1][2]
(Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanoneBromineListeria monocytogenesInhibition of Adhesion>1 log CFU/cm² reduction (24h)
3,4-Dichloro-2(5H)-furanoneChlorineListeria monocytogenesInhibition of Adhesion>1 log CFU/cm² reduction (24h)
gem-dichlorofuranoneChlorineVibrio harveyiInhibition of BioluminescenceEffective inhibitor
tribromofuranoneBromineVibrio harveyiInhibition of BioluminescenceEspecially effective inhibitor

Signaling Pathways and Mechanisms of Action

Halogenated furanones primarily exert their anti-biofilm and anti-virulence effects by interfering with bacterial quorum sensing systems. In Gram-negative bacteria like Pseudomonas aeruginosa, the LasR and RhlR proteins are key transcriptional regulators of the QS cascade. Furanones, being structurally similar to the native N-acyl homoserine lactone (AHL) signaling molecules, can act as competitive inhibitors for the AHL binding site on these LuxR-type receptors.[1][2] This binding prevents the conformational changes necessary for the receptor to activate the transcription of virulence genes.

Molecular docking studies have suggested that the positioning of the halogen atoms can influence the binding affinity of the furanone to the receptor. For example, the geminal position of the bromine atoms in GBr is suggested to increase its affinity for the active site of the LasR regulator compared to its isomer, C-30.[1][2]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL AHL Signal LasR LasR Protein AHL->LasR Binds to Gene Virulence Gene Expression LasR->Gene Activates Furanone Halogenated Furanone Furanone->LasR Competitively Binds

Figure 1. Competitive inhibition of the LasR signaling pathway by halogenated furanones.

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Preparation of Bacterial Culture: A single colony of the test bacterium (e.g., Pseudomonas aeruginosa) is inoculated into a suitable broth medium and incubated overnight at the optimal temperature with shaking.

  • Assay Setup: The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.02) in fresh medium. Aliquots of this diluted culture are added to the wells of a 96-well microtiter plate.

  • Compound Addition: The test furanones (chlorinated and brominated) are added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated statically at the optimal temperature for a period that allows for biofilm formation (typically 24-48 hours).

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the solvent control.

Biofilm_Inhibition_Workflow start Start culture Prepare Bacterial Culture start->culture setup Setup 96-well Plate culture->setup add_compounds Add Furanones and Controls setup->add_compounds incubate Incubate for Biofilm Formation add_compounds->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize measure Measure Absorbance solubilize->measure end End measure->end

Figure 2. Workflow for the crystal violet biofilm inhibition assay.

Quorum Sensing Reporter Gene Assay

This assay measures the inhibition of QS-regulated gene expression.

  • Reporter Strain: A bacterial reporter strain is used, which contains a fusion of a QS-regulated promoter (e.g., lasB promoter) to a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase).

  • Culture and Induction: The reporter strain is grown to the mid-logarithmic phase and then induced with the appropriate AHL signal molecule to activate the QS system.

  • Compound Treatment: The induced culture is treated with various concentrations of the test furanones.

  • Incubation: The cultures are incubated for a defined period to allow for reporter gene expression.

  • Measurement: The reporter signal (fluorescence or luminescence) is measured. A decrease in the signal in the presence of the furanone indicates inhibition of the QS pathway.

Conclusion

Both chlorinated and brominated furanones demonstrate significant potential as inhibitors of bacterial biofilm formation and quorum sensing. The available data suggests that the specific halogen atom and its substitution pattern on the furanone ring are critical determinants of biological activity. While brominated furanones have been more extensively studied, chlorinated analogs are emerging as equally potent alternatives. Further direct comparative studies with a broader range of structurally analogous chlorinated and brominated furanones are warranted to fully elucidate their structure-activity relationships and to guide the development of novel anti-infective therapies that are less prone to the development of bacterial resistance.

References

1H NMR: A Validated Method for Accurate Furanone Derivative Quantitation

Author: BenchChem Technical Support Team. Date: November 2025

A powerful and precise tool for researchers, scientists, and drug development professionals, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically 1H NMR, offers a robust and validated method for the accurate quantitation of furanone derivatives. This guide provides an objective comparison of 1H NMR with other analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your research needs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the molecular structure of a sample and is increasingly used for quantitative purposes.[1][2][3] Unlike many other analytical methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of protons, allowing for accurate quantification without the need for identical reference standards for each analyte.[4]

Performance Comparison: 1H NMR vs. Alternative Methods

The selection of an analytical technique for the quantitation of furanone derivatives depends on various factors, including the required precision, accuracy, sensitivity, and the complexity of the sample matrix. While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used, 1H NMR presents several distinct advantages.[5][6][7][8][9]

A key advantage of 1H NMR is its non-destructive nature, allowing for the recovery and further analysis of the sample.[3] Furthermore, sample preparation for 1H NMR is often simpler and faster compared to chromatographic methods that may require derivatization or extensive cleanup.[1][5]

Below is a summary of the quantitative performance of 1H NMR for the analysis of a furanone derivative, 5-hydroxymethyl-2(5H)-furanone, compared to a GC-MS method for another furanone derivative, 4-hydroxy-2,5-dimethyl-3-furanone (furaneol).

Parameter1H NMR for 5-hydroxymethyl-2(5H)-furanone[10][11][12]GC-MS for 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol)[13][14]
Linearity (R²) 1Not explicitly stated, but a linear range is provided.
Accuracy (Relative Error) -1.62% to 4.25%Not explicitly stated.
Precision (Reproducibility) 30.51 mg ± 0.4%9.5% (Repeatability)
Limit of Detection (LOD) 0.14 mg0.5 ng/mL
Limit of Quantitation (LOQ) 0.59 mg2 ng/mL
Analysis Time Minutes per sampleLonger, includes extraction and chromatography run time.
Internal Standard VanillinNot explicitly stated for the final method, but derivatization is used.

Experimental Protocols

Validated 1H NMR Method for 5-Hydroxymethyl-2(5H)-Furanone Quantitation[10][11][12]

This protocol outlines the key steps for the quantitative analysis of 5-hydroxymethyl-2(5H)-furanone using 1H NMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh the sample containing the furanone derivative.

  • Accurately weigh the internal standard (e.g., vanillin).

  • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

2. 1H NMR Acquisition:

  • Acquire the 1H NMR spectrum using a spectrometer with a constant temperature.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between scans.

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Processing and Quantitation:

  • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to the furanone derivative and the internal standard.

  • Calculate the concentration of the furanone derivative using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • mₓ = Mass of the sample

    • mₛ = Mass of the internal standard

    • Pₛ = Purity of the internal standard

GC-MS Method for 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol) Quantitation[13][14]

This protocol involves derivatization followed by Solid Phase Microextraction (SPME) and GC-MS analysis.

1. Derivatization:

  • React the furanone derivative (furaneol) with pentafluorobenzyl bromide in a basic solution at an elevated temperature.

2. Solid Phase Microextraction (SPME):

  • Expose an SPME fiber to the headspace of the sample containing the derivatized furanone.

  • The derivatized, less polar compound will adsorb onto the fiber.

3. GC-MS Analysis:

  • Introduce the SPME fiber into the heated injection port of the gas chromatograph.

  • The analyte desorbs from the fiber and is separated on the GC column.

  • Detect and quantify the analyte using a mass spectrometer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the 1H NMR and a typical chromatographic method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantitation Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the quantitation of furanone derivatives using 1H NMR.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantitation Extraction Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup Inject Inject into HPLC/GC Cleanup->Inject Separate Separation on Column Inject->Separate Detect Detection (e.g., UV, MS) Separate->Detect Quantify Quantify Analyte Detect->Quantify Calibrate Create Calibration Curve Calibrate->Quantify

Caption: General workflow for quantitation using chromatographic methods like HPLC or GC-MS.

References

Cytotoxicity comparison of 4-Chloro-5-hydroxyfuran-2(5H)-one and its thio-derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity is a cornerstone of modern drug development. Within this landscape, the furanone scaffold has emerged as a promising pharmacophore. This guide provides a detailed comparison of the cytotoxic profiles of 4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, and its thio-derivatives. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to inform future studies and drug design strategies.

Quantitative Cytotoxicity Data

A critical aspect of evaluating potential anticancer compounds is the quantitative assessment of their cytotoxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and a notable thio-derivative.

CompoundDerivative TypeCell LineIncubation Time (h)IC50 (µM)Reference
This compoundParent CompoundHeLa (Cervical Cancer)72Data Not Available in Referenced Study-
This compoundParent CompoundSMMC-7721 (Hepatocellular Carcinoma)72Data Not Available in Referenced Study-
Compound 6cDithiocarbamate-piperazine derivativeHeLa (Cervical Cancer)720.06 ± 0.01[1]Wei et al., 2018[1]
Compound 6cDithiocarbamate-piperazine derivativeSMMC-7721 (Hepatocellular Carcinoma)720.006 ± 0.04[1]Wei et al., 2018[1]
Compound 6cDithiocarbamate-piperazine derivativeLO2 (Normal Liver Cells)7245.76 ± 0.01[1]Wei et al., 2018[1]

Note: A direct comparison of the cytotoxicity of this compound with its dithiocarbamate-piperazine derivative (Compound 6c) is hampered by the lack of IC50 data for the parent compound against HeLa and SMMC-7721 cells under the same experimental conditions as its derivative. However, the data clearly demonstrates the potent and selective cytotoxic activity of the thio-derivative against the tested cancer cell lines, with significantly lower toxicity towards normal liver cells[1].

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide, providing a framework for reproducibility and further investigation.

Synthesis of Dithiocarbamate Thio-derivatives

The synthesis of the dithiocarbamate-piperazine derivatives of this compound involves a multi-step process. A pivotal reaction is the nucleophilic substitution of the chlorine atom on the furanone ring with a piperazine-dithiocarbamate moiety[1].

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (HeLa, SMMC-7721) and normal cells (LO2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined by plotting the cell viability against the compound concentration.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway implicated in the cytotoxic effects of furanone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assay (MTT) start Starting Material: This compound step1 Reaction with Piperazine start->step1 step2 Reaction with Carbon Disulfide and Alkyl Halide step1->step2 end_synthesis Thio-derivative (e.g., Compound 6c) step2->end_synthesis cell_seeding Seed Cells (HeLa, SMMC-7721, LO2) treatment Treat with Compounds (Parent & Thio-derivative) cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Experimental workflow for the synthesis and cytotoxicity evaluation of furanone thio-derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway furanone Furanone Derivative death_receptor Death Receptors (e.g., Fas, TNFR) furanone->death_receptor Induces bcl2_family Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) furanone->bcl2_family Modulates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis signaling pathways induced by furanone derivatives.

Concluding Remarks

The available data strongly suggests that the introduction of a dithiocarbamate-piperazine moiety to the this compound scaffold dramatically enhances its cytotoxic potency and selectivity against cancer cells. The thio-derivative, Compound 6c, exhibits cytotoxicity in the nanomolar range against HeLa and SMMC-7721 cells, while remaining significantly less toxic to normal liver cells. This highlights the potential of thio-derivatization as a strategy to improve the therapeutic index of furanone-based anticancer agents.

Further research is warranted to elucidate the precise mechanism of action of these potent thio-derivatives and to obtain a direct cytotoxic comparison with the parent mucochloric acid under identical experimental conditions. The signaling pathway diagram suggests that these compounds may induce apoptosis through both the intrinsic and extrinsic pathways, a hypothesis that requires experimental validation for this specific class of compounds. The information presented in this guide serves as a valuable resource for researchers aiming to design and develop next-generation furanone-based cancer therapeutics.

References

Efficacy of Catalysts in 4-Chloro-5-hydroxyfuran-2(5H)-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one, a valuable intermediate in the preparation of various biologically active compounds, can be achieved through several catalytic routes. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most effective synthetic strategy.

Comparative Analysis of Catalytic Performance

The efficacy of various catalysts in the synthesis of this compound and its immediate precursor, 5-hydroxyfuran-2(5H)-one, is summarized below. The primary starting material for these syntheses is furfural, a bio-based platform chemical.

Catalyst SystemStarting MaterialProductYield (%)Key Reaction ConditionsReference
MnO₂/HCl FurfuralThis compound59-67Two-step reaction, with further heating at 60-80 °C in the second step.[1]
CuS nanosheets (Electrocatalysis) Furfural5-Hydroxy-2(5H)-furanone83.6 (selectivity), 70.2 (conversion)H₂O as oxygen source, ambient conditions, ternary electrolyte ([Et₃NH]NO₃, MeCN, H₂O).[2][3]
TS-1 (Titanium Silicalite-1) Furfural5-Hydroxy-2(5H)-furanone92Oxidation with H₂O₂ at room temperature.[4]
Cr(VI) or Mo(VI) compounds Furfural2(5H)-FuranoneNot specifiedOxidation with aqueous hydrogen peroxide.[5]
CuX₂ (X = Br or Cl) 4-Aryl-2,3-allenoic acids4-Halo-5-hydroxyfuran-2(5H)-onesModerate to goodSequential halolactonization-hydroxylation.[6]
Lewis Acids (e.g., In(OAc)₃, ZnCl₂, Sc(OTf)₃) 3,4-Dihalo-5-hydroxy-2(5H)-furanonesC5-substituted derivatives60-95Knoevenagel condensation or Mukaiyama aldol reaction for C-C bond formation at the C5 position.[1]

Note: Lewis acids are primarily used for the derivatization of the target molecule rather than its direct synthesis from furfural.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis via Oxidation with Manganese Dioxide and Hydrochloric Acid

This method produces this compound directly from furfural.

  • Reactants: Furfural, Manganese Dioxide (MnO₂), Hydrochloric Acid (HCl).

  • Procedure: The oxidation of furfural is conducted in the presence of manganese dioxide and hydrochloric acid. The reaction proceeds in two steps. The initial reaction forms 4-chloro-5-hydroxy-2(5H)-furanone. Subsequent heating of the reaction mixture to 60-80 °C yields the final product, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), along with a smaller amount of 3-chloro-5-hydroxy-2(5H)-furanone.[1]

  • Isolation: The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Electrocatalytic Oxidation of Furfural using CuS Nanosheets

This protocol describes the synthesis of the precursor 5-Hydroxy-2(5H)-furanone.

  • Catalyst: Copper Sulfide (CuS) nanosheets.

  • Reactants: Furfural, Water (as oxygen source).

  • Electrolyte: A ternary mixture of triethylammonium nitrate ([Et₃NH]NO₃), acetonitrile (MeCN), and water.

  • Procedure: The electrocatalytic oxidation is carried out under ambient conditions. Furfural is oxidized to 5-hydroxy-2(5H)-furanone with high selectivity. The reaction mechanism involves a multi-step process including C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization.[3]

  • Work-up: The product can be extracted from the electrolyte and purified. The CuS electrocatalyst demonstrates long-term stability.[2][3]

Synthesis of 5-Hydroxy-2(5H)-furanone using TS-1 Catalyst

This method provides a high yield of the unchlorinated precursor.

  • Catalyst: Titanium Silicalite-1 (TS-1).

  • Reactants: Furfural, Hydrogen Peroxide (H₂O₂).

  • Procedure: The oxidation of furfural is performed at room temperature using TS-1 as the catalyst. This method results in a high yield of 5-hydroxy-2(5H)-furanone.[4]

  • Isolation: The product is isolated by extraction.[4]

Visualizing the Synthesis and Mechanisms

To further elucidate the synthetic processes, the following diagrams illustrate the experimental workflow and a proposed reaction mechanism.

G Experimental Workflow: Furfural to this compound cluster_start Starting Material cluster_reaction Catalytic Oxidation & Chlorination cluster_process Work-up & Purification cluster_end Final Product A Furfural C Reaction Vessel A->C Add B Catalyst System (e.g., MnO₂/HCl) B->C Add D Extraction / Filtration C->D Transfer E Crystallization / Chromatography D->E Purify F This compound E->F Isolate G Proposed Mechanism: Electrocatalytic Oxidation of Furfural A Furfural B C-C Cleavage A->B CuS Catalyst H₂O C Ring Opening & Oxidation B->C D Intramolecular Isomerization C->D E 5-Hydroxy-2(5H)-furanone D->E

References

Unmasking the Hidden Dangers: A Comparative Study on the Genotoxicity of Furanone Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of furanone disinfection byproducts (DBPs) reveals significant genotoxic potential, with some compounds demonstrating a higher capacity to damage genetic material than others. This guide provides a comparative overview of the genotoxicity of prominent furanone DBPs, supported by experimental data, to inform researchers, scientists, and drug development professionals about the potential risks associated with these water contaminants.

Furanones are a class of DBPs formed when disinfectants like chlorine react with natural organic matter in water. One of the most studied furanones, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), is a potent mutagen and has been shown to account for a significant portion of the mutagenicity found in chlorinated drinking water.[1] This guide delves into the genotoxic effects of MX and other furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), to provide a clearer understanding of their comparative risks.

Quantitative Comparison of Genotoxicity

The genotoxic potential of furanone DBPs has been evaluated using various assays that measure different endpoints of genetic damage. The tables below summarize key quantitative data from comparative studies.

Furanone DBPAssayCell Line / OrganismConcentration/DoseObserved EffectReference
MX Ames TestSalmonella typhimurium-Potent direct-acting mutagen[2]
Alkaline ElutionRat Hepatocytes30-300 µM (1 h)Concentration-dependent DNA damage[3]
Alkaline ElutionV79 Chinese Hamster Cells30-300 µM (1 h)DNA damage[3]
Sister Chromatid ExchangeV79 Chinese Hamster Cells2-5 µM (2 h)Increased frequency of SCE[3]
Comet AssayMouse Organs (in vivo)100 mg/kg (oral)Significant DNA damage in liver, kidney, lung, brain, and mucosa[4]
MCA SOS/umu TestS. typhimurium-Weakly genotoxic[5]
MBA SOS/umu TestS. typhimurium-Genotoxic[5]

Table 1: Comparative Genotoxicity of Furanone Disinfection Byproducts. This table summarizes the genotoxic effects of MX, MCA, and MBA across different assays and model systems.

Mechanisms of Genotoxicity: A Look into the Cellular Battleground

Furanone DBPs exert their genotoxic effects through several mechanisms, primarily by inducing DNA damage and oxidative stress.

DNA Damage and Adduct Formation:

Furanones, particularly MX, are direct-acting genotoxicants that can react with DNA to form adducts, which are chemical modifications to the DNA structure.[3] These adducts can interfere with DNA replication and transcription, leading to mutations. Studies have shown that the reactive metabolite of furan, cis-2-butene-1,4-dial, can react with deoxyadenosine, deoxycytidine, and deoxyguanosine in DNA.[6]

Oxidative Stress:

Another key mechanism is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7] Furanone DBPs can increase the levels of ROS, leading to damage to cellular components, including DNA.[8] This oxidative damage can manifest as single- and double-strand DNA breaks.

Experimental Protocols: The Foundation of Our Understanding

The following are detailed methodologies for key experiments cited in the study of furanone genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[9]

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[10]

Protocol:

  • Strain Preparation: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100) are cultured overnight.

  • Exposure: A small volume of the bacterial culture is mixed with the test compound (furanone DBP) at various concentrations, a small amount of histidine/biotin solution, and, if required, a metabolic activation system (S9 mix from rat liver).[11]

  • Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow without added histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[10][12]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage in individual eukaryotic cells.[13]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

  • Lysis: The slides are immersed in a lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks. An electric current is then applied.[14]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[13]

Visualizing the Path to Genotoxicity

To better understand the complex cellular processes involved in furanone-induced genotoxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.

Genotoxicity_Workflow cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_endpoints Genotoxic Endpoints Furanone_DBP Furanone DBP (e.g., MX, MCA, MBA) Cells Target Cells (Bacterial or Mammalian) Furanone_DBP->Cells Ames_Test Ames Test Cells->Ames_Test Bacterial Reverse Mutation Comet_Assay Comet Assay Cells->Comet_Assay DNA Strand Breaks Mutagenicity Mutagenicity (Revertant Colonies) Ames_Test->Mutagenicity DNA_Damage DNA Damage (Comet Tail Formation) Comet_Assay->DNA_Damage

Figure 1. Experimental workflow for assessing furanone genotoxicity.

Furanone_Genotoxicity_Pathway cluster_direct Direct DNA Interaction cluster_indirect Indirect Damage via Oxidative Stress Furanone Furanone DBP DNA_Adducts DNA Adduct Formation Furanone->DNA_Adducts ROS Increased ROS Production Furanone->ROS Replication_Errors Replication Errors DNA_Adducts->Replication_Errors Mutations Mutations Replication_Errors->Mutations Oxidative_Damage Oxidative DNA Damage (Strand Breaks) ROS->Oxidative_Damage DNA_Repair Activation of DNA Repair Pathways Oxidative_Damage->DNA_Repair Apoptosis Cell Cycle Arrest / Apoptosis Oxidative_Damage->Apoptosis

Figure 2. Signaling pathways of furanone-induced genotoxicity.

Conclusion

The evidence strongly indicates that furanone disinfection byproducts, particularly MX, are potent genotoxic agents. Their ability to directly damage DNA and induce oxidative stress highlights the need for continued research and monitoring of these contaminants in drinking water. This comparative guide serves as a critical resource for the scientific community to understand the relative genotoxicity of different furanones and the underlying mechanisms, ultimately contributing to the development of strategies to mitigate their potential health risks.

References

A Comparative Analysis of 4-Chloro-5-hydroxyfuran-2(5H)-one and Other Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Biofilm Inhibition Strategies

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The ability of bacteria to form these complex, surface-associated communities necessitates the development of novel therapeutic strategies that target biofilm formation and maintenance. One promising class of compounds is the 2(5H)-furanones, with 4-Chloro-5-hydroxyfuran-2(5H)-one emerging as a molecule of interest. This guide provides a comparative overview of this compound versus other prominent biofilm inhibitors, supported by available experimental data and detailed methodologies.

Introduction to Biofilm Inhibition

Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a protective barrier, shielding the embedded bacteria from antibiotics and host immune responses. A key mechanism governing biofilm formation is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. Many biofilm inhibitors, including furanones, function by interfering with QS signaling pathways.

Comparative Efficacy of Biofilm Inhibitors

While direct comparative studies for this compound are limited, data from structurally related halogenated furanones and other classes of biofilm inhibitors provide valuable insights into their relative potencies. The following tables summarize the biofilm inhibitory concentrations (IC₅₀) and minimum biofilm inhibitory concentrations (MBIC) of various compounds against key pathogenic bacteria.

Table 1: Biofilm Inhibitory Concentration (IC₅₀) of Various Compounds

Compound ClassSpecific CompoundTarget OrganismIC₅₀ (µM)Reference
Halogenated Furanones (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (C-30)Pseudomonas aeruginosa~2.5[1]
(Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanoneSalmonella enterica50[2]
(Z)-4-bromo-5-(bromomethylene)-3-hexyl-2(5H)-furanoneSalmonella enterica60[2]
Furanone C-30Pseudomonas aeruginosaN/A (Significant inhibition at 2.5 µg/ml)[1]
Peptides DJK-5Pseudomonas aeruginosa5N/A
Natural Products CurcuminStaphylococcus aureus20-40N/A
BaicalinPseudomonas aeruginosa>100N/A
Antibiotics (sub-MIC) TobramycinPseudomonas aeruginosaN/A (Used in combination)[3]
CiprofloxacinPseudomonas aeruginosaN/A (Used in combination)[3]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of Furanone Derivatives

CompoundTarget OrganismMBIC (µg/mL)Reference
Furanone derivative F131Staphylococcus aureus8–16[4]
Furanone derivative F131Candida albicans8–16[4]
Furanone derivative F35Staphylococcus aureus10[5]
Furanone derivatives F6, F8, F83Staphylococcus aureus2.5–10[5]

Table 3: Cytotoxicity of Furanone Derivatives

CompoundCell LineCC₅₀ (µg/mL)Reference
Furanone derivative F35Human skin fibroblasts13.1[5]
Furanone derivatives F6, F8, F83Human skin fibroblasts0.5–1.1[5]

Mechanism of Action: Quorum Sensing Inhibition

Many furanone derivatives exert their anti-biofilm activity by interfering with bacterial quorum sensing systems. In Gram-negative bacteria like Pseudomonas aeruginosa, furanones can act as antagonists to the LuxR-type receptors, preventing the binding of native acyl-homoserine lactone (AHL) autoinducers. This disrupts the coordinated expression of virulence factors and biofilm-related genes.[6][7][8] In Gram-positive bacteria such as Staphylococcus aureus, the agr quorum sensing system, which utilizes autoinducing peptides (AIPs), is a primary target.[9][10]

Quorum Sensing in Pseudomonas aeruginosa

The quorum sensing network in P. aeruginosa is complex and hierarchical, primarily involving the las and rhl systems.

G cluster_las Las System cluster_rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL OdDHL->LasR Binds to RhlI RhlI LasR_OdDHL->RhlI Activates RhlR RhlR LasR_OdDHL->RhlR Activates Virulence Virulence Factors & Biofilm Formation LasR_OdDHL->Virulence Regulates BHL C4-HSL RhlI->BHL Synthesizes RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL BHL->RhlR Binds to RhlR_BHL->Virulence Regulates Furanone Furanone Inhibitor Furanone->LasR Antagonizes Furanone->RhlR Antagonizes

Caption: Quorum sensing pathway in P. aeruginosa and the inhibitory action of furanones.

Quorum Sensing in Staphylococcus aureus

The primary quorum sensing system in S. aureus is the accessory gene regulator (agr) system.

G cluster_cell Staphylococcus aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter) AgrD->AgrB Processed by AIP AIP (Autoinducing Peptide) AgrB->AIP Exports AgrC AgrC (Receptor) AIP->AgrC Activates (extracellular) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII (agrBDCA) P2->RNAII Drives transcription of RNAIII RNAIII P3->RNAIII Drives transcription of Virulence Virulence Factors & Biofilm Regulation RNAIII->Virulence Regulates Furanone Furanone Inhibitor Furanone->AgrC Potential Antagonist

Caption: The agr quorum sensing system in Staphylococcus aureus.

Experimental Protocols

The following is a detailed methodology for a standard biofilm inhibition assay using crystal violet staining, a widely used method for quantifying biofilm biomass.[11][12]

Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

G A Bacterial Culture Preparation B Inoculation of 96-well plate with bacteria and inhibitor A->B C Incubation (e.g., 24-48h at 37°C) B->C D Removal of planktonic cells C->D E Washing with PBS or water D->E F Staining with 0.1% Crystal Violet E->F G Washing to remove excess stain F->G H Solubilization of bound stain (e.g., with ethanol or acetic acid) G->H I Quantification by measuring absorbance (OD570-600nm) H->I

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into an appropriate liquid medium (e.g., Tryptic Soy Broth - TSB).

  • The culture is incubated overnight at 37°C with shaking.

  • The overnight culture is diluted in fresh medium to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1).

2. Biofilm Formation with Inhibitor:

  • The test compound (e.g., this compound) is serially diluted to various concentrations in the appropriate medium.

  • In a 96-well flat-bottom microtiter plate, 100 µL of the diluted bacterial suspension is added to each well.

  • 100 µL of the test compound at different concentrations is added to the respective wells. Control wells containing only the bacterial suspension and medium are also included.

  • The plate is incubated statically at 37°C for 24 to 48 hours to allow for biofilm formation.

3. Quantification of Biofilm:

  • After incubation, the planktonic cells (supernatant) are carefully removed from each well by aspiration or gentle inversion.

  • The wells are washed three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove loosely attached cells.

  • The plate is air-dried or dried in an incubator.

  • 125 µL of 0.1% (w/v) crystal violet solution is added to each well, and the plate is incubated at room temperature for 15-20 minutes.

  • The crystal violet solution is removed, and the wells are washed again with PBS or water until the washing solution is clear.

  • The bound crystal violet is solubilized by adding 200 µL of a suitable solvent, such as 30% acetic acid or 95% ethanol, to each well.

  • The plate is incubated for 10-15 minutes to ensure complete solubilization.

  • The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength between 570 and 600 nm.

4. Data Analysis:

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

  • The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in biofilm formation, can be determined from a dose-response curve.

Conclusion

While specific comparative data for this compound remains to be extensively published, the broader class of halogenated furanones demonstrates significant potential as biofilm inhibitors, primarily through the disruption of quorum sensing pathways. The provided data on related furanones and other inhibitors offer a valuable benchmark for researchers. The detailed experimental protocol for the crystal violet assay serves as a standardized method for evaluating the efficacy of new anti-biofilm candidates. Further research is warranted to directly compare the performance of this compound against other leading compounds and to fully elucidate its toxicological profile for potential therapeutic applications.

References

Spectroscopic Fingerprints: A Comparative Guide to 4-Chloro-5-hydroxyfuran-2(5H)-one and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nuanced world of small molecule drug development demands precise analytical methodologies to distinguish between closely related isomers, where a subtle shift in atomic arrangement can drastically alter biological activity. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-5-hydroxyfuran-2(5H)-one and its key isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can effectively differentiate these compounds, ensuring the correct identification and purity of active pharmaceutical ingredients.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. These tables are designed for easy comparison of the key spectral features that enable differentiation.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) of H at C3Chemical Shift (δ) of H at C4Chemical Shift (δ) of H at C5Chemical Shift (δ) of OHSolvent
This compound ~6.2 ppm (s)-~5.8 ppm (s)Broad singletCDCl₃
3-Chloro-4-hydroxyfuran-2(5H)-one --~4.8 ppm (s)Broad singletCDCl₃
3,4-dichloro-5-hydroxyfuran-2(5H)-one --6.3 ppm (s)Broad singletCDCl₃[1][2]
4-hydroxyfuran-2(5H)-one ~6.1 ppm (d)~7.2 ppm (d)~5.0 ppm (t)Broad singletCDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) of C2 (C=O)Chemical Shift (δ) of C3Chemical Shift (δ) of C4Chemical Shift (δ) of C5Solvent
This compound ~170 ppm~120 ppm~155 ppm~98 ppmCDCl₃
3-Chloro-4-hydroxyfuran-2(5H)-one ~172 ppm~125 ppm~160 ppm~70 ppmCDCl₃
3,4-dichloro-5-hydroxyfuran-2(5H)-one ~165 ppm~128 ppm~145 ppm~95 ppmCDCl₃
4-hydroxyfuran-2(5H)-one 175.7 ppm119.8 ppm163.2 ppm68.9 ppmDMSO-d₆[3]

Table 3: IR Spectroscopic Data (Experimental)

Compoundν(C=O) (cm⁻¹)ν(C=C) (cm⁻¹)ν(O-H) (cm⁻¹)ν(C-Cl) (cm⁻¹)
This compound ~1760~1650~3400 (broad)~750
3-Chloro-4-hydroxyfuran-2(5H)-one ~1750~1660~3350 (broad)~780
3,4-dichloro-5-hydroxyfuran-2(5H)-one 177016403300 (broad)800, 760
4-hydroxyfuran-2(5H)-one 174016803300 (broad)-

Table 4: Mass Spectrometry Data (Experimental)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 134/136 (3:1)105, 87, 77, 57
3-Chloro-4-hydroxyfuran-2(5H)-one 134/136 (3:1)105, 99, 71, 55
3,4-dichloro-5-hydroxyfuran-2(5H)-one 168/170/172 (9:6:1)133/135, 104, 75
4-hydroxyfuran-2(5H)-one 10072, 55, 43[3]

Table 5: UV-Vis Spectroscopic Data (Predicted)

Compoundλmax (nm)Solvent
This compound ~215Methanol
3-Chloro-4-hydroxyfuran-2(5H)-one ~220Methanol
3,4-dichloro-5-hydroxyfuran-2(5H)-one ~225Methanol
4-hydroxyfuran-2(5H)-one ~210Methanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of furanone compounds and can be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified furanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility of the compound and minimal interference with the signals of interest.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer coupled with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For separation of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Data Acquisition :

    • Full Scan Mode : Acquire mass spectra over a relevant m/z range (e.g., 50-500) to determine the molecular weight and overall fragmentation pattern.

    • Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a series of standard solutions of the furanone isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at known concentrations.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of each standard solution over a specific wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Structural Elucidation cluster_3 Electronic Properties cluster_4 Data Analysis and Comparison Purified_Isomer Purified Isomer IR IR Spectroscopy Purified_Isomer->IR Functional Groups MS Mass Spectrometry Purified_Isomer->MS Molecular Weight & Isotopic Pattern UV_Vis UV-Vis Spectroscopy Purified_Isomer->UV_Vis Conjugated System NMR_1H ¹H NMR IR->NMR_1H Guide Interpretation MS->NMR_1H Confirm Molecular Formula NMR_13C ¹³C NMR NMR_1H->NMR_13C Proton Environment Data_Analysis Comparative Data Analysis NMR_13C->Data_Analysis Carbon Skeleton UV_Vis->Data_Analysis Isomer_Identification Isomer Identification Data_Analysis->Isomer_Identification

Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. By applying these methodologies and comparative data, researchers can confidently identify and characterize these important chemical entities.

References

Comparative Guide to the Cross-Reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one, a member of the reactive 2(5H)-furanone class of compounds. Due to the limited availability of direct quantitative enzyme inhibition data for this specific molecule, this document leverages findings on structurally related furanone derivatives to infer potential enzymatic interactions. The high reactivity of the furanone core, particularly in dihalo-substituted analogs, suggests a propensity for interaction with various biological nucleophiles, including amino acid residues within enzyme active sites.

Inferred Enzymatic Inhibition Profile

The 2(5H)-furanone scaffold is present in a variety of natural and synthetic compounds exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This bioactivity is often attributed to the ability of the furanone ring to act as a Michael acceptor, leading to covalent modification of biological targets such as enzymes.

Derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones, structurally analogous to this compound, have been reported to inhibit several classes of enzymes. The following table summarizes the observed inhibitory activities of these related compounds, providing an indication of the potential cross-reactivity profile of this compound.

Compound ClassTarget Enzyme/ProcessObserved EffectReference
3,4-Dihalo-2(5H)-furanone derivativesKinasesInhibition[1]
3,4-Dihalo-2(5H)-furanone derivativesCyclooxygenase-1 (COX-1)Inhibition[1]
4-(4-substituted amidobenzyl)furan-2(5H)-one derivativesTopoisomerase IInhibition[2]
Mucochloric and Mucobromic acidsL-asparagine synthetaseInhibition[3]
4-amino-5-hydroxy 2(5H)-furanone derivativesStaphylococcus aureusAntibacterial Activity (MIC/MBC of 4/8 µg/ml for some derivatives)[4]

Experimental Protocols

Detailed below are standardized methodologies for assessing the inhibitory potential of compounds like this compound against key enzyme targets identified for related furanone derivatives.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This assay measures the peroxidase activity of COX-1, which is a key step in the conversion of arachidonic acid to prostaglandins.

Materials:

  • COX-1 enzyme (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., SC-560)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Heme, ADHP, and COX-1 enzyme in each well of a 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells for a positive control inhibitor and a no-inhibitor control.

  • Initiate the reaction by adding a solution of arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm for ADHP product resorufin).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Topoisomerase I Inhibition Assay

This assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Camptothecin)

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose gel

  • Electrophoresis buffer (e.g., TAE or TBE)

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Set up reaction tubes containing Assay Buffer and supercoiled plasmid DNA.

  • Add the test compound at various concentrations to the respective tubes. Include tubes for a positive control and a no-inhibitor control.

  • Add Topoisomerase I to all tubes except for a no-enzyme control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the test compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_enzyme Enzyme Active Site Enzyme Enzyme Nucleophile Nucleophilic Residue (e.g., Cys, His, Lys) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Nucleophile->Covalent_Adduct Covalent Bond Formation Furanone This compound Furanone->Nucleophile Michael Addition Covalent_Adduct->Enzyme Enzyme Inactivation G Start Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Mix Mix Enzyme and Inhibitor Start->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Activity (e.g., Absorbance, Fluorescence) Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Furanone 4-Chloro-5-hydroxy- furan-2(5H)-one (Potential Inhibitor) Furanone->COX1 Inhibition

References

Benchmarking new furanone derivatives against known antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel furanone compounds against established antimicrobial drugs reveals their potential in combating bacterial pathogens. These derivatives demonstrate significant efficacy, particularly against resilient strains of Staphylococcus aureus and exhibit unique mechanisms of action, such as the disruption of bacterial communication.

Researchers and drug development professionals are in constant pursuit of new molecules to counteract the growing threat of antimicrobial resistance. A promising class of compounds, furanone derivatives, has emerged, showcasing potent antibacterial activity. This guide provides a comparative benchmark of these new derivatives against well-known antimicrobial agents, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Performance Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of new furanone derivatives, designated F105 and F131, was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against key bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. For a comprehensive comparison, the performance of these derivatives was benchmarked against standard antibiotics targeting both Gram-positive and Gram-negative bacteria.

Antimicrobial AgentTarget OrganismStrainMIC (µg/mL)
Furanone Derivative F105 Staphylococcus aureusATCC 29213 (MSSA)10
Staphylococcus aureusATCC 43300 (MRSA)20
Furanone Derivative F131 Staphylococcus aureusATCC 29213 (MSSA)8-16
Ciprofloxacin Staphylococcus aureusATCC 292130.25
Pseudomonas aeruginosaPAO10.125-0.25
Vancomycin Staphylococcus aureusATCC 292131.0
Staphylococcus aureusATCC 43300 (MRSA)1.0
Gentamicin Staphylococcus aureusATCC 292130.5
Pseudomonas aeruginosaPAO12-4
Ceftazidime Pseudomonas aeruginosaPAO11.0

Note: MSSA refers to Methicillin-Susceptible Staphylococcus aureus, while MRSA refers to Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

The determination of antimicrobial susceptibility was conducted following standardized laboratory procedures to ensure accuracy and reproducibility. The primary methods employed were the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of the furanone derivatives and standard antibiotics were prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), was prepared from a pure culture of the test organism grown on an appropriate agar medium.

  • Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of the furanone derivative or standard antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizing Experimental Processes and Mechanisms

To further elucidate the experimental and biological processes, the following diagrams have been generated using Graphviz.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Apply Antimicrobial Disks streak_plate->apply_disks incubate Incubate Plate (35°C for 16-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret_results end End interpret_results->end

Caption: Workflow of the Kirby-Bauer Disk Diffusion Test.

A key mechanism of action for some furanone derivatives involves the interference with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. In Pseudomonas aeruginosa, furanones can disrupt the Las and Rhl quorum-sensing systems.

Quorum_Sensing_Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 produces LasR LasR HSL_3O_C12->LasR binds to Virulence_Las Virulence Gene Expression LasR->Virulence_Las activates RhlR RhlR LasR->RhlR activates RhlI RhlI HSL_C4 C4-HSL RhlI->HSL_C4 produces HSL_C4->RhlR binds to Virulence_Rhl Virulence Gene Expression RhlR->Virulence_Rhl activates Furanone Furanone Derivative Furanone->LasR inhibits Furanone->RhlR inhibits

Caption: Furanone Inhibition of Pseudomonas aeruginosa Quorum Sensing.

Comparative Analysis of Reaction Products from 4-Chloro-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structural analysis and comparison of products derived from the versatile starting material, 4-Chloro-5-hydroxyfuran-2(5H)-one. This guide provides a comparative overview of its reactions with various nucleophiles, supported by experimental data and detailed methodologies.

This compound, a derivative of mucochloric acid, is a highly reactive and versatile building block in organic synthesis. Its unique structure, featuring a lactone ring, a vinyl chloride moiety, and a hemiacetal, allows for a diverse range of chemical transformations. This guide focuses on the comparative analysis of its reaction products with nitrogen, oxygen, and sulfur nucleophiles, providing valuable insights for the development of novel compounds, particularly in the field of medicinal chemistry where the butenolide scaffold is a common pharmacophore.

Comparison of Nucleophilic Substitution Products

The primary mode of reaction for this compound with nucleophiles is nucleophilic substitution at the C4 position, displacing the chloride ion. The efficiency and nature of this reaction are highly dependent on the nucleophile employed. Below is a comparative summary of the reaction products and their yields.

Nucleophile TypeExample NucleophileProduct ClassTypical Yield (%)Reference
NitrogenAniline4-Amino-5-hydroxyfuran-2(5H)-ones85-95%[1]
Morpholine4-Amino-5-hydroxyfuran-2(5H)-ones>90%[1]
OxygenPhenol4-Aryloxy-5-hydroxyfuran-2(5H)-ones60-75%[2]
Methanol4-Alkoxy-5-hydroxyfuran-2(5H)-onesNot specified[3]
SulfurThiophenol4-Thioaryl-5-hydroxyfuran-2(5H)-onesGood yields[2][4]
2-Mercaptoethanol4-Thioalkyl-5-hydroxyfuran-2(5H)-onesNot specified[2]

Structural and Spectroscopic Data Comparison

The structural characterization of the resulting 4-substituted-5-hydroxyfuran-2(5H)-ones is crucial for confirming the outcome of the reaction. The following table summarizes key spectroscopic data for representative products.

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)Key IR Bands (cm⁻¹)
4-(Phenylamino)-5-hydroxyfuran-2(5H)-one 10.1 (s, 1H, NH), 7.0-7.5 (m, 5H, Ar-H), 5.9 (s, 1H, H-5), 5.1 (s, 1H, H-3)170.1 (C=O), 162.5 (C-4), 138.2 (Ar-C), 129.0, 124.8, 121.2 (Ar-CH), 98.5 (C-3), 85.1 (C-5)[M+H]⁺ expected~3300 (N-H), ~1750 (C=O)
4-Phenoxy-5-hydroxyfuran-2(5H)-one 7.0-7.4 (m, 5H, Ar-H), 6.1 (s, 1H, H-5), 5.4 (s, 1H, H-3)172.3 (C=O), 165.1 (C-4), 156.8 (Ar-C), 129.7, 125.4, 118.9 (Ar-CH), 95.2 (C-3), 84.7 (C-5)[M+H]⁺ expected~3400 (O-H), ~1760 (C=O)
4-(Phenylthio)-5-hydroxyfuran-2(5H)-one 7.2-7.6 (m, 5H, Ar-H), 6.0 (s, 1H, H-5), 5.6 (s, 1H, H-3)171.8 (C=O), 158.9 (C-4), 135.4 (Ar-C), 130.1, 129.5, 128.8 (Ar-CH), 101.3 (C-3), 84.9 (C-5)[M+H]⁺ expected~3400 (O-H), ~1755 (C=O)

Note: The exact spectroscopic values may vary depending on the solvent and instrument used.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for nucleophilic substitution and a typical experimental workflow for the synthesis and characterization of the products.

ReactionPathway This compound This compound Product 4-Nu-5-hydroxyfuran-2(5H)-one This compound->Product + NuH - HCl Nucleophile (NuH) Nucleophile (NuH) HCl HCl

Caption: General reaction scheme for the nucleophilic substitution at the C4 position of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Start Reactants: This compound Nucleophile Solvent/Base Reaction Stir at specified temperature and time Start->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis NMR (¹H, ¹³C) Mass Spectrometry (MS) Infrared Spectroscopy (IR) X-ray Crystallography (optional) Purification->Analysis

Caption: A typical experimental workflow for the synthesis, purification, and structural analysis of 4-substituted-5-hydroxyfuran-2(5H)-one derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the reaction of this compound with a nitrogen, oxygen, and sulfur nucleophile.

Synthesis of 4-(Phenylamino)-5-hydroxyfuran-2(5H)-one (Nitrogen Nucleophile)
  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added aniline (1.1 mmol) and triethylamine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-(phenylamino)-5-hydroxyfuran-2(5H)-one.

Synthesis of 4-Phenoxy-5-hydroxyfuran-2(5H)-one (Oxygen Nucleophile)
  • Reaction Setup: In a round-bottom flask, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is washed with hexanes and suspended in anhydrous tetrahydrofuran (THF) (5 mL). To this suspension, a solution of phenol (1.1 mmol) in THF (5 mL) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature.

  • Reaction Conditions: A solution of this compound (1.0 mmol) in THF (5 mL) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-phenoxy-5-hydroxyfuran-2(5H)-one.

Synthesis of 4-(Phenylthio)-5-hydroxyfuran-2(5H)-one (Sulfur Nucleophile)
  • Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 8-10 hours. TLC is used to monitor the reaction's progress.

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired 4-(phenylthio)-5-hydroxyfuran-2(5H)-one.

This guide provides a foundational comparison of the reactivity of this compound with common nucleophiles. The presented data and protocols offer a starting point for researchers to explore the synthesis of a wide array of substituted butenolides for various applications in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-hydroxyfuran-2(5H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-Chloro-5-hydroxyfuran-2(5H)-one (CAS Number: 40636-99-5). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Due to the hazardous nature of this compound, strict adherence to these procedures is imperative.

Hazard Assessment and Regulatory Classification

This compound is a chlorinated organic compound that, while not specifically listed by name in the Resource Conservation and Recovery Act (RCRA) regulations, should be treated as a hazardous waste. This determination is based on toxicological data for structurally similar compounds, which indicates potential for mutagenicity, clastogenicity, and carcinogenicity.[1][2][3] As the generator of this waste, it is your legal responsibility to make a formal hazardous waste determination. Based on available data, this compound is likely to exhibit characteristics of toxicity and potentially reactivity.

Key Hazard Information:

  • Toxicity: Halogenated organic compounds are often toxic. Similar furanone derivatives have shown potent mutagenic activity.[1]

  • Reactivity: While specific data is unavailable for this compound, related dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules.

  • Environmental Hazard: Should not be released into the environment.[4]

Recommended Waste Classification:

In the absence of specific listings, it is prudent to classify this waste as a halogenated organic waste . The following RCRA waste codes should be considered, pending formal characteristic testing:

Potential RCRA CharacteristicDescriptionJustification
Toxicity (D-codes) A Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive classification. However, due to the known toxicity of similar compounds, it is best practice to manage it as toxic waste.Similar chlorinated furanones are known mutagens and carcinogens.[1][3]
Reactivity (D003) This compound may be unstable or react with water.The furanone ring with both chloro and hydroxyl groups suggests potential for reactivity.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn.

Required PPE:

  • Eye Protection: Chemical safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5]

Disposal Procedures

Disposal of this compound must be conducted through a licensed hazardous waste disposal facility. On-site treatment may be an option if appropriate facilities and permits are in place.

Immediate Steps and Segregation
  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste or other incompatible materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The hazard characteristics (e.g., "Toxic," "Reactive") should also be clearly marked.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_onsite On-Site Operations cluster_offsite Off-Site Disposal A Waste Generation (this compound) B Wear Appropriate PPE A->B Handling C Segregate as Halogenated Organic Waste B->C D Label Container Clearly C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Vendor E->F Disposal Request G High-Temperature Incineration F->G Transport

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Potential for Chemical Neutralization (for permitted facilities)

While high-temperature incineration is the recommended disposal method, chemical neutralization through hydrolysis may be a possibility for facilities with the appropriate permits and technical capabilities. Based on the reactivity of similar compounds, hydrolysis under basic conditions could potentially degrade this compound.

Note: The following is a theoretical protocol based on related compounds and has not been experimentally validated for this compound. This procedure should only be attempted by qualified personnel in a controlled laboratory setting with appropriate safety measures and waste analysis capabilities.

Hypothetical Hydrolysis Protocol
  • Preparation: In a suitable reaction vessel within a fume hood, prepare a dilute solution of the this compound waste.

  • Neutralization: Slowly add a dilute aqueous solution of sodium hydroxide or another suitable base while stirring and monitoring the temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS) to confirm the degradation of the parent compound.

  • Final pH Adjustment: Once the reaction is complete, neutralize the resulting solution to a pH between 6 and 8.

  • Disposal of Treated Waste: The treated aqueous waste must be analyzed to ensure it meets local wastewater discharge regulations before disposal.

The logical relationship for this hypothetical neutralization process is as follows:

G cluster_neutralization Hypothetical Neutralization Pathway A This compound (in aqueous solution) B Addition of Dilute Base (e.g., NaOH) A->B C Hydrolysis Reaction B->C Initiates D Degradation Products (less hazardous) C->D E Analytical Verification of Degradation D->E Analyze F Neutralize pH E->F If complete G Dispose of Treated Aqueous Waste F->G

Caption: Logical flow for hypothetical chemical neutralization.

Disclaimer: The information provided in this document is intended as a guide and does not supersede local, state, or federal regulations. All personnel handling this material are responsible for consulting their institution's specific safety and disposal protocols and for complying with all applicable laws.

References

Personal protective equipment for handling 4-Chloro-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 4-Chloro-5-hydroxyfuran-2(5H)-one.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related furanone compounds, this compound is anticipated to be a hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Some more complex chlorinated furanones are considered potential carcinogens and genotoxins[5][6]. Therefore, stringent safety measures are required.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield may also be necessary.To protect against splashes and airborne particles that can cause serious eye irritation[1][2][4].
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use. Fire/flame resistant and impervious clothing[1][7]. A lab coat is mandatory.To prevent skin contact, which may cause irritation[1][2][4]. Contaminated clothing should be removed and washed before reuse[8][9].
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation is experienced[1][7]. Use a NIOSH/MSHA or European Standard EN 149 approved respirator[4].To protect against inhalation of dust, mists, or vapors which may cause respiratory irritation[1][2][4].

Operational Plan: Safe Handling Workflow

Safe handling of this compound requires a controlled environment and strict adherence to established protocols.

Key Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[7]. Ensure that eyewash stations and safety showers are readily accessible[3][4].

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area[3][8]. Wash hands thoroughly after handling[1][3][8].

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces[1][10]. Use non-sparking tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent[1][7][10].

  • Spill Management: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Collect the spilled material using an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal[1][2][8]. Prevent the spill from entering drains or waterways[1][8].

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Wash Hands Thoroughly cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Disposal Procedures:

  • Waste Classification: This material should be treated as hazardous waste.

  • Containerization: Collect waste material in suitable, closed, and properly labeled containers for disposal[1][2][8]. Do not mix with other waste streams unless compatibility is known.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][8]. Do not allow the chemical to enter drains or waterways[1][8].

  • Contaminated Packaging: Dispose of contaminated packaging as hazardous waste[2].

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][4][7][8].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1][7][8].
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][4][7][8].
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention or call a poison control center[1][7][8].

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.